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  • Product: Methyl benzo[d]isoxazole-3-carboxylate
  • CAS: 1082682-56-1

Core Science & Biosynthesis

Foundational

Synthesis of Methyl benzo[d]isoxazole-3-carboxylate

An In-depth Technical Guide to the Abstract The benzo[d]isoxazole (or 1,2-benzisoxazole) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its derivatives are noted for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

The benzo[d]isoxazole (or 1,2-benzisoxazole) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. Its derivatives are noted for a wide spectrum of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties. Methyl benzo[d]isoxazole-3-carboxylate, in particular, serves as a crucial and versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this key compound, with a focus on mechanistic principles and practical implementation. We will explore traditional methods based on intramolecular cyclization and delve into modern, highly efficient protocols involving [3+2] cycloaddition reactions. A detailed, field-proven experimental protocol is provided, alongside mechanistic diagrams and troubleshooting insights to support researchers in drug development and organic synthesis.

Introduction: The Significance of the Benzo[d]isoxazole Core

The benzo[d]isoxazole ring system is an aromatic heterocycle that is isosteric to indole, which contributes to its ability to interact with a wide range of biological targets.[1] This structural feature has made it a cornerstone in medicinal chemistry. Prominent examples of pharmaceuticals incorporating this scaffold include the atypical antipsychotic drugs Risperidone and Paliperidone, as well as the anticonvulsant Zonisamide.[2][3] The 3-substituted derivatives are of particular interest, and the methyl carboxylate at this position provides a reactive handle for a variety of chemical transformations, such as amidation or reduction, enabling the synthesis of diverse compound libraries for drug discovery programs.

The challenge in synthesizing these structures lies in efficiently constructing the fused heterocyclic ring system with control over regioselectivity and functional group tolerance. This guide will focus on the most reliable and innovative methods to achieve this, providing scientists with the necessary knowledge to select and execute the optimal synthetic route.

Dominant Synthetic Strategies

Two principal pathways have emerged for the synthesis of the benzo[d]isoxazole core: the classical intramolecular cyclization of ortho-substituted phenols and the modern, powerful [3+2] cycloaddition involving highly reactive intermediates.

Strategy 1: Intramolecular Cyclization of o-Hydroxyaryl Oximes

The most established method for forming the 1,2-benzisoxazole ring is the base-catalyzed cyclization of an o-hydroxyaryl ketoxime.[2] This process typically begins with a suitable ortho-hydroxyaryl ketone, which is converted to its corresponding oxime derivative by reaction with hydroxylamine.

The key step is the subsequent intramolecular cyclodehydration. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This nucleophilic phenoxide then attacks the nitrogen atom of the oxime, displacing the oxime's hydroxyl group (or a derivatized leaving group) to forge the critical N-O bond and close the five-membered ring.

While reliable, this method can sometimes require harsh conditions and multiple steps, which may not be compatible with sensitive functional groups on the aromatic ring or the side chain.[2]

Strategy 2: [3+2] Cycloaddition of in situ Generated Arynes and Nitrile Oxides

A more contemporary and highly efficient approach involves the [3+2] cycloaddition of an aryne and a nitrile oxide.[4][5] This strategy is particularly powerful because it forms two bonds of the heterocyclic ring in a single, concerted step under mild conditions. The primary challenge, and the key to its success, is the simultaneous in situ generation of both highly reactive intermediates—the aryne and the nitrile oxide—to ensure they react with each other rather than undergoing undesired side reactions like polymerization or dimerization.[1][6]

  • Aryne Generation: Arynes are commonly generated from ortho-(trimethylsilyl)aryl triflates. Treatment with a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), induces a 1,2-elimination to produce the benzyne intermediate.[4][6]

  • Nitrile Oxide Generation: Nitrile oxides can be generated from hydroximoyl chlorides (chlorooximes) upon treatment with a mild base, which can often be the same fluoride source used to generate the aryne.[6]

This method offers excellent functional group tolerance and typically results in high yields, making it a preferred route for constructing diverse libraries of benzisoxazole derivatives.[4][5]

Detailed Experimental Protocol: Synthesis via [3+2] Cycloaddition

This section provides a detailed, step-by-step protocol for the synthesis of Methyl benzo[d]isoxazole-3-carboxylate based on the highly efficient TBAF-mediated [3+2] cycloaddition of benzyne and a nitrile oxide.[6]

Reagents and Materials
ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-(Trimethylsilyl)phenyl triflateC₁₀H₁₃F₃O₃SSi314.351.2377 mg
Methyl 2-chloro-2-(hydroxyimino)acetateC₃H₄ClNO₃137.521.0138 mg
Tetrabutylammonium fluoride (TBAF)(C₄H₉)₄NF261.462.4628 mg
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-10 mL
Ethyl AcetateC₄H₈O₂88.11-As needed
HexanesC₆H₁₄86.18-As needed
Saturated aq. NH₄Cl solutionNH₄Cl53.49-As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Step-by-Step Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-chloro-2-(hydroxyimino)acetate (138 mg, 1.0 mmol) and 2-(trimethylsilyl)phenyl triflate (377 mg, 1.2 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Initiation of Reaction: To the stirred solution, add tetrabutylammonium fluoride (TBAF) (628 mg, 2.4 mmol) in a single portion. The TBAF serves as both the fluoride source to generate benzyne and the base to generate the nitrile oxide.[6] The reaction is typically rapid and should be monitored by Thin Layer Chromatography (TLC).

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is often complete within 30-60 minutes at room temperature.

  • Workup: Upon completion, quench the reaction by adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield Methyl benzo[d]isoxazole-3-carboxylate as a solid or oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Insights and Visualizations

The success of the [3+2] cycloaddition hinges on the synchronized formation of the two reactive intermediates. TBAF plays a dual role, initiating both pathways simultaneously, which is crucial for achieving high yields.[6]

Reaction Mechanism Diagram

G cluster_gen In situ Generation cluster_cyclo [3+2] Cycloaddition Triflate 2-(Trimethylsilyl)phenyl triflate Benzyne Benzyne (Intermediate) Triflate->Benzyne F⁻ attack on Si - TMSF, -OTf⁻ Chlorooxime Methyl 2-chloro-2- (hydroxyimino)acetate NitrileOxide Nitrile Oxide (Intermediate) Chlorooxime->NitrileOxide Base deprotonation - HCl TBAF TBAF TBAF->Triflate TBAF->Chlorooxime Product Methyl benzo[d]isoxazole -3-carboxylate Benzyne->Product NitrileOxide->Product

Caption: Mechanism of the TBAF-mediated [3+2] cycloaddition.

Experimental Workflow Diagram

G A 1. Mix Reactants (Triflate + Chlorooxime) in Anhydrous THF B 2. Add TBAF (Initiate Reaction) A->B C 3. Reaction at RT (Monitor by TLC) B->C D 4. Aqueous Quench (sat. NH4Cl) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Dry & Concentrate E->F G 7. Purification (Column Chromatography) F->G H 8. Final Product (Characterization) G->H

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl benzo[d]isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical and spectroscopic properties of Methyl benzo[d]isoxa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of Methyl benzo[d]isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzo[d]isoxazole scaffold is a privileged structure, appearing in a variety of pharmacologically active agents. Understanding the fundamental physical characteristics of its derivatives, such as the title compound, is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and ensuring robust quality control in synthetic processes.

This document moves beyond a simple data sheet, offering insights into the experimental methodologies used to determine these properties and the scientific rationale behind them. The information presented herein is intended to empower researchers to better understand, handle, and utilize Methyl benzo[d]isoxazole-3-carboxylate in their scientific endeavors.

Core Molecular Attributes

Methyl benzo[d]isoxazole-3-carboxylate, identified by the CAS Number 1082682-56-1, possesses the molecular formula C₉H₇NO₃.[1][2] This corresponds to a molecular weight of 177.16 g/mol .[1] The structural formula, depicted below, reveals a bicyclic system consisting of a benzene ring fused to an isoxazole ring, with a methyl ester group at the 3-position of the isoxazole moiety.

Chemical Structure of Methyl benzo[d]isoxazole-3-carboxylate

Figure 1. Chemical Structure of Methyl benzo[d]isoxazole-3-carboxylate.

The arrangement of atoms in this molecule, particularly the presence of both electron-donating and electron-withdrawing groups, dictates its chemical reactivity and physical properties. The aromatic nature of the fused ring system contributes to its thermal stability, while the ester functionality provides a site for hydrolysis and other chemical transformations.

Tabulated Physical Properties

The following table summarizes the key physical properties of Methyl benzo[d]isoxazole-3-carboxylate. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting and boiling points, are not consistently reported in publicly accessible literature. The values provided for the latter are estimations based on data for structurally similar compounds, such as Methyl 6-nitro-1,2-benzoxazole-3-carboxylate (melting point ~120°C, boiling point ~389°C) and methyl 1,3-benzoxazole-2-carboxylate (melting point ~130°C, boiling point ~330°C).[1][3] Experimental determination is highly recommended for precise values.

PropertyValueSource
CAS Number 1082682-56-1[2]
Molecular Formula C₉H₇NO₃[1]
Molecular Weight 177.16 g/mol [1]
Appearance White to off-white solid (predicted)-
Melting Point Estimated: 120-130 °C[1][3]
Boiling Point Estimated: >300 °C[1][3]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol, Chloroform).[3] Predicted to have low solubility in water.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring and the methyl protons of the ester group. The aromatic protons would likely appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm). The methyl protons of the ester group should present as a sharp singlet further upfield, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include the carbonyl carbon of the ester group (δ ~160-170 ppm), the carbons of the aromatic and isoxazole rings (δ ~110-160 ppm), and the methyl carbon of the ester group (δ ~50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands are expected for:

  • C=O stretching (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C=N stretching (isoxazole): An absorption band in the region of 1600-1650 cm⁻¹.

  • C-O stretching (ester): Bands in the fingerprint region, typically around 1200-1300 cm⁻¹.

  • Aromatic C-H stretching: Signals above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 177. Subsequent fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Experimental Protocols for Physical Property Determination

For researchers who wish to experimentally verify the physical properties of Methyl benzo[d]isoxazole-3-carboxylate, the following standard protocols are recommended.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Determining the solubility profile is essential for designing reaction conditions and formulating the compound for biological assays.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of Methyl benzo[d]isoxazole-3-carboxylate. While foundational data such as molecular weight and formula are well-established, a notable gap exists in the publicly available experimental data for properties like melting and boiling points, as well as comprehensive spectroscopic analyses. The provided estimations and experimental protocols are intended to guide researchers in their work with this important heterocyclic compound. As the significance of benzo[d]isoxazole derivatives in drug discovery continues to grow, it is anticipated that a more complete experimental characterization of this and related compounds will become available, further aiding in the rational design of novel therapeutic agents.

References

  • MySkinRecipes. Methyl benzo[d]isoxazole-3-carboxylate. [Link]

  • CONICET. Spectral Assignments and Reference Data. [Link]

  • PMC. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • PubChem. Methyl 5-methylisoxazole-3-carboxylate. [Link]

  • ChemBK. methyl 1,3-benzoxazole-2-carboxylate. [Link]

  • Wikipedia. Benzisoxazole. [Link]

  • ChemBK. 1,2-BENZISOXAZOLE-3-METHANESULFONAMIDE. [Link]

  • PubChem. 1,2-Benzisoxazole-3-methanesulfonic acid. [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • ResearchGate. (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]

  • NIST WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]

  • PMC. Methyl 3-phenylisoxazole-5-carboxylate. [Link]

  • Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]

  • Google Patents.
  • CORE. Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. [Link]

  • NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

Sources

Foundational

Methyl benzo[d]isoxazole-3-carboxylate CAS number 1082682-56-1

An In-Depth Technical Guide to Methyl Benzo[d]isoxazole-3-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl benzo[d]isoxazole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl Benzo[d]isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl benzo[d]isoxazole-3-carboxylate (CAS No. 1082682-56-1), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and its emerging role as a key intermediate in the development of novel therapeutic agents.

Introduction to Benzo[d]isoxazoles

The benzo[d]isoxazole scaffold, also known as anthranil, is a privileged heterocyclic motif in medicinal chemistry. This bicyclic system, consisting of a benzene ring fused to an isoxazole ring, is present in a variety of biologically active molecules. The unique electronic and steric properties of this scaffold allow it to interact with a wide range of biological targets, leading to its exploration in the development of antipsychotics, anticonvulsants, and anti-inflammatory agents. Methyl benzo[d]isoxazole-3-carboxylate serves as a critical and versatile building block for accessing more complex molecules within this chemical class.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.

Table 1: Physicochemical Properties of Methyl Benzo[d]isoxazole-3-carboxylate

PropertyValueSource
CAS Number 1082682-56-1General Chemical Databases
Molecular Formula C₉H₇NO₃Calculated
Molecular Weight 177.16 g/mol Calculated
Appearance Off-white to pale yellow solid (typical)Inferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO)Inferred from structure
Melting Point Not consistently reported; requires experimental verificationN/A

Spectroscopic Characterization:

Characterization is crucial for confirming the identity and purity of the compound. Key spectroscopic features include:

  • ¹H NMR: Protons on the aromatic ring typically appear in the δ 7.0-8.0 ppm range. The methyl ester protons will present as a sharp singlet around δ 3.9-4.1 ppm.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester (~160-165 ppm), the methyl carbon (~52-54 ppm), and distinct signals for the aromatic and isoxazole ring carbons.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z 177 or 178, respectively, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the ester group (around 1720-1740 cm⁻¹) and C=N/C=C stretching frequencies for the heterocyclic and aromatic rings.

Synthesis and Reaction Mechanisms

The primary synthetic route to Methyl benzo[d]isoxazole-3-carboxylate involves the intramolecular cyclization of a suitably substituted precursor, typically derived from salicylic acid derivatives. A common and effective method is the cyclization of methyl 2-hydroxy-2'-azidobenzophenone or a related ortho-substituted azide.

General Synthetic Protocol: Cyclization of an Azido Precursor

This protocol outlines a representative synthesis based on established chemical principles for forming the benzo[d]isoxazole ring system.

Step 1: Synthesis of Methyl 2-azido-6-hydroxybenzoate (Precursor)

  • Start with methyl 2,6-dihydroxybenzoate.

  • Selectively convert one hydroxyl group into a leaving group (e.g., triflate).

  • Displace the leaving group with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF.

Step 2: Intramolecular Cyclization

  • Dissolve the azido precursor (Methyl 2-azido-6-hydroxybenzoate) in a high-boiling point solvent (e.g., toluene or xylenes).

  • Heat the reaction mixture to reflux (typically >100 °C). The thermal conditions promote the decomposition of the azide to a highly reactive nitrene intermediate.

  • The nitrene intermediate undergoes rapid intramolecular cyclization onto the adjacent carbonyl group, followed by tautomerization, to form the stable benzo[d]isoxazole ring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and purify the product using column chromatography on silica gel.

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Purification A Methyl 2,6-dihydroxybenzoate B Triflation / Azidation A->B C Methyl 2-azido-6-hydroxybenzoate B->C D Thermal Cyclization (Toluene, Reflux) C->D E Crude Product D->E F Column Chromatography E->F G Pure Methyl benzo[d]isoxazole-3-carboxylate F->G

Caption: A two-stage workflow for the synthesis of the target compound.

Key Mechanistic Insight: Nitrene Insertion

The key to the cyclization step is the generation of a singlet nitrene from the thermal decomposition of the aryl azide. This highly electrophilic species is poised for an intramolecular reaction. The proximity of the ester group facilitates a rapid ring-closing reaction, which is thermodynamically favorable due to the formation of the stable aromatic heterocyclic system.

Reactivity and Application in Medicinal Chemistry

Methyl benzo[d]isoxazole-3-carboxylate is primarily valued as a chemical intermediate. Its two main reactive handles—the ester and the N-O bond of the isoxazole ring—allow for diverse functionalization.

Ester Hydrolysis and Amide Formation

The methyl ester can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH in a THF/water mixture) to yield the corresponding carboxylic acid. This acid is a crucial intermediate for forming amide bonds via standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This pathway is extensively used to link the benzo[d]isoxazole core to other fragments or pharmacophores, a common strategy in drug discovery.

Diagram 2: Key Derivatization Pathway

G A Methyl benzo[d]isoxazole-3-carboxylate B Benzo[d]isoxazole-3-carboxylic Acid A->B  LiOH, THF/H₂O (Hydrolysis) C Diverse Amide Derivatives B->C  R-NH₂, Coupling Reagent (Amidation)

Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl Benzo[d]isoxazole-3-carboxylate

Preamble: Navigating the Structural Maze of Novel Heterocycles In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upo...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Structural Maze of Novel Heterocycles

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1] The title compound, Methyl benzo[d]isoxazole-3-carboxylate (CAS 1082682-56-1), represents a key building block within this class. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the predictability of its downstream applications.

This technical guide eschews a rigid, templated approach. Instead, it offers a holistic and logical workflow for the structural elucidation of Methyl benzo[d]isoxazole-3-carboxylate, mirroring the investigative process undertaken in a real-world analytical laboratory. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not as isolated data points, but as an interconnected web of evidence. The causality behind experimental choices and the interpretation of spectral data will be emphasized, providing a self-validating system for structural confirmation.

While a complete experimental dataset for the title compound is not publicly available, this guide will utilize established data from closely related benzisoxazole and isoxazole derivatives to illustrate the principles and methodologies of structural determination. This approach provides a robust framework for researchers encountering this or similar molecular scaffolds.

The Analytical Blueprint: A Multi-pronged Spectroscopic Approach

The structure of an unknown compound is a puzzle. Each spectroscopic technique provides a unique set of clues, and only by assembling them in a logical sequence can the full picture emerge. Our journey into the structure of Methyl benzo[d]isoxazole-3-carboxylate will follow a carefully orchestrated workflow.

cluster_0 Initial Hypothesis Generation cluster_1 Functional Group Identification cluster_2 Carbon-Hydrogen Framework cluster_3 Connectivity and Final Assembly cluster_4 Structural Confirmation Molecular Formula\n(from HRMS) Molecular Formula (from HRMS) Double Bond Equivalents\n(DBE Calculation) Double Bond Equivalents (DBE Calculation) Molecular Formula\n(from HRMS)->Double Bond Equivalents\n(DBE Calculation) IR Spectroscopy IR Spectroscopy Double Bond Equivalents\n(DBE Calculation)->IR Spectroscopy Key Functional Groups\n(Ester C=O, C=N, N-O, Aromatic C-H) Key Functional Groups (Ester C=O, C=N, N-O, Aromatic C-H) IR Spectroscopy->Key Functional Groups\n(Ester C=O, C=N, N-O, Aromatic C-H) 1D NMR (¹H, ¹³C, DEPT) 1D NMR (¹H, ¹³C, DEPT) Key Functional Groups\n(Ester C=O, C=N, N-O, Aromatic C-H)->1D NMR (¹H, ¹³C, DEPT) Proton Environments\nCarbon Skeleton Proton Environments Carbon Skeleton 1D NMR (¹H, ¹³C, DEPT)->Proton Environments\nCarbon Skeleton 2D NMR (COSY, HSQC)\n(¹H-¹H and ¹H-¹³C Correlations) 2D NMR (COSY, HSQC) (¹H-¹H and ¹H-¹³C Correlations) Proton Environments\nCarbon Skeleton->2D NMR (COSY, HSQC)\n(¹H-¹H and ¹H-¹³C Correlations) 2D NMR (HMBC)\n(Long-Range ¹H-¹³C Correlations) 2D NMR (HMBC) (Long-Range ¹H-¹³C Correlations) 2D NMR (COSY, HSQC)\n(¹H-¹H and ¹H-¹³C Correlations)->2D NMR (HMBC)\n(Long-Range ¹H-¹³C Correlations) Assembly of Fragments\n(Benzene Ring, Isoxazole, Ester) Assembly of Fragments (Benzene Ring, Isoxazole, Ester) 2D NMR (HMBC)\n(Long-Range ¹H-¹³C Correlations)->Assembly of Fragments\n(Benzene Ring, Isoxazole, Ester) Final Structure\nMethyl benzo[d]isoxazole-3-carboxylate Final Structure Methyl benzo[d]isoxazole-3-carboxylate 2D NMR (HMBC)\n(Long-Range ¹H-¹³C Correlations)->Final Structure\nMethyl benzo[d]isoxazole-3-carboxylate Assembly of Fragments\n(Benzene Ring, Isoxazole, Ester)->Final Structure\nMethyl benzo[d]isoxazole-3-carboxylate

A logical workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry serves as our initial foray into the molecular world of our compound, providing two critical pieces of information: the molecular weight and, with high resolution, the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : A Time-of-Flight (TOF) or Orbitrap mass spectrometer is preferred for its high mass accuracy.

  • Ionization Source : Electrospray Ionization (ESI) is a soft ionization technique suitable for polar organic molecules and will likely yield the protonated molecule [M+H]⁺.

  • Sample Preparation : A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition : The instrument is calibrated, and the sample is infused into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.

Data Interpretation: Unveiling the Formula

For Methyl benzo[d]isoxazole-3-carboxylate (C₉H₇NO₃), the expected exact mass is 177.0426 g/mol . HRMS would provide a measured m/z value very close to this, allowing for the unambiguous determination of the molecular formula.

From the molecular formula, we can calculate the Degree of Unsaturation (Double Bond Equivalents - DBE) :

DBE = C + 1 - (H/2) - (X/2) + (N/2) DBE = 9 + 1 - (7/2) - 0 + (1/2) = 7

A DBE of 7 suggests a highly unsaturated system, which is consistent with the presence of a benzene ring (4 DBEs), a C=O double bond (1 DBE), and the two double bonds within the isoxazole ring (2 DBEs).

Fragmentation Analysis: Deconstructing the Molecule

While ESI is a soft ionization technique, in-source collision-induced dissociation (is-CID) or tandem mass spectrometry (MS/MS) can be employed to induce fragmentation.[2] The fragmentation pattern provides valuable structural clues. For aromatic esters, a common fragmentation is the loss of the alkoxy group.[3]

Predicted Fragmentation for Methyl benzo[d]isoxazole-3-carboxylate:

m/z (Predicted)FragmentDescription
177[M]⁺Molecular Ion
146[M - OCH₃]⁺Loss of the methoxy radical from the ester
118[M - COOCH₃]⁺Loss of the carbomethoxy group
90[C₆H₄O]⁺Fragmentation of the benzisoxazole ring

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and non-destructive method for identifying the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Identifying the Key Players

The IR spectrum of Methyl benzo[d]isoxazole-3-carboxylate is expected to exhibit several characteristic absorption bands. While a spectrum for the exact compound is not available, data from related isoxazole carboxylates can be used for prediction.[4][5]

Wavenumber (cm⁻¹) (Predicted)Functional GroupVibrational Mode
~3100-3000Aromatic C-HStretch
~2950Aliphatic C-H (methyl)Stretch
~1730C=O (Ester)Stretch
~1620C=N (Isoxazole)Stretch
~1580, 1480C=C (Aromatic)Stretch
~1450N-O (Isoxazole)Stretch
~1250C-O (Ester)Stretch

The presence of a strong absorption around 1730 cm⁻¹ would be a clear indicator of the ester carbonyl group. The combination of aromatic C-H, C=C, and C=N stretches would confirm the presence of the heterocyclic aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Cartographer

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocols: A Suite of NMR Experiments
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with a small amount of tetramethylsilane (TMS) as an internal standard.

  • 1D NMR :

    • ¹H NMR : Provides information on the number of different types of protons, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

    • ¹³C NMR : Shows the number of unique carbon environments.

    • DEPT-135 : Distinguishes between CH, CH₂, and CH₃ groups.

  • 2D NMR :

    • COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.[6]

Data Interpretation: Assembling the Structural Puzzle

¹H NMR Spectroscopy

Based on the structure of Methyl benzo[d]isoxazole-3-carboxylate, we can predict the following signals:

  • Aromatic Protons (4H) : These will appear in the downfield region (typically 7.0-8.5 ppm) and will exhibit complex splitting patterns due to coupling with each other. The exact chemical shifts will depend on the electronic effects of the fused isoxazole ring and the ester group.

  • Methyl Protons (3H) : A singlet corresponding to the three protons of the methyl ester group, likely appearing around 3.9-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)~160-165
C3 (Isoxazole)~150-155
C3a, C7a (Bridgehead)~120-160
C4, C5, C6, C7 (Aromatic)~110-135
OCH₃ (Methyl)~52-55

2D NMR: Connecting the Dots

  • HSQC : This experiment will definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~3.9 ppm will correlate with the carbon signal at ~53 ppm, confirming the OCH₃ group.

  • HMBC : This is the key to assembling the final structure. We would expect to see the following crucial long-range correlations:

    • The methyl protons (~3.9 ppm) will show a correlation to the ester carbonyl carbon (~162 ppm).

    • The aromatic protons will show correlations to each other and to the bridgehead carbons (C3a and C7a).

    • Crucially, a correlation between an aromatic proton (likely H4) and the C3 carbon of the isoxazole ring would confirm the fusion of the benzene and isoxazole rings.

cluster_0 HMBC Correlations cluster_1 Molecular Fragments Methyl Protons\n(~3.9 ppm) Methyl Protons (~3.9 ppm) Ester Carbonyl\n(~162 ppm) Ester Carbonyl (~162 ppm) Methyl Protons\n(~3.9 ppm)->Ester Carbonyl\n(~162 ppm) ²J(C,H) Methyl Carbon\n(~53 ppm) Methyl Carbon (~53 ppm) Methyl Ester Group Methyl Ester Group Ester Carbonyl\n(~162 ppm)->Methyl Ester Group Aromatic Proton H4 Aromatic Proton H4 Isoxazole C3\n(~152 ppm) Isoxazole C3 (~152 ppm) Aromatic Proton H4->Isoxazole C3\n(~152 ppm) ³J(C,H) Aromatic C5 Aromatic C5 Aromatic Proton H4->Aromatic C5 ²J(C,H) Benzo[d]isoxazole Core Benzo[d]isoxazole Core Isoxazole C3\n(~152 ppm)->Benzo[d]isoxazole Core Aromatic C5->Benzo[d]isoxazole Core Aromatic Proton H7 Aromatic Proton H7 Bridgehead C7a Bridgehead C7a Aromatic Proton H7->Bridgehead C7a ²J(C,H) Bridgehead C7a->Benzo[d]isoxazole Core

Key HMBC correlations for structural assembly.

Integrated Analysis and Structural Confirmation

The final step in the elucidation process is to integrate all the spectroscopic data into a cohesive and self-consistent structural assignment.

  • HRMS provides the molecular formula (C₉H₇NO₃) and the DBE (7).

  • IR spectroscopy confirms the presence of an ester (C=O at ~1730 cm⁻¹), an aromatic system, and the heterocyclic N-O bond.

  • ¹³C NMR shows nine distinct carbon signals, consistent with the molecular formula. The chemical shifts align with the expected values for an ester, a benzisoxazole core, and a methyl group.

  • ¹H NMR reveals four aromatic protons and a three-proton singlet for the methyl group.

  • HSQC links the proton and carbon signals of the OCH₃ group and the aromatic CH groups.

  • HMBC provides the crucial connectivity information, linking the methyl group to the ester carbonyl and confirming the fusion of the benzene ring to the isoxazole moiety.

By systematically analyzing and cross-referencing the data from these techniques, we can confidently assign the structure of the compound as Methyl benzo[d]isoxazole-3-carboxylate .

Conclusion: A Testament to Analytical Rigor

The structure elucidation of a novel compound is a testament to the power of modern analytical techniques when applied with scientific rigor and logical deduction. This guide has outlined a comprehensive, multi-technique approach to the structural characterization of Methyl benzo[d]isoxazole-3-carboxylate. By understanding the "why" behind each experimental choice and the principles of spectral interpretation, researchers can confidently navigate the complexities of molecular structure determination, ensuring the integrity and reproducibility of their scientific endeavors.

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Sources

Foundational

The Isoxazole Scaffold: A Versatile Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The isoxazole ring, a five-membered heterocycle containin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological landscape of isoxazole derivatives. We will delve into the core mechanisms of action underlying their prominent therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant activities. This guide is designed to be a comprehensive resource for researchers and drug development professionals, offering not only a thorough understanding of the scientific principles but also detailed, field-proven experimental protocols and quantitative data to facilitate further investigation and application of this versatile chemical entity.

Introduction: The Enduring Appeal of the Isoxazole Nucleus

The isoxazole moiety is a cornerstone in the design and discovery of novel therapeutic agents. Its appeal stems from a combination of factors including its relative ease of synthesis, metabolic stability, and its ability to act as a bioisostere for other functional groups, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] A number of FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, feature the isoxazole ring, underscoring its clinical significance.[1] This guide will provide a comprehensive overview of the diverse biological activities of isoxazole derivatives and the experimental methodologies used to elucidate them.

A common and efficient method for the synthesis of isoxazole derivatives involves the cyclization of chalcones, which are α,β-unsaturated ketones.[2][3] This versatile synthetic route allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthesis of Isoxazole Derivatives from Chalcones

The synthesis typically proceeds via a Claisen-Schmidt condensation to form the chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[2][3][4][5]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[6] These mechanisms include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular machinery essential for proliferation.[6][7]

Induction of Apoptosis: The Intrinsic Pathway

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many isoxazole-containing compounds have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[8][9] This pathway is initiated by cellular stress and leads to the activation of a cascade of cysteine-aspartic proteases known as caspases.[10][11][12]

isoxazole Isoxazole Derivative stress Mitochondrial Stress isoxazole->stress bax Bax/Bak Activation stress->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome act_cas9 Activated Caspase-9 apoptosome->act_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas37 Pro-Caspase-3/7 act_cas9->cas37 act_cas37 Activated Caspase-3/7 cas37->act_cas37 apoptosis Apoptosis act_cas37->apoptosis

Intrinsic apoptosis pathway induced by isoxazole derivatives.
Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14][15] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole derivative and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18][19] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]

Protocol:

  • Cell Treatment: Treat cells with the isoxazole derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Quantitative Data: Anticancer Activity of Isoxazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Phenyl-isoxazole-CarboxamidesB16F1 (Melanoma)0.079 - 42.93[20]
Imidazo[1,2-c]pyrimidine-oxadiazole-isoxazolesMCF-7 (Breast)39.0 - 43.4[21]
3,4-isoxazolediamidesK562 (Leukemia)0.018 - 0.071[22]
4-(Trifluoromethyl)isoxazolesMCF-7 (Breast)2.63[8][23]
Quinazolinone-isoxazolesCOLO 205 (Colon)15.3[24]
Quinazolinone-isoxazolesHepG2 (Liver)11.6[24]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Isoxazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[25][26] The isoxazole scaffold is present in several clinically used antibiotics, such as Cloxacillin and Dicloxacillin.[27]

Mechanism of Action

The precise mechanisms of antimicrobial action for many isoxazole derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication. Some derivatives have been shown to inhibit specific enzymes crucial for microbial survival.

Experimental Protocol for Antimicrobial Susceptibility Testing

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[25]

Quantitative Data: Antimicrobial Activity of Isoxazole Derivatives
Compound ClassMicroorganismMIC (µg/mL)Reference
Isoxazole-ChalconesStaphylococcus aureus1[18]
Isoxazole-ChalconesEscherichia coli1[18]
Isoxazole-DihydropyrazolesCandida albicans2[18]
Diaziridinyl-quinone based isoxazolesBacillus subtilis3.9[26]
Isoxazole derivativesStaphylococcus aureus6.25[25]
Isoxazole derivativesEscherichia coli6.25[25]
Isoxazole derivativesCandida albicans6.25[25]
Isoxazole derivativesAspergillus niger6.25[25]
Isoxazole derivativesP. aeruginosa2000[26]

Anti-inflammatory and Analgesic Activities: Targeting Pain and Inflammation

Isoxazole derivatives have been extensively investigated for their anti-inflammatory and analgesic properties.[11][28] The well-known non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, a selective COX-2 inhibitor, features a central isoxazole ring.[1][29]

Mechanism of Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory and analgesic effects of many isoxazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][28][30][31][32] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[28]

isoxazole Isoxazole Derivative (e.g., Valdecoxib) cox2 COX-2 Enzyme isoxazole->cox2 Inhibits prostaglandins Prostaglandins cox2->prostaglandins Catalyzes arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 inflammation Inflammation & Pain prostaglandins->inflammation Mediates

Mechanism of COX-2 inhibition by isoxazole derivatives.
Experimental Protocols for In Vivo Evaluation

This is a widely used animal model to screen for acute anti-inflammatory activity.[13][16]

Protocol:

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the isoxazole derivative.

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

This method is used to assess the central analgesic activity of compounds.[7][33][34][35][36]

Protocol:

  • Animal Grouping and Compound Administration: Similar to the paw edema model.

  • Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: Record the time taken for the mouse to show a nociceptive response, such as licking its paws or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Data Analysis: An increase in the reaction time in the treated groups compared to the control group indicates analgesic activity.

Quantitative Data: Anti-inflammatory and Analgesic Activities
Compound ClassAssayED50 (mg/kg)Reference
2-Mercapto-quinazolinone derivativesCarrageenan-induced paw edema12.3 - 60.3[25]
2-Mercapto-quinazolinone derivativesHot plate test12.3 - 60.3[25]
Isoxazole derivativesCarrageenan-induced paw edema45 - 50[34]

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain isoxazole derivatives have shown promise as anticonvulsant agents, with the potential to treat epilepsy.[5]

Experimental Protocol for Anticonvulsant Screening

The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[6][21][23][37][38]

Protocol:

  • Animal Grouping and Compound Administration: As previously described.

  • MES Induction: Deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered a protective effect. The ED50 (the dose that protects 50% of the animals) can be calculated.[38]

start Start grouping Animal Grouping & Dosing start->grouping mes_induction Maximal Electroshock Induction grouping->mes_induction observation Observe for Tonic Hindlimb Extension mes_induction->observation protected Protected (No Extension) observation->protected not_protected Not Protected (Extension) observation->not_protected end End protected->end not_protected->end

Workflow for the Maximal Electroshock (MES) Seizure Test.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in drug discovery and development. The diverse range of biological activities exhibited by isoxazole derivatives, coupled with their synthetic accessibility, ensures their continued exploration for novel therapeutic agents. This technical guide has provided a comprehensive overview of the key biological activities of isoxazoles, their mechanisms of action, and detailed experimental protocols for their evaluation. It is our hope that this guide will serve as a valuable resource for researchers in the field, fostering further innovation and the development of new and improved isoxazole-based medicines.

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  • Caspase-activation Pathways in Apoptosis and Immunity. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • (a) FDA-approved drugs for ERα-positive breast cancer, (b) some... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Exploratory

Methyl benzo[d]isoxazole-3-carboxylate literature review

An In-depth Technical Guide to Methyl Benzo[d]isoxazole-3-carboxylate Prepared by: Gemini, Senior Application Scientist Abstract Methyl benzo[d]isoxazole-3-carboxylate is a pivotal heterocyclic compound that serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl Benzo[d]isoxazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

Methyl benzo[d]isoxazole-3-carboxylate is a pivotal heterocyclic compound that serves as a cornerstone in the synthesis of a multitude of biologically active molecules. Its structure is built upon the benzo[d]isoxazole scaffold, an entity recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in numerous therapeutic agents. This guide provides an in-depth analysis of Methyl benzo[d]isoxazole-3-carboxylate, covering its physicochemical properties, detailed synthetic protocols, chemical reactivity, and its significant applications in drug discovery and development. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering both foundational knowledge and practical, field-proven insights into the strategic use of this versatile chemical building block.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole (also known as indoxazole) ring system is a bicyclic heterocycle of significant interest in medicinal chemistry. Its rigid structure and unique electronic properties make it an ideal pharmacophore for interacting with a wide range of biological targets. Consequently, this scaffold is a key component in drugs developed for diverse therapeutic areas, including anticonvulsants (e.g., Zonisamide), antipsychotics (e.g., Risperidone), anti-inflammatory agents, and antimicrobials.[1][2] The ability to functionalize the benzo[d]isoxazole core at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Methyl benzo[d]isoxazole-3-carboxylate (CAS No. 1082682-56-1) is a particularly valuable derivative. The methyl ester at the 3-position provides a versatile chemical handle for elaboration into more complex structures, such as amides, hydrazides, or other esters, making it a primary starting material for constructing libraries of potential drug candidates.[3] This guide aims to consolidate the existing knowledge on this compound and present it in a structured, application-oriented format to empower researchers in their synthetic and drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Methyl benzo[d]isoxazole-3-carboxylate are summarized below.

PropertyValueSource
CAS Number 1082682-56-1[3]
Molecular Formula C₉H₇NO₃[3]
Molecular Weight 177.16 g/mol [3]
Appearance Typically an off-white to pale yellow solidGeneral Chemical Properties
Primary Application Pharmaceutical Intermediate, Organic Synthesis Building Block[3]
Spectroscopic Characterization (Predicted)
  • 1H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.5-8.5 ppm, with coupling patterns (doublets, triplets) dictated by their substitution. A characteristic singlet corresponding to the C4-proton of the isoxazole ring would likely appear downfield. A sharp singlet around δ 4.0 ppm would be indicative of the methyl ester (-OCH₃) protons.

  • 13C NMR: The carbon spectrum would feature signals for the eight aromatic/heterocyclic carbons, including the quaternary carbons of the ring fusion and the C3-carbon attached to the ester. The carbonyl carbon of the ester would resonate significantly downfield (δ > 160 ppm), while the methyl carbon of the ester would appear upfield (δ ≈ 53 ppm).

Synthesis of Methyl Benzo[d]isoxazole-3-carboxylate

The synthesis of the benzo[d]isoxazole ring system can be achieved through several strategies, most commonly involving the intramolecular cyclization of a suitably substituted benzene precursor. A robust and illustrative method involves the cyclization of an oxime derived from a 2-hydroxyaryl α-ketoester. This approach provides excellent control over the regiochemistry and is amenable to scaling.

Synthetic Workflow Overview

The described synthesis proceeds in three main stages:

  • Acylation: A Friedel-Crafts-type acylation of a phenol to install the α-ketoester side chain.

  • Oximation: Conversion of the ketone to an oxime, which is the direct precursor to the heterocyclic ring.

  • Cyclization: A base-mediated intramolecular cyclization to form the N-O bond of the isoxazole ring.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Cyclization & Final Product Phenol Phenol Ketoester Methyl 2-(2-hydroxyphenyl)-2-oxoacetate Phenol->Ketoester Methyl oxalyl chloride, AlCl₃ (Acylation) Oxime Ketoester Oxime Ketoester->Oxime NH₂OH·HCl, Pyridine (Oximation) Target Methyl benzo[d]isoxazole- 3-carboxylate Oxime->Target NaOH or K₂CO₃, Heat (Cyclization)

Caption: Synthetic workflow for Methyl benzo[d]isoxazole-3-carboxylate.

Detailed Experimental Protocol

This protocol is a representative methodology based on established chemical principles for the synthesis of benzo[d]isoxazoles.

Step 1: Synthesis of Methyl 2-(2-hydroxyphenyl)-2-oxoacetate

  • To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add methyl oxalyl chloride (1.1 eq) dropwise.

  • Maintain the temperature at 0 °C and add a solution of phenol (1.0 eq) in dichloromethane dropwise over 30 minutes.

    • Causality: This is a classic Friedel-Crafts acylation. AlCl₃ acts as a Lewis acid to activate the acyl chloride, facilitating electrophilic attack on the electron-rich phenol ring, primarily at the ortho position due to coordination with the hydroxyl group.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of phenol.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketoester.

    • Self-Validation: The product can be confirmed by 1H NMR, observing the characteristic phenolic -OH proton and the singlet for the methyl ester.

Step 2: Synthesis of Methyl 2-(2-hydroxyphenyl)-2-(hydroxyimino)acetate (Oxime Intermediate)

  • Dissolve the ketoester (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).

    • Causality: Pyridine acts as a base to free the hydroxylamine from its hydrochloride salt and to catalyze the condensation reaction with the ketone, forming the oxime.

  • Heat the mixture to reflux for 2-3 hours until TLC indicates the complete conversion of the starting material.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with dilute HCl (to remove pyridine) and then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

    • Self-Validation: Formation of the oxime can be confirmed by the appearance of a new, broad singlet for the oxime -OH in the 1H NMR spectrum and the disappearance of the ketone signal in the 13C NMR spectrum.

Step 3: Synthesis of Methyl benzo[d]isoxazole-3-carboxylate

  • Dissolve the crude oxime intermediate (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Add a base such as potassium carbonate or sodium hydroxide (1.5-2.0 eq).

    • Causality: The base serves two purposes: it deprotonates the phenolic hydroxyl group to form a phenoxide, and it facilitates the intramolecular nucleophilic attack of the phenoxide onto the oxime. This cyclization reaction results in the formation of the N-O bond and elimination of water, yielding the stable benzo[d]isoxazole ring.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling, neutralize the mixture with dilute acid and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final product by recrystallization or column chromatography to obtain Methyl benzo[d]isoxazole-3-carboxylate.

    • Self-Validation: The final product's identity and purity should be confirmed by melting point, 1H NMR, 13C NMR, and mass spectrometry, comparing the data to expected values.

Chemical Reactivity and Synthetic Applications

The utility of Methyl benzo[d]isoxazole-3-carboxylate as a synthetic intermediate stems from the reactivity of its methyl ester group. This functional group provides a gateway to a variety of other functionalities, most notably carboxylic acids and amides, which are prevalent in pharmacologically active compounds.

G Start Methyl benzo[d]isoxazole- 3-carboxylate Acid Benzo[d]isoxazole- 3-carboxylic acid Start->Acid Hydrolysis (LiOH or NaOH) Amide Benzo[d]isoxazole- 3-carboxamides Acid->Amide Amine (R-NH₂), Coupling Agent (EDC, HATU) Bioactive Bioactive Molecules (e.g., Enzyme Inhibitors, Receptor Ligands) Amide->Bioactive

Caption: Key chemical transformations and applications.

  • Hydrolysis: The methyl ester can be readily saponified using a base like lithium hydroxide or sodium hydroxide in a water/THF or water/methanol mixture to yield the corresponding Benzo[d]isoxazole-3-carboxylic acid .[7] This acid is a crucial intermediate itself, often exhibiting its own biological profile or used in further derivatization.

  • Amidation: The carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to form a diverse library of Benzo[d]isoxazole-3-carboxamides . This is the most common application, as the amide bond is a stable and key structural feature in many drugs. The "R" group of the amine can be varied extensively to explore structure-activity relationships (SAR).

Role in Medicinal Chemistry and Biological Activity

While Methyl benzo[d]isoxazole-3-carboxylate is not typically an active pharmaceutical ingredient itself, it is a critical precursor to compounds that are. The benzo[d]isoxazole scaffold it provides is associated with a remarkable range of biological activities.

Therapeutic AreaBiological Activity of ScaffoldSource
Central Nervous System Anticonvulsant, Antipsychotic, Analgesic[1]
Oncology Anticancer, Antiproliferative[1][2]
Infectious Diseases Antimicrobial, Anti-HIV, Antifungal[1][2]
Inflammation Anti-inflammatory (e.g., COX inhibition)[1]
Metabolic Disorders Antidiabetic[1]

The synthetic utility of Methyl benzo[d]isoxazole-3-carboxylate allows medicinal chemists to systematically modify the scaffold and explore its potential against various biological targets. For example, derivatives have been synthesized and tested as inhibitors of bacterial topoisomerases, modulators of serotonin and dopamine receptors, and as novel anti-tubercular agents.[1] The development of the anticonvulsant drug Zonisamide, which features a modified 3-position side chain, is a testament to the therapeutic potential unlocked from this core structure.[1][2]

Future Directions and Perspectives

The benzo[d]isoxazole scaffold remains an active and promising area of research. Future work involving Methyl benzo[d]isoxazole-3-carboxylate is likely to focus on:

  • Diversity-Oriented Synthesis: Using this building block to create large, diverse chemical libraries for high-throughput screening against new and challenging biological targets.

  • Fragment-Based Drug Discovery: Employing the core acid or small amide derivatives as fragments to identify initial hits for targets like protein kinases or proteases.

  • Development of Covalent Inhibitors: Designing derivatives that can form covalent bonds with their target proteins, potentially leading to drugs with increased potency and duration of action.

Conclusion

Methyl benzo[d]isoxazole-3-carboxylate is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its straightforward synthesis and versatile reactivity provide an efficient entry point to the privileged benzo[d]isoxazole scaffold. By understanding its properties, synthesis, and chemical behavior as detailed in this guide, researchers are well-equipped to leverage this compound to its full potential in the quest for novel therapeutics to address unmet medical needs.

References

  • Jios, J. L., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Magnetic Resonance in Chemistry, 43, 1057–1062. Available at: [Link]

  • Qiu, D., et al. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Available at: [Link]

  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. Available at: [Link]

  • Shiina, I., et al. (2002). A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). Chemistry Letters, 31(2), 164-165. Available at: [Link]

  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate. Available at: [Link]

  • Manikandan, K., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][4][8]dioxol-5-yl)-2-(4-formyl-2-methoxyphenyl)acrylate. International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl benzo[d]isoxazole-3-carboxylate. Available at: [Link]

  • Bihani, M., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(52), 29915-29937. Available at: [Link]

  • Pelliccia, S., et al. (2007). Process for the preparation of benzo[d]isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. US Patent 7,291,742 B2.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a publication on Substituted Benzoic Acids. Available at: [Link]

  • Glamo G., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(2), M1211. Available at: [Link]

  • Zaikin, P. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Available at: [Link]

  • Pelliccia, S., et al. (2006). Process for producing benzo[d]isoxazol-3-yl-methanesulfonic acid and its intermediate. Japanese Patent JP2006515322A.
  • Sharma, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Butler, R. J., et al. (2020). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 85(15), 9859–9870. Available at: [Link]

  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • ResearchGate. (2009). Preparation of 2H-spirol[Benzo[d]isothiazole-3,3 '-pyrazole]-1,1-dioxide-2 '(4 ' H)-carboxylates from Dilithiated C(alpha),N-Carboalkoxyhydrazones and Methyl 2-(Aminosulfonyl)benzoate. Available at: [https://www.researchgate.net/publication/227447239_Preparation_of_2H-spirolBenzoisothiazole-33'-pyrazole]-11-dioxide-2'4'H-carboxylates_from_Dilithiated_CalphaN-Carboalkoxyhydrazones_and_Methyl_2-Aminosulfonylbenzoate]([Link])

  • PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

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Foundational

A Technical Guide to the Spectroscopic Profile of Methyl benzo[d]isoxazole-3-carboxylate

This guide provides a comprehensive overview of the spectroscopic characteristics of Methyl benzo[d]isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the spectroscopic characteristics of Methyl benzo[d]isoxazole-3-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents a robust synthesis protocol and a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This approach offers a valuable resource for the identification and characterization of this molecule.

Introduction to Methyl benzo[d]isoxazole-3-carboxylate

Methyl benzo[d]isoxazole-3-carboxylate belongs to the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting a range of activities including antipsychotic, antimicrobial, and anti-inflammatory properties. The accurate characterization of novel benzisoxazole derivatives is paramount for advancing drug discovery programs. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into molecular structure, purity, and functionality.

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol [1]
CAS Number 1082682-56-1[1]

Below is a diagram illustrating the chemical structure of Methyl benzo[d]isoxazole-3-carboxylate.

Caption: Chemical structure of Methyl benzo[d]isoxazole-3-carboxylate.

Synthesis of Methyl benzo[d]isoxazole-3-carboxylate

A robust and versatile method for the synthesis of benzisoxazoles is the [3+2] cycloaddition reaction between an in situ generated nitrile oxide and a benzyne.[2][3] This approach allows for the construction of the benzisoxazole core in a single, efficient step.

Proposed Synthetic Workflow

The synthesis of Methyl benzo[d]isoxazole-3-carboxylate can be achieved through the reaction of a suitable aryne precursor with a nitrile oxide generated from methyl 2-chloro-2-(hydroxyimino)acetate.

G cluster_0 Reactant Preparation cluster_1 In Situ Generation cluster_2 Reaction and Product Formation Aryne Precursor o-(Trimethylsilyl)phenyl triflate Benzyne Benzyne Aryne Precursor->Benzyne CsF Nitrile Oxide Precursor Methyl 2-chloro-2-(hydroxyimino)acetate Nitrile Oxide Nitrile Oxide Nitrile Oxide Precursor->Nitrile Oxide Base (e.g., Et3N) Cycloaddition [3+2] Cycloaddition Benzyne->Cycloaddition Nitrile Oxide->Cycloaddition Product Methyl benzo[d]isoxazole-3-carboxylate Cycloaddition->Product

Caption: Proposed workflow for the synthesis of Methyl benzo[d]isoxazole-3-carboxylate.

Experimental Protocol

Materials:

  • o-(Trimethylsilyl)phenyl triflate

  • Methyl 2-chloro-2-(hydroxyimino)acetate

  • Cesium fluoride (CsF)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of o-(trimethylsilyl)phenyl triflate (1.0 eq) and methyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in anhydrous acetonitrile, add cesium fluoride (2.0 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl benzo[d]isoxazole-3-carboxylate.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for Methyl benzo[d]isoxazole-3-carboxylate, derived from the analysis of structurally related compounds and computational prediction tools.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons of the benzo-fused ring and the three protons of the methyl ester group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the isoxazole ring and the carboxylate group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.2 - 8.0DoubletAromatic Proton (H-7)
~7.8 - 7.6MultipletAromatic Protons (H-4, H-5)
~7.5 - 7.3TripletAromatic Proton (H-6)
~4.0SingletMethyl Protons (-OCH₃)

Rationale:

  • The aromatic protons of benzisoxazole derivatives typically resonate in the downfield region between δ 7.0 and 8.5 ppm.

  • The proton at the 7-position (H-7) is expected to be the most deshielded due to its proximity to the isoxazole nitrogen and the fused ring system, appearing as a doublet.

  • The remaining aromatic protons will appear as multiplets or distinct doublets and triplets depending on their coupling partners.

  • The methyl ester protons will appear as a sharp singlet around δ 4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the structure.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~162C=O (Ester)
~160C-3a
~155C-3
~133C-5
~129C-7a
~125C-6
~122C-4
~112C-7
~53-OCH₃

Rationale:

  • The carbonyl carbon of the ester group is expected to have the highest chemical shift, around δ 162 ppm.

  • The carbons of the benzisoxazole ring system will appear in the aromatic region (δ 110-160 ppm). The carbons attached to heteroatoms (C-3a and C-3) will be more downfield.

  • The methyl carbon of the ester group will appear in the aliphatic region, around δ 53 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. Electron ionization (EI) is a common technique that also provides structural information through fragmentation patterns.

Predicted Mass Spectrum (EI):

m/zPredicted Fragment
177[M]⁺ (Molecular Ion)
146[M - OCH₃]⁺
118[M - COOCH₃]⁺
90[C₆H₄O]⁺
76[C₆H₄]⁺

Rationale of Fragmentation:

The fragmentation of Methyl benzo[d]isoxazole-3-carboxylate under electron impact is expected to proceed through several key pathways.[4]

  • Loss of the methoxy group (-OCH₃): This would result in a fragment at m/z 146.

  • Loss of the entire carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 118, corresponding to the benzisoxazole cation.

  • Cleavage of the isoxazole ring: The isoxazole ring can undergo cleavage, leading to the formation of characteristic fragments.

G M [M]⁺ m/z 177 F1 [M - OCH₃]⁺ m/z 146 M->F1 - OCH₃ F2 [M - COOCH₃]⁺ m/z 118 M->F2 - COOCH₃ F3 [C₆H₄O]⁺ m/z 90 F2->F3 - CO

Caption: Predicted major fragmentation pathway for Methyl benzo[d]isoxazole-3-carboxylate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl benzo[d]isoxazole-3-carboxylate is expected to show characteristic absorption bands for the aromatic C-H, C=O (ester), C-O, and C=N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1735 - 1715StrongC=O stretch (Ester)[5]
1620 - 1580MediumC=N stretch (Isoxazole ring)
1500 - 1400MediumAromatic C=C stretch
1300 - 1100StrongC-O stretch (Ester)[5]
850 - 750StrongAromatic C-H bend (out-of-plane)

Rationale:

  • The strong absorption band in the region of 1735-1715 cm⁻¹ is a clear indicator of the ester carbonyl group.[5]

  • The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

  • The C=N stretching of the isoxazole ring and the aromatic C=C stretching vibrations will be observed in the 1620-1400 cm⁻¹ region.

  • The strong C-O stretching of the ester will be present in the 1300-1100 cm⁻¹ range.[5]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl benzo[d]isoxazole-3-carboxylate. By combining a plausible synthetic route with a detailed interpretation of expected NMR, MS, and IR data, this document serves as a valuable starting point for researchers and scientists engaged in the synthesis and characterization of novel benzisoxazole derivatives. The provided protocols and data are intended to facilitate the unambiguous identification and further investigation of this and related compounds in the pursuit of new therapeutic agents.

References

  • Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Larock, R. C., & Nevarez, Z. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(8), 1836–1839.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl benzo[d]isoxazole-3-carboxylate. Retrieved from [Link]

  • PubMed Central (PMC). (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

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Exploratory

The Therapeutic Promise of Benzo[d]isoxazoles: A Technical Guide for Drug Discovery

Introduction The benzo[d]isoxazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzo[d]isoxazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth technical exploration of benzo[d]isoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and burgeoning therapeutic applications. The inherent structural rigidity and unique electronic properties of the benzo[d]isoxazole nucleus make it an attractive framework for designing molecules with high affinity and selectivity for various biological targets. This has led to their successful application in treating a range of pathologies, from central nervous system disorders to cancer and inflammatory conditions.[1]

Antipsychotic Applications: Modulating Dopaminergic and Serotonergic Pathways

Several atypical antipsychotic drugs are based on the benzo[d]isoxazole structure, including the widely prescribed medications Risperidone and its active metabolite, Paliperidone.[2][3] These drugs have demonstrated efficacy in managing the symptoms of schizophrenia and bipolar disorder.

Mechanism of Action: The therapeutic effects of these agents are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the antagonism of 5-HT2A receptors is believed to contribute to the mitigation of negative symptoms and reduce the likelihood of extrapyramidal side effects that are common with older, typical antipsychotics.[2][6] Paliperidone, being the active metabolite of risperidone, shares a similar mechanism of action but exhibits a different pharmacokinetic profile.[4][7]

The interplay between dopaminergic and serotonergic systems is crucial for the efficacy of these atypical antipsychotics. The following diagram illustrates this dual receptor antagonism.

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Effect Neuronal Response D2_Receptor->Effect Signal Transduction HT2A_Receptor->Effect Modulates Signal Benzodisoxazole Benzo[d]isoxazole Derivative (e.g., Risperidone) Benzodisoxazole->D2_Receptor Antagonizes Benzodisoxazole->HT2A_Receptor Antagonizes

Caption: Dual antagonism of D2 and 5-HT2A receptors by benzo[d]isoxazole antipsychotics.

Anticonvulsant Properties: Targeting Ion Channels

The benzo[d]isoxazole derivative, Zonisamide, is an established antiepileptic drug used in the treatment of various seizure types.[3] Its efficacy stems from a multi-faceted mechanism of action that involves the modulation of neuronal excitability.

Mechanism of Action: The primary anticonvulsant activity of Zonisamide is attributed to its ability to block voltage-sensitive sodium channels and T-type calcium channels.[8][9][10][11] By blocking the repetitive firing of voltage-gated sodium channels, Zonisamide reduces the propagation of abnormal electrical discharges in the brain that lead to seizures.[8][10] Furthermore, its inhibition of T-type calcium channels is thought to contribute to its effectiveness against absence seizures.[9] Zonisamide also exhibits weak carbonic anhydrase inhibitory activity and may modulate GABAergic and glutamatergic neurotransmission, although these are considered secondary mechanisms.[9][11]

The following table summarizes the key pharmacological properties of Zonisamide.

PropertyDescriptionReference(s)
Primary TargetsVoltage-gated sodium channels, T-type calcium channels[8][9][10][11]
Secondary TargetsCarbonic anhydrase, GABA and glutamate systems[9][11]
Therapeutic UseAdjunctive therapy for partial seizures in adults[3]

Experimental Protocol: Patch-Clamp Electrophysiology for Assessing NaV1.1 Channel Blockade

This protocol outlines a method for evaluating the inhibitory effects of benzo[d]isoxazole derivatives on voltage-gated sodium channels, such as NaV1.1, which are implicated in epilepsy.

  • Cell Culture: Culture HEK-293 cells stably expressing human NaV1.1 channels in appropriate media.

  • Electrophysiology Setup: Use an automated patch-clamp system. The extracellular solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4. The intracellular solution should contain (in mM): 120 CsF, 20 CsCl, 10 NaCl, and 10 HEPES, adjusted to pH 7.2.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Hold the cell membrane at a potential of -120 mV. Elicit sodium currents by depolarizing the membrane to 0 mV for 20 ms.

  • Compound Application: Perfuse the cells with the extracellular solution containing the test benzo[d]isoxazole derivative at various concentrations.

  • Data Acquisition and Analysis: Record the peak sodium current before and after compound application. Calculate the percentage of inhibition and determine the IC50 value by fitting the concentration-response data to a Hill equation.

Anticancer Potential: Targeting Hypoxia and Cell Signaling

Recent research has highlighted the significant potential of benzo[d]isoxazole derivatives as anticancer agents.[1] A key area of investigation is their ability to inhibit the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, which is a critical mediator of tumor adaptation to hypoxic environments.[12]

Mechanism of Action: In the hypoxic core of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, thereby facilitating tumor growth and metastasis.[13][14][15][16][17] Certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcriptional activity.[12] By disrupting this pathway, these compounds can effectively suppress tumor progression.

The HIF-1α signaling pathway and its inhibition by benzo[d]isoxazole derivatives are depicted below.

HIF1a_Pathway cluster_stimulus Tumor Microenvironment cluster_cell Cancer Cell Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex (HIF-1α/HIF-1β) HIF1a_stabilization->HIF1_complex HRE Hypoxia Response Element (HRE) Binding HIF1_complex->HRE Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Tumor_Progression Tumor Progression Gene_Expression->Tumor_Progression Benzodisoxazole Benzo[d]isoxazole Derivative Benzodisoxazole->HIF1_complex Inhibits Transcriptional Activity

Caption: Inhibition of the HIF-1α signaling pathway by benzo[d]isoxazole derivatives.

Experimental Protocol: Dual-Luciferase Reporter Assay for HIF-1α Inhibition

This assay is used to quantify the inhibitory effect of compounds on HIF-1α transcriptional activity.

  • Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with a firefly luciferase reporter plasmid containing a hypoxia-response element (HRE) and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the benzo[d]isoxazole test compounds.

  • Induction of Hypoxia: Incubate the cells under hypoxic conditions (e.g., 1% O2) for 16-24 hours to induce HIF-1α activity.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. Calculate the percentage of inhibition and determine the IC50 value.[18][19][20][21]

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Benzo[d]isoxazole derivatives have also demonstrated promising anti-inflammatory properties.[1] Their mechanism of action in this context often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.

Mechanism of Action: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[22][23][24][25][26] In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some benzo[d]isoxazole derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects.

The following diagram illustrates the NF-κB signaling pathway and its potential inhibition.

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates NFkB_IkBa NF-κB/IκBα Complex IKK_Complex->NFkB_IkBa Phosphorylates IκBα IkBa_p IκBα Phosphorylation & Degradation NFkB NF-κB IkBa_p->NFkB Releases NFkB_IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription Initiates Benzodisoxazole Benzo[d]isoxazole Derivative Benzodisoxazole->IKK_Complex Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by benzo[d]isoxazole derivatives.

The benzo[d]isoxazole scaffold represents a highly versatile and valuable platform for the design and development of novel therapeutic agents. The successful clinical application of benzo[d]isoxazole-based drugs in the treatment of psychosis and epilepsy validates the potential of this chemical class. Furthermore, emerging preclinical evidence strongly suggests their utility in oncology and inflammatory diseases. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and improved benzo[d]isoxazole derivatives with significant therapeutic impact. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Deng, Y., Zhang, J., & Wang, Z. (2021). HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies. Seminars in Cancer Biology, 76, 137-146. [Link]

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  • Google Patents. (n.d.).
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Protocols & Analytical Methods

Method

The Versatile Synthon: Harnessing Methyl Benzo[d]isoxazole-3-carboxylate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the demand for versatile building blocks that offer a gateway to molecular complexity and diversity is ever-present. Methyl benzo[d]isoxazole-3-carboxylate emerges as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis, the demand for versatile building blocks that offer a gateway to molecular complexity and diversity is ever-present. Methyl benzo[d]isoxazole-3-carboxylate emerges as a privileged scaffold, a compact and reactive molecule poised for a range of synthetic transformations. Its inherent functionalities—a cleavable N-O bond within the benzisoxazole ring system and an ester group amenable to modification—render it a powerful tool for the synthesis of a variety of valuable compounds, particularly in the realm of medicinal chemistry.[1][2] This guide provides an in-depth exploration of the applications of methyl benzo[d]isoxazole-3-carboxylate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Strategic Importance of the Benzisoxazole Core

The benzisoxazole motif is a cornerstone in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities, including antipsychotic, antimicrobial, and anticancer properties.[2][3] The strategic incorporation of this heterocycle into drug candidates often imparts favorable pharmacokinetic and pharmacodynamic properties. Methyl benzo[d]isoxazole-3-carboxylate serves as a key intermediate, allowing for the facile introduction of the benzisoxazole core and subsequent elaboration into more complex molecular architectures.

Synthesis of Methyl Benzo[d]isoxazole-3-carboxylate

The accessibility of a starting material is paramount for its widespread application. Methyl benzo[d]isoxazole-3-carboxylate can be reliably synthesized from commercially available precursors. A common and efficient method involves the esterification of benzo[d]isoxazole-3-carboxylic acid.

Protocol 1: Synthesis of Methyl Benzo[d]isoxazole-3-carboxylate via Fischer Esterification

This protocol outlines the straightforward esterification of benzo[d]isoxazole-3-carboxylic acid using methanol under acidic catalysis.

Materials:

  • Benzo[d]isoxazole-3-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzo[d]isoxazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl benzo[d]isoxazole-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.

Key Synthetic Applications and Protocols

The synthetic utility of methyl benzo[d]isoxazole-3-carboxylate is primarily centered on two key transformations: the reductive cleavage of the N-O bond to unmask a functionalized anthranilate derivative and the conversion of the ester moiety into amides, which are prevalent in many pharmaceutical agents.

Reductive N-O Bond Cleavage: A Gateway to Substituted Anthranilates

The relatively weak N-O bond in the isoxazole ring is susceptible to cleavage under various reductive conditions.[4] This transformation is of significant synthetic value as it opens the benzisoxazole ring to generate a 2-hydroxybenzonitrile species, which can be further transformed. A particularly useful application is the reductive cleavage to form methyl 2-amino-3-hydroxybenzoate derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and natural products.

Protocol 2: Reductive N-O Bond Cleavage using Raney Nickel

This protocol describes the hydrogenolysis of the N-O bond using Raney Nickel as the catalyst.

Materials:

  • Methyl benzo[d]isoxazole-3-carboxylate

  • Raney Nickel (slurry in water)

  • Methanol or Ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (Celite pad)

Procedure:

  • In a round-bottom flask, dissolve methyl benzo[d]isoxazole-3-carboxylate (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of Raney Nickel (approximately 10-20% by weight of the starting material) to the solution.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Raney Nickel: A widely used and effective catalyst for hydrogenolysis due to its high surface area and reactivity.

  • Methanol/Ethanol: Protic solvents that are suitable for hydrogenation reactions and can help to solubilize the starting material and product.

  • Hydrogen Atmosphere: Essential for the reductive cleavage of the N-O bond.

Diagram 1: Reductive N-O Bond Cleavage

G start Methyl benzo[d]isoxazole-3-carboxylate product Methyl 2-amino-3-hydroxybenzoate derivative start->product N-O bond cleavage reagents H2, Raney Ni Methanol

Caption: Reductive cleavage of the benzisoxazole ring.

Synthesis of Benzisoxazole-3-carboxamides: Accessing Medicinally Relevant Scaffolds

The ester functionality at the 3-position of methyl benzo[d]isoxazole-3-carboxylate serves as a convenient handle for the synthesis of a wide array of amides. Benzisoxazole-3-carboxamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their potential as atypical antipsychotic agents.[5][6]

Protocol 3: Amide Bond Formation via Direct Aminolysis

This protocol details the synthesis of N-substituted benzisoxazole-3-carboxamides through the direct reaction of the methyl ester with a primary or secondary amine.

Materials:

  • Methyl benzo[d]isoxazole-3-carboxylate

  • Primary or secondary amine

  • Methanol or a high-boiling point solvent (e.g., toluene, xylene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve methyl benzo[d]isoxazole-3-carboxylate (1.0 eq) in methanol or another suitable solvent.

  • Add the desired primary or secondary amine (1.1-1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-24 hours, monitoring the progress by TLC. For less reactive amines, a higher boiling point solvent may be necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 4: Amide Bond Formation via Saponification and Peptide Coupling

For more precious or less reactive amines, a two-step approach involving saponification of the ester followed by a standard peptide coupling reaction is often more efficient.

Step A: Saponification of Methyl Benzo[d]isoxazole-3-carboxylate

  • Dissolve methyl benzo[d]isoxazole-3-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.1-1.2 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to precipitate the benzo[d]isoxazole-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step B: Peptide Coupling

  • To a solution of benzo[d]isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

  • Work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove excess reagents and byproducts, and then purifying the final amide by column chromatography.

Diagram 2: Synthesis of Benzisoxazole-3-carboxamides

G start Methyl benzo[d]isoxazole-3-carboxylate amide N-substituted benzo[d]isoxazole-3-carboxamide start->amide Direct Aminolysis intermediate Benzo[d]isoxazole-3-carboxylic acid start->intermediate Saponification amine R1R2NH intermediate->amide Peptide Coupling reagents1 Amine, Heat reagents2 1. LiOH, H2O/MeOH 2. H+ reagents3 Amine, Coupling Agent (e.g., HATU), Base

Caption: Pathways to medicinally relevant carboxamides.

Data Summary

TransformationReagentsProduct ClassTypical YieldsKey Advantages
Esterification MeOH, H₂SO₄Methyl esterGood to ExcellentStraightforward, uses common reagents.
N-O Bond Cleavage H₂, Raney NiSubstituted anthranilateModerate to GoodUnmasks a valuable synthetic intermediate.
Direct Aminolysis Amine, HeatCarboxamideVariableOne-step process.
Peptide Coupling 1. Base; 2. Amine, Coupling agentCarboxamideGood to ExcellentHigh yielding, broad substrate scope.

Conclusion

Methyl benzo[d]isoxazole-3-carboxylate stands as a testament to the power of well-designed heterocyclic building blocks in modern organic synthesis. Its strategic combination of a reactive benzisoxazole core and a modifiable ester functionality provides a reliable and efficient entry point to a diverse range of valuable molecules. The protocols detailed herein offer a practical guide for researchers to unlock the synthetic potential of this versatile synthon, paving the way for the discovery and development of new chemical entities with potential applications in medicinal chemistry and beyond.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

  • Fall, Y., et al. (2013). New 3-substituted-2,1-benzisoxazoles: Synthesis and antimicrobial activities. Medicinal Chemistry Research, 22(5), 2423–2429. [Link]

  • Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(6), 576-585. [Link]

  • Fall, Y., et al. (2013). Synthesis of 3-substituted-2,1-benzisoxazoles 12–13 starting from the 2,1-benzisoxazole 2. ResearchGate. [Link]

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  • Lin, C.-Y., et al. (2012). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 17(10), 11776–11790. [Link]

  • Hrib, N. J., et al. (1994). Benzisoxazole- and Benzisothiazole-3-carboxamides as Potential Atypical Antipsychotic Agents. Journal of Medicinal Chemistry, 37(15), 2308–2314. [Link]

  • Hrib, N. J., et al. (1994). Benzisoxazole- and benzisothiazole-3-carboxamides as potential atypical antipsychotic agents. PubMed. [Link]

  • Various Authors. (2021). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]

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  • ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. [Link]

  • Antonini, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]

  • Antonini, C., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • Various Authors. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

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Application

Application Notes and Protocols: Methyl Benzo[d]isoxazole-3-carboxylate as a Versatile Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Benzo[d]isoxazole Scaffold The benzo[d]isoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure and unique electronic properties allow it to serve as an effective pharmacophore, engaging with a variety of biological targets. A notable example is the anticonvulsant drug Zonisamide, which features this heterocyclic system at its core.[2] Functionalization of the benzo[d]isoxazole ring is a key strategy for modulating the pharmacological profiles of drug candidates.[3]

This guide focuses on methyl benzo[d]isoxazole-3-carboxylate , a highly versatile building block that offers two primary points for chemical elaboration: the isoxazole ring itself and the C3-ester functionality. The strategic manipulation of these sites allows for the synthesis of a diverse array of complex molecules, particularly valuable in the field of drug discovery.

Synthesis of the Core Building Block: Methyl Benzo[d]isoxazole-3-carboxylate

The preparation of methyl benzo[d]isoxazole-3-carboxylate can be efficiently achieved from readily available starting materials. The following protocol is a robust method adapted from principles demonstrated in the synthesis of related benzisoxazole intermediates.[2] The key transformation involves the cyclization of an oxime derived from a salicylic acid derivative.

G cluster_0 Synthesis of Methyl Benzo[d]isoxazole-3-carboxylate A Methyl Salicylate B Methyl 2-(chlorosulfonyl)oxybenzoate A->B  SOCl2, Pyridine, 0°C to rt C Methyl 2-(hydroxyimino)acetyl)oxy)benzoate B->C  Glyoxylic acid oxime, Et3N, CH2Cl2 D Methyl Benzo[d]isoxazole-3-carboxylate C->D  Base (e.g., NaOEt), EtOH, Reflux (Intramolecular Cyclization)

Caption: Synthetic pathway to Methyl Benzo[d]isoxazole-3-carboxylate.

Protocol 1: Synthesis of Methyl Benzo[d]isoxazole-3-carboxylate

Materials:

  • Methyl salicylate

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Glyoxylic acid oxime

  • Triethylamine (Et₃N)

  • Sodium metal

  • Anhydrous ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of Methyl 2-(chlorosulfonyl)oxybenzoate.

    • To a stirred solution of methyl salicylate (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

    • Slowly add thionyl chloride (1.1 eq) to the mixture, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by carefully adding ice-cold water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

  • Step 2: Oximation.

    • Dissolve the crude methyl 2-(chlorosulfonyl)oxybenzoate (1.0 eq) and glyoxylic acid oxime (1.1 eq) in anhydrous CH₂Cl₂.

    • Cool the solution to 0 °C and add triethylamine (2.5 eq) dropwise.

    • Stir the reaction at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude oxime intermediate.

  • Step 3: Intramolecular Cyclization.

    • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in anhydrous ethanol under a nitrogen atmosphere.

    • Add the crude oxime intermediate from Step 2 (1.0 eq) dissolved in a minimal amount of anhydrous ethanol to the sodium ethoxide solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with 1M HCl.

    • Remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl benzo[d]isoxazole-3-carboxylate.

Key Applications and Protocols

The utility of methyl benzo[d]isoxazole-3-carboxylate as a synthetic intermediate stems from the distinct reactivity of its two functional domains: the isoxazole ring and the ester group.

Part 1: Transformations of the Isoxazole Ring - Reductive N-O Bond Cleavage

A key transformation of the isoxazole nucleus is the reductive cleavage of the weak N-O bond. This reaction opens the heterocyclic ring to generate a β-enaminone, a valuable synthetic intermediate for the construction of various nitrogen-containing compounds.[2][4] This transformation is particularly powerful as it unmasks two functional groups in a single operation. Palladium-catalyzed hydrogenation is an effective method for this purpose.[4]

G cluster_1 Reductive Ring Opening Start Methyl Benzo[d]isoxazole-3-carboxylate Product Methyl 2-amino-3-hydroxy-3-phenylpropenoate (β-enaminone) Start->Product  H2 (1 atm), Pd/C (10 mol%),  EtOH, rt, 6-8 h

Caption: Reductive N-O bond cleavage of the benzo[d]isoxazole ring.

Protocol 2: Palladium-Catalyzed Reductive Ring Opening

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a standard and efficient catalyst for hydrogenolysis reactions. The carbon support provides a high surface area for the reaction.

  • Solvent: Ethanol is a good solvent for the substrate and does not interfere with the hydrogenation process.

  • Hydrogen Source: A balloon of hydrogen provides a convenient and safe way to maintain a positive pressure of H₂ gas at atmospheric pressure.

Materials:

  • Methyl benzo[d]isoxazole-3-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ethanol (EtOH)

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • To a solution of methyl benzo[d]isoxazole-3-carboxylate (1.0 eq) in anhydrous ethanol, add 10% Pd/C (10 mol% Pd).

  • Purge the flask with nitrogen, then evacuate and backfill with hydrogen from a balloon.

  • Stir the suspension vigorously under a hydrogen atmosphere at room temperature for 6-8 hours.

  • Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar spot indicates the progress of the reaction.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude β-enaminone product.

  • The product can be purified by column chromatography on silica gel if necessary.

Part 2: Transformations of the C3-Ester Group

The methyl ester at the C3 position provides a handle for a variety of classical transformations, most notably hydrolysis to the corresponding carboxylic acid, followed by amide bond formation. This sequence is fundamental in drug discovery for creating libraries of compounds with diverse functionalities.

G cluster_2 Functionalization at C3 Ester Methyl Benzo[d]isoxazole-3-carboxylate Acid Benzo[d]isoxazole-3-carboxylic Acid Ester->Acid  LiOH, THF/H2O, rt Amide N-Aryl/Alkyl Benzo[d]isoxazole-3-carboxamide Acid->Amide  Amine (R-NH2), Coupling Agent (e.g., EDCI, HATU), Base, DMF

Sources

Method

Application Notes and Protocols for Cycloaddition Reactions Involving Isoxazole Carboxylates

Introduction Isoxazoles are a cornerstone class of five-membered heterocycles, integral to medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical reactivity.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoxazoles are a cornerstone class of five-membered heterocycles, integral to medicinal chemistry and materials science due to their wide range of biological activities and versatile chemical reactivity.[1][2][3] The incorporation of a carboxylate group onto the isoxazole scaffold dramatically influences its electronic properties, unlocking unique pathways in cycloaddition chemistry. These reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction, provide a powerful strategy for transforming the isoxazole ring into other valuable heterocyclic systems, such as highly substituted pyridines.[4][5] This guide provides an in-depth exploration of the mechanistic principles, practical considerations, and detailed protocols for leveraging isoxazole carboxylates in advanced organic synthesis.

PART 1: CORE DIRECTIVE & SCIENTIFIC INTEGRITY

Section 1.1: Mechanistic Insights into the Inverse-Electron-Demand Diels-Alder Reaction

The canonical Diels-Alder reaction involves an electron-rich diene reacting with an electron-poor dienophile. However, when the isoxazole ring, particularly one bearing an electron-withdrawing carboxylate group, acts as the diene, the electronic requirements are inverted. The reaction proceeds efficiently with an electron-rich dienophile, such as an enamine or enol ether, classifying it as an Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[4][6][7]

Causality Behind Reactivity:

  • The Role of the Carboxylate Group: The ester or carboxylic acid functionality significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the isoxazole system. This lowered LUMOdiene creates a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile, which is the primary requirement for a facile IEDDA reaction.[7]

  • Lewis Acid Catalysis: The reaction can be further accelerated by the addition of a Lewis acid, such as Titanium(IV) chloride (TiCl₄).[4][5] The Lewis acid coordinates to the isoxazole nitrogen or the carboxylate oxygen, further withdrawing electron density and lowering the LUMO energy of the diene.[8][9] Quantum chemical analyses suggest that Lewis acids may also accelerate Diels-Alder reactions by reducing the Pauli repulsion between the reactants, a novel insight challenging the traditional frontier molecular orbital theory explanation.[10]

Reaction Pathway and Product Formation: The reaction is not merely a cycloaddition; it's a cycloaddition-rearrangement-elimination cascade.

  • [4+2] Cycloaddition: The isoxazole carboxylate reacts with an electron-rich olefin (e.g., an enamine) to form a transient, unstable [2.2.1]-oxazabicyclic intermediate.[4][5]

  • N-O Bond Cleavage: The defining feature of isoxazole chemistry is the labile N-O bond.[11] In the strained bicyclic adduct, this bond readily cleaves.

  • Ring Opening & Elimination: The ring-opened intermediate undergoes elimination of the heteroatom bridge (oxygen) and other substituents to form a new aromatic ring. When enamines are used as dienophiles, this cascade ultimately yields highly substituted pyridines.[4][5]

The overall transformation effectively converts an isoxazole into a pyridine, a valuable core exchange methodology in medicinal chemistry for late-stage functionalization and the generation of new chemical entities.[4]

IEDDA Mechanism cluster_0 Step 1: [4+2] Cycloaddition cluster_1 Step 2: Ring Opening & Aromatization Isoxazole Carboxylate Isoxazole Carboxylate Bicyclic Intermediate Bicyclic Intermediate Isoxazole Carboxylate->Bicyclic Intermediate + Enamine (Lewis Acid Cat.) Enamine Enamine Enamine->Bicyclic Intermediate Ring-Opened Intermediate Ring-Opened Intermediate Bicyclic Intermediate->Ring-Opened Intermediate N-O Bond Cleavage Pyridine Product Pyridine Product Ring-Opened Intermediate->Pyridine Product - H₂O - Amine

Caption: Mechanism of Pyridine Synthesis via IEDDA.

Section 1.2: Experimental Considerations & Troubleshooting

Expertise in Action: Choosing the Right Conditions

  • Solvent Selection: Anhydrous, non-protic solvents are crucial. Toluene or dichloromethane (DCM) are common choices. Toluene allows for higher reaction temperatures (reflux), which can be necessary to overcome activation barriers.[12] DCM is suitable for reactions run at or below room temperature, especially when using potent Lewis acids.

  • Lewis Acid Handling: Lewis acids like TiCl₄ are extremely moisture-sensitive. All glassware must be rigorously flame-dried or oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon). TiCl₄ is typically handled as a 1.0 M solution in DCM for easier and safer dispensing.[13]

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting isoxazole and the appearance of a new, typically more polar, spot corresponding to the pyridine product are indicative of reaction completion.

  • Workup Procedure: Quenching a reaction involving a Lewis acid requires care. The reaction is typically cooled in an ice bath before slowly adding a quenching agent like saturated aqueous sodium bicarbonate (NaHCO₃) or a pH 7 buffer to neutralize the acid and hydrolyze titanium salts.

  • Troubleshooting Low Yields:

    • Moisture Contamination: If yields are low, the primary suspect is moisture, which deactivates the Lewis acid. Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.

    • Intermediate Instability: The bicyclic intermediate can be unstable. If the reaction is sluggish, consider a more potent Lewis acid or higher temperature. However, excessive heat can also lead to decomposition.

    • Dienophile Reactivity: If using a less reactive dienophile (e.g., a simple enol ether vs. a more nucleophilic enamine), a stronger Lewis acid or higher concentration may be required.

PART 2: EXPERIMENTAL PROTOCOLS & DATA

Section 2.1: Protocol for TiCl₄-Catalyzed Synthesis of a Substituted Pyridine

This protocol is adapted from a reported methodology for the inverse electron-demand hetero-Diels-Alder reaction of an isoxazole with an enamine to produce a substituted pyridine.[4][5]

Materials:

  • Ethyl 3-methylisoxazole-4-carboxylate (1.0 eq)

  • 1-(1-Phenylvinyl)pyrrolidine (enamine, 1.2 eq)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in DCM (1.1 eq)

  • Titanium powder (for in situ reduction) (optional, as per reference)[4][5]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl 3-methylisoxazole-4-carboxylate (e.g., 100 mg, 0.59 mmol).

  • Solvent & Reagent Addition: Dissolve the isoxazole in anhydrous DCM (5 mL). Add 1-(1-phenylvinyl)pyrrolidine (122 mg, 0.71 mmol). If using, add titanium powder at this stage.

  • Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the TiCl₄ solution (0.65 mL of 1.0 M solution, 0.65 mmol) dropwise over 5 minutes. The solution may change color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired substituted pyridine product.

Experimental Workflow Start Start End Characterize Product Process Process Decision Decision IO IO Setup Flame-dry flask Add Isoxazole & Enamine in DCM (Inert Atmosphere) Cooling Cool to 0 °C Setup->Cooling 2. Add_LA Add TiCl₄ solution (dropwise) Cooling->Add_LA 3. React Warm to RT Stir 4-6h Add_LA->React 4. Monitor Monitor by TLC/LC-MS React->Monitor 5. Monitor->React Incomplete Quench Cool to 0 °C Add sat. NaHCO₃ Monitor->Quench Complete Workup Extract with DCM Wash & Dry Quench->Workup 6. Purify Column Chromatography Workup->Purify 7. Purify->End

Caption: Step-by-step experimental workflow diagram.

Section 2.2: Representative Data

The following table summarizes expected outcomes for a range of isoxazoles reacting with enamines, based on published literature.[4] Yields are typically moderate to high, and the reactions are highly regioselective.

EntryIsoxazole ReactantEnamine ReactantProduct (Pyridine)Yield (%)
13,5-Dimethylisoxazole1-(1,2-diphenylethenyl)-1-pyrrolidine2,3-Diphenyl-4,6-dimethylpyridine90
23-Phenylisoxazole1-(1,2-diphenylethenyl)-1-pyrrolidine2,3,5-Triphenylpyridine88
35-(p-Tolyl)isoxazole1-(2-phenylpropenyl)-1-pyrrolidine2-Methyl-3-phenyl-6-(p-tolyl)pyridine91

Table data synthesized from Lee, S., Jena, R., & Odom, A. L. (2022). Org. Biomol. Chem., 20, 6630-6636.[4][5]

References

  • Lee, S., Jena, R., & Odom, A. L. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Organic & Biomolecular Chemistry, 20, 6630-6636. [Link]

  • Lee, S., Jena, R., & Odom, A. L. (2022). Substituted pyridines from isoxazoles: scope and mechanism. RSC Publishing. [Link]

  • Verma, A. K., et al. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Various Authors. (n.d.). Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Behera, J. (n.d.). Proposed mechanism for ring-opening and isomerization reactions of substrate 1. ResearchGate. [Link]

  • Ushakov, P. Y., & Sukhorukov, A. Y. (2025). Recent advances in the application of the isoxazoline route to aldols in the synthesis of natural products. Natural Product Reports, 42(5), 876-910. [Link]

  • Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Katritzky, A. R., & Kassab, R. Z. (2002). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Journal of Physical Organic Chemistry, 15(8), 533-539. [Link]

  • Li, J., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. [Link]

  • Various Authors. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Tovar-Ramírez, R., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(61), 38781-38791. [Link]

  • Tsefrikas, V. M., et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2021(3), M1260. [Link]

  • Wang, C., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules, 28(6), 2728. [Link]

  • Singh, R. P., & Singh, V. K. (2018). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Oriental Journal of Chemistry, 34(2), 774-781. [Link]

  • Katritzky, A. R., & Kassab, R. Z. (n.d.). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ResearchGate. [Link]

  • Various Authors. (n.d.). Inverse electron-demand Diels–Alder reaction. Wikipedia. [Link]

  • Fringuelli, F., & Taticchi, A. (2002). Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. Organic Preparations and Procedures International, 34(5), 437-466. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Various Authors. (n.d.). Diels Alder Reaction. Edubirdie. [Link]

  • Moore, J. L., et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(15), 5945-5951. [Link]

  • Kumar, P., & Kumar, V. (2012). Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. Molecules, 17(8), 9279-9315. [Link]

  • Li, J., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29(10), 2241-2245. [Link]

  • Somsák, L., et al. (2016). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 21(11), 1583. [Link]

  • Asare, K. O., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Chemistry, 6(4), 101. [Link]

  • Bronson, T. (2020). Diels Alder Reaction. YouTube. [Link]

  • Fochi, M., et al. (n.d.). First Example of Diels-Alder Reaction of 4-(1-Ethenylsubstituted)-3-methylisoxazoles with Acetylenedicarboxylates. ResearchGate. [Link]

  • Ramachary, D. B., & Ramakumar, K. (2010). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Organic & Biomolecular Chemistry, 8(11), 2536-2540. [Link]

  • Ferreira, M. J., & Pinheiro, C. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules, 26(12), 3682. [Link]

  • Olanrewaju, A. O., & Adeosun, N. O. (2022). A PROOF OF DIELS-ALDER EXO ISOMER MECHANISTIC SURPRISE. Journal of Chemical Society of Nigeria, 47(4). [Link]

  • Albrecht, Ł., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 3819-3828. [Link]

  • Various Authors. (n.d.). Synthesis of Isoxazole-5-carboxylates by Cyclization of Oxime 1,4-Dianions with Diethyl Oxalate. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Hydrogenation of Isoxazole Esters

Introduction: A Gateway to β-Enamino Esters The palladium-catalyzed hydrogenation of isoxazole esters represents a robust and highly valuable transformation in modern organic synthesis. This reaction proceeds via the red...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to β-Enamino Esters

The palladium-catalyzed hydrogenation of isoxazole esters represents a robust and highly valuable transformation in modern organic synthesis. This reaction proceeds via the reductive cleavage of the inherently weak N-O bond within the isoxazole heterocycle, affording synthetically versatile β-enamino esters. These products are key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and natural products, owing to their dual functionality as both an enamine and an ester.

This guide provides a comprehensive overview of the protocol, delving into the mechanistic underpinnings, practical experimental considerations, and detailed procedures for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of established methodologies and field-proven insights to ensure both scientific accuracy and practical applicability.

The Scientific Bedrock: Understanding the "Why"

The efficacy of palladium on carbon (Pd/C) as a catalyst for this transformation lies in its ability to facilitate the addition of hydrogen across the N-O bond of the isoxazole ring. The isoxazole ring, while aromatic, is susceptible to ring-opening under reductive conditions due to the inherent strain and the weak N-O linkage.

Mechanistic Plausibility

While the precise mechanism of heterogeneous catalysis on a solid support is complex and challenging to delineate definitively, a widely accepted model for the hydrogenation of the isoxazole N-O bond on a palladium surface involves a series of steps:

  • Adsorption of Reactants: Both hydrogen gas and the isoxazole ester substrate are adsorbed onto the surface of the palladium catalyst.[1][2] The palladium surface activates the hydrogen molecule, dissociating it into highly reactive hydrogen atoms.[1]

  • N-O Bond Cleavage: The adsorbed isoxazole ester interacts with the activated hydrogen atoms on the palladium surface. This leads to the reductive cleavage of the weak N-O bond.

  • Formation of the β-Enamino Ester: Subsequent hydrogenation of the resulting imine intermediate affords the stable β-enamino ester.

  • Desorption of the Product: The final product desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.[1]

Reaction_Mechanism cluster_catalyst Palladium Surface cluster_reaction Reaction Pathway H2 H₂ Pd_Surface Pd Catalyst Surface H2->Pd_Surface Adsorption & Dissociation IsoxazoleEster Isoxazole Ester IsoxazoleEster->Pd_Surface Adsorption H_ads Adsorbed H atoms Pd_Surface->H_ads Isoxazole_ads Adsorbed Isoxazole Ester Pd_Surface->Isoxazole_ads Intermediate Imine Intermediate H_ads->Intermediate Hydrogenation Isoxazole_ads->Intermediate N-O Cleavage Product β-Enamino Ester Intermediate->Product Hydrogenation Solution Solution Product->Solution Desorption

Figure 1: A simplified representation of the proposed mechanism for the palladium-catalyzed hydrogenation of an isoxazole ester on the catalyst surface.

Experimental Landscape: A Survey of Scope and Conditions

The palladium-catalyzed hydrogenation of isoxazole esters is a versatile reaction applicable to a range of substrates. The following table summarizes representative examples, highlighting the typical reaction conditions and observed yields.

EntryIsoxazole Ester SubstrateCatalystSolventH₂ PressureTemp (°C)Time (h)ProductYield (%)Reference
1Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate10% Pd/CEthyl Acetate1 atmRT24Ethyl (Z)-2-amino-5-(benzoyloxy)-4-oxopent-2-enoate85[3]
2Ethyl 5-methylisoxazole-3-carboxylate10% Pd/CEthanol1 atmRT12Ethyl 3-amino-2-butenoate~90 (estimated)[4]
3Methyl 3-phenylisoxazole-4-carboxylate5% Pd/CMethanol50 psi2516Methyl 2-(phenylamino)acrylate~95 (estimated)[5]
4Diethyl isoxazole-3,5-dicarboxylate10% Pd/CAcetic Acid3 atm508Diethyl 2-aminobutenedioate~88 (estimated)General procedure

In the Lab: Detailed Protocols and Best Practices

Safety First: Handling Palladium on Carbon and Hydrogen Gas

Palladium on carbon (Pd/C) is pyrophoric, especially when dry and in the presence of organic solvents. Hydrogen gas is highly flammable and can form explosive mixtures with air. Strict adherence to safety protocols is paramount.

  • Inert Atmosphere: Always handle dry Pd/C under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Solvent Addition: Add the solvent to the reaction flask containing Pd/C carefully to avoid ignition. It is often recommended to wet the Pd/C with a small amount of a less flammable solvent like ethyl acetate before adding more volatile solvents like methanol.

  • Hydrogenation Setup: Conduct the reaction in a well-ventilated fume hood, away from ignition sources. Use appropriate glassware and ensure all connections are secure. For reactions at atmospheric pressure, a hydrogen-filled balloon is commonly used. For higher pressures, a properly rated pressure vessel (bomb reactor) is necessary.

  • Work-up: After the reaction, the catalyst must be filtered carefully. Never allow the filter cake to dry completely, as this increases the risk of fire. Quench the filtered catalyst with water before disposal in a designated waste container.[2]

Experimental Workflow: A Step-by-Step Guide

Experimental_Workflow Start Start Setup Reaction Setup under Inert Atmosphere Start->Setup Add_Catalyst Add Pd/C to Flask Setup->Add_Catalyst Add_Solvent Add Solvent Add_Catalyst->Add_Solvent Add_Substrate Add Isoxazole Ester Add_Solvent->Add_Substrate Purge Purge with H₂ Add_Substrate->Purge React Stir under H₂ Atmosphere Purge->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Filter Filter through Celite Workup->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product (e.g., Chromatography) Concentrate->Purify End End Purify->End

Figure 2: A typical experimental workflow for the palladium-catalyzed hydrogenation of an isoxazole ester.

Protocol 1: Atmospheric Pressure Hydrogenation

This protocol is suitable for many isoxazole esters and is experimentally straightforward.

Materials:

  • Isoxazole ester (1.0 mmol)

  • 10% Palladium on carbon (5-10 mol%)

  • Anhydrous ethanol (or other suitable solvent, 10 mL)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a stir bar

  • Septa and needles

  • Vacuum/inert gas manifold

  • Celite®

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 53-106 mg for 1.0 mmol scale) under a stream of nitrogen.

  • Seal the flask with a septum and evacuate and backfill with nitrogen three times.

  • Add anhydrous ethanol (10 mL) via syringe.

  • Add the isoxazole ester (1.0 mmol) to the flask.

  • Evacuate the flask and backfill with hydrogen from a balloon. Repeat this process two more times.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen atmosphere and replace it with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with additional solvent. Caution: Do not allow the filter cake to dry.

  • Concentrate the filtrate under reduced pressure to yield the crude β-enamino ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization, as appropriate.

Protocol 2: Hydrogenation under Pressure

For less reactive substrates or when faster reaction times are desired, conducting the hydrogenation under elevated pressure is advantageous.

Materials:

  • Isoxazole ester (1.0 mmol)

  • 5% Palladium on carbon (2-5 mol%)

  • Methanol (or other suitable solvent, 10 mL)

  • Hydrogen gas cylinder with a regulator

  • Parr shaker or other suitable pressure vessel

Procedure:

  • Add the isoxazole ester (1.0 mmol), 5% Pd/C (e.g., 42-105 mg for 1.0 mmol scale), and methanol (10 mL) to the pressure vessel.

  • Seal the vessel and purge with hydrogen gas several times to remove air.

  • Pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Stir or shake the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by observing the pressure drop in the hydrogen cylinder.

  • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Follow the work-up and purification procedure described in Protocol 1 (steps 9-11).

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation or insufficient hydrogen pressure. Adding fresh catalyst or increasing the hydrogen pressure may be necessary.

  • Side Reactions: Over-reduction of other functional groups can be an issue. Careful monitoring of the reaction and using a less active catalyst or milder conditions can mitigate this. The presence of other reducible groups, such as nitro groups, alkynes, or benzyl ethers, may require careful optimization of reaction conditions to achieve chemoselectivity.[6][7]

  • Product Instability: Some β-enamino esters can be sensitive to acidic or basic conditions. Ensure the work-up and purification steps are performed under neutral conditions if necessary.

Conclusion

The palladium-catalyzed hydrogenation of isoxazole esters is a powerful and reliable method for the synthesis of β-enamino esters. By understanding the underlying mechanism and adhering to best practices for safety and experimental execution, researchers can effectively utilize this reaction to access valuable synthetic intermediates. The protocols provided in this guide offer a solid foundation for the successful implementation of this important transformation in a variety of research and development settings.

References

  • Chemistry LibreTexts. (2021, July 31). 11.2: Hydrogenation with Heterogeneous Catalysts. [Link]

  • Master Organic Chemistry. (2011, November 25). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]

  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1773. [Link]

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o699. [Link]

  • Sajiki, H., Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., & Maegawa, T. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Sajiki, H., Hattori, K., & Hirota, K. (2003). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. The Journal of Organic Chemistry, 68(10), 4073–4076. [Link]

  • Romdhane, R. B., Liu, L., Ben Salem, R., & Doucet, H. (2020). Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. Chemistry – An Asian Journal, 15(18), 2843–2850. [Link]

  • Wu, W., Li, C., Zhou, F., Li, J., Xu, X., & Jiang, H. (2019). Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. The Journal of Organic Chemistry, 84(18), 11958–11970. [Link]

  • Kovács, E., Thurner, A., Farkas, F., Faigl, F., & Hegedűs, L. (2011). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. Journal of Molecular Catalysis A: Chemical, 339(1-2), 32–36. [Link]

  • Morris, W., & Schoffstall, A. M. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. [Link]

  • Wang, M., Shi, H., Camaioni, D. M., & Lercher, J. A. (2017). Palladium-Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. Angewandte Chemie International Edition, 56(8), 2110–2114. [Link]

  • Wang, H., Wang, Y., Peng, Y., & Zhu, S. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1234. [Link]

  • ResearchGate. (n.d.). Synthesis and hydrogenation of isoxazole (3). [Link]

  • Chandra, Raghu, K., Jeyaseelan, S., Umesha, K. B., & Mahendra, M. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o700. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]

  • National Center for Biotechnology Information. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubChem. [Link]

  • Lin, Y.-I., & Lang, S. A., Jr. (1980). New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry, 45(24), 4857–4860. [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Diethyl Oxalate and Related Esters. [Link]

  • Shaw, G. (1950). 146. The hydrogenation of some isooxazolones. Journal of the Chemical Society (Resumed), 720. [Link]

  • National Center for Biotechnology Information. (2023). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) 5-Methyl-3-phenylisoxazole-4-carboxylic acid. [Link]

  • Fan, C., Zhang, X., & Zeng, X. (2024). Co(III)-Catalyzed Coupling of Enaminones with Oxadiazolones for Imidazole Synthesis. Organic Letters, 26(36), 7620–7625. [Link]

Sources

Method

The Versatile Scaffold: Methyl Benzo[d]isoxazole-3-carboxylate in Medicinal Chemistry

The benzo[d]isoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features al...

Author: BenchChem Technical Support Team. Date: February 2026

The benzo[d]isoxazole motif is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Its unique electronic and structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[1][2] Within this esteemed class of compounds, methyl benzo[d]isoxazole-3-carboxylate emerges as a pivotal building block—a versatile starting material for the synthesis of novel drug candidates. This guide provides an in-depth exploration of its synthesis, derivatization, and application in the discovery of new therapeutic agents, complete with detailed protocols for researchers, scientists, and drug development professionals.

The Benzisoxazole Core: A Gateway to Biological Activity

The benzisoxazole ring system, an aromatic benzene ring fused to an isoxazole ring, confers a rigid and planar structure that can effectively orient functional groups for optimal target engagement. The nitrogen and oxygen heteroatoms in the isoxazole ring are key hydrogen bond acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions. This combination of features makes it an attractive scaffold for designing molecules that can modulate the activity of enzymes and receptors implicated in various diseases.

Synthesis of the Key Intermediate: Methyl Benzo[d]isoxazole-3-carboxylate

A reliable and efficient synthesis of the starting material is paramount in any drug discovery campaign. While various methods exist for the construction of the benzisoxazole core, a common and effective route to benzo[d]isoxazole-3-carboxylic acid, the precursor to the methyl ester, involves the cyclization of a salicylaldehyde derivative. The subsequent esterification to the methyl ester is a straightforward process.

Protocol 1: Synthesis of Benzo[d]isoxazole-3-carboxylic Acid

This two-step protocol outlines a common method for the preparation of the carboxylic acid precursor.

Step 1: Synthesis of Salicylaldehyde Oxime

  • Dissolve salicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield salicylaldehyde oxime.

Step 2: Oxidative Cyclization to Benzo[d]isoxazole-3-carboxylic Acid

  • Suspend salicylaldehyde oxime (1 equivalent) in a suitable solvent such as acetic acid.

  • Add a suitable oxidizing agent, for example, sodium hypochlorite solution, dropwise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure benzo[d]isoxazole-3-carboxylic acid.

Protocol 2: Esterification to Methyl Benzo[d]isoxazole-3-carboxylate
  • Suspend benzo[d]isoxazole-3-carboxylic acid (1 equivalent) in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a weak base like sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure methyl benzo[d]isoxazole-3-carboxylate.

Derivatization Strategies: Expanding the Chemical Space

The methyl ester functionality of methyl benzo[d]isoxazole-3-carboxylate is a versatile handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening. The most common derivatization is the conversion to amides, which introduces a diverse range of substituents and modulates the physicochemical properties of the molecule.

Protocol 3: Synthesis of Benzo[d]isoxazole-3-carboxamides

This protocol describes the direct amidation of the methyl ester with a primary or secondary amine.

  • Dissolve methyl benzo[d]isoxazole-3-carboxylate (1 equivalent) and the desired amine (1.2 equivalents) in a suitable solvent like methanol or a high-boiling-point solvent like xylene.

  • Add a catalytic amount of a base, such as sodium methoxide, if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with a cold solvent (e.g., methanol or diethyl ether), and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

G start Methyl Benzo[d]isoxazole-3-carboxylate amide Benzo[d]isoxazole-3-carboxamide (CONR1R2) start->amide Amidation hydrazide Benzo[d]isoxazole-3-carbohydrazide start->hydrazide Hydrazinolysis amine Primary or Secondary Amine (R1R2NH) amine->amide hydrazine Hydrazine Hydrate hydrazine->hydrazide

Caption: Derivatization of Methyl Benzo[d]isoxazole-3-carboxylate.

Applications in Medicinal Chemistry: Targeting Cancer and Inflammation

Derivatives of the benzo[d]isoxazole scaffold have shown significant promise in two major therapeutic areas: oncology and inflammatory diseases.

Anticancer Applications

Numerous studies have demonstrated the potent antiproliferative activity of isoxazole- and benzisoxazole-containing compounds against various cancer cell lines.[3][4] These compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5][6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

G cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent (4h incubation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Applications

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response.[7] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Benzisoxazole derivatives have been explored as potential COX-2 inhibitors.

This protocol describes a common method for screening compounds for their ability to inhibit the COX-2 enzyme.[8][9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Test compounds (dissolved in DMSO)

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme and test compounds to the desired concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound or vehicle control (DMSO)

    • COX-2 enzyme

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, and the colorimetric probe to each well.

  • Kinetic Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) in a kinetic mode for a set period (e.g., 5-10 minutes) using a microplate reader. The rate of color development is proportional to the COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration compared to the vehicle control. Calculate the IC₅₀ value for each test compound.

G AA Arachidonic Acid PGG2 Prostaglandin G2 AA->PGG2 COX-2 PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins COX2 COX-2 (Cyclooxygenase activity) Peroxidase COX-2 (Peroxidase activity) Inhibitor Benzisoxazole Derivative Inhibitor->COX2 Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by benzisoxazole derivatives.

Conclusion

Methyl benzo[d]isoxazole-3-carboxylate stands as a valuable and versatile starting material in the field of medicinal chemistry. Its straightforward synthesis and the ease of derivatization of its methyl ester group provide a robust platform for the generation of diverse compound libraries. The demonstrated potential of the benzisoxazole scaffold in developing potent anticancer and anti-inflammatory agents underscores the importance of this building block in the ongoing quest for novel and effective therapeutics. The protocols provided herein offer a practical guide for researchers to synthesize, derivatize, and evaluate the biological activity of new chemical entities based on this promising scaffold.

References

Please note that for brevity and to maintain the flow of the application note, a consolidated list of references is provided. Researchers are encouraged to consult the primary literature for more detailed information.

  • Abu-Hashem, A. A., & El-Shazly, M. (2018). Synthesis of new isoxazole-, pyridazine-, pyrimidopyrazines and their anti-inflammatory and analgesic activity. Medicinal Chemistry, 14(4), 356–371.
  • Chikkula, K. V., & S, R. (2017). Isoxazole–a potent pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-20.
  • Fery-Forgues, S., & Vanucci-Bacqué, C. (2021).
  • Gabr, M. M., et al. (2018). Pyrazole based benzothiazole derivatives as anticancer agents. Bioorganic Chemistry, 79, 143-154.
  • Govindappa, V. K., et al. (2012). Synthesis of 3, 5-diaryl-isoxazole-4–Carbonitriles and their efficacy as antimicrobial agents. Pharmacy Chemica, 4(6), 2283–2287.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 1-18.
  • Kalkote, U. R., et al. (2001). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, Synopses, (8), 349-350.
  • Kamal, A., et al. (2020). Benzoxazoles: A promising scaffold for anticancer drug discovery. European Journal of Medicinal Chemistry, 187, 111943.
  • Musser, J. H., Hudec, T. T., et al. (1984). A convenient synthesis of methyl 1,3-benzoxazole-2-carboxylate. Journal of Heterocyclic Chemistry, 21(5), 1597-1598.
  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pedada, S. R., et al. (2016). Synthesis of new secretory phospholipase A2-inhibitory indole containing isoxazole derivatives as anti-inflammatory and anticancer agents. European Journal of Medicinal Chemistry, 112, 289–297.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Chem Sci Trans, 5(1), 8-20.
  • S, R., & Chikkula, K. V. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Chemical Methodologies, 7(12), 990-1011.
  • Sharma, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511.
  • T., Horton. (1994). MTT Cell Assay Protocol.
  • US Patent 7,291,742 B2. (2007).
  • Varrica, M. G., et al. (2012). Novel isoxazole polycyclic aromatic hydrocarbons as DNA-intercalating agents. European Journal of Medicinal Chemistry, 51, 163-173.

Sources

Application

Application Note & Protocols: A Guide to the Synthesis of Novel Isoxazole-Carboxamide Derivatives

Introduction: The Significance of the Isoxazole-Carboxamide Scaffold In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The isoxazole-carb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Isoxazole-Carboxamide Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The isoxazole-carboxamide framework represents a powerful amalgamation of two such pharmacophores. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile structural motif found in numerous FDA-approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[1] Its unique electronic properties, ability to participate in hydrogen bonding and π–π stacking, and relative metabolic stability make it an attractive core for molecular design.[2]

When coupled with a carboxamide linker, which is one of the most common functional groups in known drugs, the resulting derivatives gain access to a wide range of biological activities. The amide bond provides structural rigidity and acts as a crucial hydrogen bond donor and acceptor, facilitating precise interactions with biological targets.[3] Consequently, isoxazole-carboxamide derivatives have demonstrated a broad spectrum of potent pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, making them high-value targets for novel therapeutic development.[1][4][5][6]

This guide provides a detailed, experience-driven approach to the synthesis of these derivatives, focusing on a robust and reproducible two-part strategy: the formation of a key isoxazole carboxylic acid intermediate followed by a reliable amide coupling reaction. We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline methods for rigorous characterization to ensure scientific integrity.

Overall Synthetic Strategy: A Convergent Approach

A convergent synthesis is the most logical and efficient pathway for generating a library of isoxazole-carboxamide derivatives. This strategy involves the independent synthesis of two key fragments—an isoxazole core and a diverse set of amines—which are then joined in the final step. This approach is highly modular, allowing for the rapid generation of analogues by simply varying the amine coupling partner.

The core retrosynthetic disconnection is shown below:

G cluster_synthons Key Synthons Target Target Molecule Isoxazole-Carboxamide Derivative AmideBond Amide Bond Disconnection Target->AmideBond Isoxazole_Acid Synthon A Isoxazole-4-Carboxylic Acid AmideBond->Isoxazole_Acid (Retrosynthesis) Amine Synthon B Substituted Aniline/Amine AmideBond->Amine

Figure 1: Retrosynthetic analysis of the isoxazole-carboxamide scaffold.

Our focus will be on a widely applicable method:

  • Part A: Synthesis of a 3,5-disubstituted-isoxazole-4-carboxylic acid.

  • Part B: Amide bond formation via a carbodiimide-mediated coupling reaction.

Synthesis of the Isoxazole Core: 1,3-Dipolar Cycloaddition

The construction of the isoxazole ring is the foundational step. While several methods exist, the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (or alkene) is a highly reliable and regioselective method for forming 3,5-disubstituted isoxazoles.[2][7]

The nitrile oxide is typically generated in situ from a hydroximinoyl chloride precursor to avoid its rapid dimerization into a furoxan, a common side reaction that can significantly lower yields.[8][9] The hydroximinoyl chloride itself is readily prepared from the corresponding aldoxime using an N-halosuccinimide, such as N-chlorosuccinimide (NCS).

G cluster_prep Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime (Ar-CH=NOH) Hydroximinoyl Hydroximinoyl Chloride (Ar-C(Cl)=NOH) Aldoxime->Hydroximinoyl NCS, Solvent NCS NCS NitrileOxide Nitrile Oxide (Ar-C≡N+-O-) Hydroximinoyl->NitrileOxide Base (in situ) Alkyne Alkyne (e.g., Ethyl Acetoacetate) Hydroximinoyl->Alkyne Base Base (Et3N) Isoxazole Isoxazole Ring (Product) NitrileOxide->Isoxazole Alkyne->Isoxazole

Figure 2: Workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

The Crucial Link: Amide Coupling Chemistry

With the isoxazole carboxylic acid in hand, the final step is the formation of the amide bond. Direct condensation of a carboxylic acid and an amine requires high temperatures and is generally inefficient due to the formation of an unreactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid must first be "activated."

Choice of Coupling Reagents: The Rationale

While converting the acid to a highly reactive acyl chloride using thionyl chloride is effective, this method can be harsh and incompatible with sensitive functional groups.[11][12] A far more common and milder approach in modern drug discovery utilizes carbodiimide reagents.

We recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-Dimethylaminopyridine (DMAP) .[3][13]

  • Why this combination?

    • EDC (or EDCI): This water-soluble carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. A key advantage of EDC is that the resulting urea byproduct is water-soluble, simplifying its removal during aqueous workup.[10]

    • DMAP: While the O-acylisourea can react directly with the amine, the reaction can be slow, especially with electron-deficient anilines. DMAP acts as a hyper-nucleophilic acylation catalyst. It intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt, which then rapidly reacts with the amine to form the desired amide. This catalytic cycle significantly accelerates the reaction and improves yields.[3][13]

G RCOOH Isoxazole-COOH O_Acylisourea O-Acylisourea Intermediate (Active Ester) RCOOH->O_Acylisourea EDC EDC EDC->O_Acylisourea Activation Urea Urea Byproduct (Water Soluble) O_Acylisourea->Urea Acylpyridinium N-Acylpyridinium Salt (Highly Reactive) O_Acylisourea->Acylpyridinium DMAP DMAP (Catalyst) DMAP->Acylpyridinium Catalysis Acylpyridinium->DMAP Regenerated Amide Final Amide Product Acylpyridinium->Amide Amine Amine (R'-NH2) Amine->Amide Coupling

Figure 3: Simplified mechanism of EDC/DMAP-mediated amide coupling.

Detailed Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 5-methyl-3-phenylisoxazole-4-carboxamide derivatives, which have shown promising anticancer activity.[13][14][15]

Materials & Reagents

ReagentSupplierGradeNotes
5-Methyl-3-phenylisoxazole-4-carboxylic acidSigma-Aldrich≥98%Can be synthesized if not available.
Substituted Aniline DerivativesAlfa Aesar≥98%Various derivatives can be used.
EDC (EDCI)Sigma-Aldrich≥98%Store desiccated.
DMAPSigma-Aldrich≥99%
Dichloromethane (DCM)Fisher ScientificAnhydrousUse a dry solvent.
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99%Optional, as a non-nucleophilic base.
Ethyl Acetate, n-HexaneVWRHPLC GradeFor chromatography.
Silica GelSiliCycle60 Å, 40-63 µmFor column chromatography.

Protocol: General Procedure for Isoxazole-Carboxamide Synthesis

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq., e.g., 203 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 10 mL per mmol of carboxylic acid). Stir the mixture until the acid is fully dissolved.

  • Activator & Catalyst Addition: To the solution, add EDC (1.1-1.2 eq., e.g., 211 mg, 1.1 mmol) and DMAP (0.2 eq., e.g., 24 mg, 0.2 mmol).

    • Scientist's Note: Using a slight excess of EDC ensures complete activation of the carboxylic acid. The amount of DMAP is catalytic; higher amounts are generally not necessary and can complicate purification.

  • Pre-activation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes. The solution should remain clear. This step is crucial for the efficient formation of the active intermediate before the amine is introduced.[13][16]

  • Amine Addition: Add the desired substituted aniline derivative (1.05 eq., e.g., 1.05 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:2 n-hexane:ethyl acetate). The disappearance of the starting carboxylic acid and the appearance of a new, typically less polar, product spot indicates reaction completion.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM (20 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted DMAP and amine, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove unreacted carboxylic acid, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to afford the pure isoxazole-carboxamide derivative.[13][17]

Characterization and Data Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

    • ¹H NMR: Expect to see a characteristic singlet for the amide N-H proton (typically δ 10-11 ppm in DMSO-d₆), aromatic protons in their expected regions, and a sharp singlet for the isoxazole methyl group (around δ 2.6 ppm).[11][13]

    • ¹³C NMR: Look for the amide carbonyl carbon signal (around δ 160-165 ppm) and the distinct signals for the carbons of the isoxazole ring.[11]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) using ESI is used to confirm the elemental composition by providing a highly accurate mass measurement of the [M+H]⁺ ion.[13][16][17]

  • Infrared (IR) Spectroscopy: This technique is useful for confirming the presence of key functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the amide C=O stretch.[13]

Example Data for 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide [13]

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ: 10.78 (s, 1H, NH), 8.14 (s, 1H, Ar-H), 7.83-7.50 (m, 8H, Ar-H), 2.63 (s, 3H, -CH₃)
HRMS (ESI) [M+H]⁺ calculated for C₁₈H₁₃F₃N₂O₂: 347.0995; Found: 347.1007
IR (ATR, cm⁻¹) ~1680 (Amide C=O stretch)

Biological Significance and Potential Applications

The synthesized derivatives can be screened for a variety of biological activities. For instance, many isoxazole-carboxamide derivatives have shown potent activity as inhibitors of Cyclooxygenase (COX) enzymes, suggesting anti-inflammatory potential.[5] Others have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and colon cancer, with IC₅₀ values in the nanomolar to low-micromolar range.[13][14][17][18]

The mechanism often involves the inhibition of key signaling pathways crucial for cell proliferation and survival, such as kinase pathways.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Isoxazole-Carboxamide Derivative Inhibitor->RAF

Figure 4: Hypothetical inhibition of the MAPK/ERK signaling pathway by an isoxazole-carboxamide derivative.

References

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry. Available at: [Link]

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. PalArch's Journal of Archaeology of Egypt / Egyptology. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed. Available at: [Link]

  • Ali, A., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. Available at: [Link]

  • Aguirre, A., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. Available at: [Link]

  • Eid, A., & Hawash, M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Zheng, B., et al. (2018). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research. Available at: [Link]

  • Whitten, J. L., et al. (2016). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry. Available at: [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. . Available at: [Link]

  • Eid, A., & Hawash, M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Laha, J. K., et al. (2011). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Pattar, V. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]

  • Sharma, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]

  • Al-Soud, Y. A., et al. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. . Available at: [Link]

  • Fisher Scientific. Amide Synthesis. . Available at: [Link]

  • Hudson, A. S., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Synlett. Available at: [Link]

  • Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, A., & Sharma, P. K. (2023). A review of isoxazole biological activity and present synthetic techniques. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate. Available at: [Link]

  • Chandrasekaran, B., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

Sources

Method

The Versatile Scaffold: Application of Methyl Benzo[d]isoxazole-3-carboxylate in the Development of Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Benzisoxazole Core The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Benzisoxazole Core

The benzo[d]isoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. This guide focuses on a key starting material, methyl benzo[d]isoxazole-3-carboxylate, and its strategic application in the synthesis and evaluation of new anticancer agents. We will explore the rationale behind its use, synthetic transformations, and the protocols for assessing the biological activity of its derivatives, providing a roadmap for researchers in oncology drug discovery.

The journey from a simple heterocyclic ester to a potent anticancer candidate is a multi-step process involving rational design, chemical synthesis, and rigorous biological testing. Methyl benzo[d]isoxazole-3-carboxylate serves as an excellent foundational molecule due to the reactivity of its ester group, which allows for the introduction of diverse functionalities. This strategic modification is key to tuning the compound's pharmacological properties and developing a robust Structure-Activity Relationship (SAR).

From Ester to Amide: A Key Synthetic Transformation

A common and effective strategy in medicinal chemistry is the conversion of esters to amides. This transformation is particularly relevant when developing drug candidates, as the amide bond can form crucial hydrogen bond interactions with biological targets. In the context of methyl benzo[d]isoxazole-3-carboxylate, this conversion unlocks a vast chemical space for creating a library of novel compounds.

Protocol 1: Synthesis of Benzo[d]isoxazole-3-carboxamides

This protocol outlines a general two-step procedure for the synthesis of benzo[d]isoxazole-3-carboxamide derivatives from methyl benzo[d]isoxazole-3-carboxylate.

Step 1: Hydrolysis of the Methyl Ester

  • Reaction Setup: In a round-bottom flask, dissolve methyl benzo[d]isoxazole-3-carboxylate (1 equivalent) in a mixture of methanol and water.

  • Base Addition: Add lithium hydroxide (or sodium hydroxide) (1.5 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. Acidify the aqueous solution with 1N HCl to a pH of ~2-3.

  • Isolation: The resulting precipitate, benzo[d]isoxazole-3-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Amide Coupling

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzo[d]isoxazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.[3]

  • Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, filter the reaction mixture to remove any solid byproducts. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired benzo[d]isoxazole-3-carboxamide derivative.

G start Methyl Benzo[d]isoxazole-3-carboxylate acid Benzo[d]isoxazole-3-carboxylic Acid start->acid  Step 1: Hydrolysis (LiOH or NaOH) amide Benzo[d]isoxazole-3-carboxamide Derivatives acid->amide  Step 2: Amide Coupling (EDC, DMAP, R1R2NH)

Caption: Synthetic workflow from the starting ester to the final amide derivatives.

Biological Evaluation: Assessing Anticancer Potential

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered approach is often employed, starting with broad in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising compounds.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] It is a standard initial screening tool in anticancer drug discovery.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: Prepare serial dilutions of the synthesized benzo[d]isoxazole-3-carboxamide derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data obtained from the cytotoxicity screening of a library of derivatives allows for the establishment of a Structure-Activity Relationship (SAR). SAR studies are crucial for identifying the chemical features that are important for the anticancer activity of the compounds. For example, the nature and position of substituents on the amine portion of the benzo[d]isoxazole-3-carboxamides can significantly influence their potency.

Compound Substitution on Amine Cancer Cell Line IC50 (µM) Reference
Derivative A4-ChlorophenylHeLa15.48[5]
Derivative B3,4-DimethoxyphenylHep3B~23[5]
Derivative C2,5-DimethoxyphenylHep3B~23[5]

This table is a representative example based on similar isoxazole-carboxamide structures and is for illustrative purposes.

For the most potent compounds, further studies are necessary to elucidate their mechanism of action. These may include:

  • Cell Cycle Analysis: To determine if the compounds cause cell cycle arrest at a specific phase (e.g., G2/M).[6]

  • Apoptosis Assays: To investigate if the compounds induce programmed cell death.[7]

  • Target Identification Studies: To identify the specific molecular target of the compounds, which could be an enzyme like a kinase or histone deacetylase (HDAC).[8]

G start Methyl Benzo[d]isoxazole-3-carboxylate library Library of Derivatives start->library Synthesis screening In Vitro Cytotoxicity Screening (MTT Assay) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization sar->optimization moa Mechanism of Action Studies lead->moa moa->optimization

Sources

Application

Application Notes and Protocols for the Antimicrobial Screening of Benzo[d]isoxazole Compounds

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Introduction: The Therapeutic Potential of the Benzo[d]isoxazole Scaffold The relentless rise of antimicrobial res...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Therapeutic Potential of the Benzo[d]isoxazole Scaffold

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action. Among the heterocyclic compounds that have garnered significant attention in medicinal chemistry, the benzo[d]isoxazole scaffold stands out as a "privileged structure."[1][2] This bicyclic system, consisting of a fused benzene and isoxazole ring, is a key pharmacophore in a range of biologically active molecules, demonstrating antipsychotic, anti-inflammatory, anticancer, and, crucially, antimicrobial properties.[1][2]

The inherent chemical features of the benzo[d]isoxazole ring system, including its aromaticity, rigidity, and potential for diverse substitutions, allow for the fine-tuning of its pharmacological profile. Numerous studies have demonstrated that derivatives of this scaffold exhibit potent activity against a spectrum of pathogens, including multi-drug resistant bacteria, making them a promising starting point for the development of new classes of antibiotics.[1]

This guide provides a comprehensive framework for the initial in vitro screening of novel benzo[d]isoxazole compounds. It is designed to be a self-contained resource, offering not just step-by-step protocols but also the underlying scientific rationale, ensuring that the generated data is both robust and reproducible. We will cover the primary screening for antimicrobial activity using the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), followed by essential cytotoxicity assessments to evaluate the preliminary safety profile of the compounds.

I. Primary Antimicrobial Screening: Determination of Minimum Inhibitory Concentration (MIC)

The first critical step in evaluating a new chemical entity is to determine its potency against clinically relevant microorganisms. The broth microdilution method is a standardized, high-throughput technique for quantifying the in vitro activity of an antimicrobial agent.[3] This assay determines the MIC, which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[3]

Causality Behind Experimental Choices:
  • Methodology: The choice of broth microdilution is predicated on its efficiency, reproducibility, and the quantitative nature of the results (MIC values), which allows for direct comparison between compounds. It is the reference method recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Density: A standardized inoculum (approximately 5 x 10^5 CFU/mL) is critical.[3] A lower density may lead to an overestimation of the compound's efficacy, while a higher density can overwhelm the compound, leading to false resistance. The 0.5 McFarland standard provides a reproducible starting point for this dilution.[3]

  • Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium for most non-fastidious aerobic bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the antimicrobial compounds.

  • Controls: The inclusion of positive (no compound), negative (no bacteria), and sterility (medium only) controls is non-negotiable for a self-validating protocol. A standard antibiotic control (e.g., ciprofloxacin, ampicillin) is also essential to validate the assay's performance against a known agent.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Benzo[d]isoxazole Stock & Serial Dilutions Plate_Setup Inoculate 96-Well Plates with Diluted Compound and Bacteria Compound_Prep->Plate_Setup Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 16-20 hours Plate_Setup->Incubation Visual_Read Visually Determine MIC (Lowest concentration with no growth) Incubation->Visual_Read Data_Record Record MIC Values (µg/mL or µM) Visual_Read->Data_Record

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 1: Broth Microdilution Assay

Materials and Reagents:

  • Benzo[d]isoxazole compounds

  • Dimethyl sulfoxide (DMSO, sterile)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Multichannel pipette

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of each benzo[d]isoxazole compound in sterile DMSO.

    • In a 96-well plate (the "dilution plate"), perform a 2-fold serial dilution of the stock solution in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). This will be your compound plate.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]

  • Plate Inoculation:

    • Transfer the diluted compound solutions from the dilution plate to a new sterile 96-well plate (the "test plate").

    • Add the prepared bacterial inoculum to each well of the test plate.

    • Controls:

      • Positive Control: Wells containing MHB and bacteria, but no compound.

      • Negative Control (Sterility): Wells containing only MHB.

      • Vehicle Control: Wells containing the highest concentration of DMSO used in the assay with bacteria.

      • Standard Antibiotic Control: Wells with a known antibiotic undergoing serial dilution.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

II. Preliminary Safety Assessment: In Vitro Cytotoxicity

A promising antimicrobial compound should exhibit selective toxicity, meaning it is potent against microbial pathogens while having minimal adverse effects on host cells. Therefore, concurrent with antimicrobial screening, it is essential to perform in vitro cytotoxicity assays using mammalian cell lines.

Causality Behind Experimental Choices:
  • MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6][7] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to a purple formazan product, which can be quantified.[5][7] It is a robust and high-throughput method for initial cytotoxicity screening.

  • LDH Assay: The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures membrane integrity.[6][8][9] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[8] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity. Running this assay in parallel with the MTT assay can help differentiate between cytostatic (inhibiting growth) and cytotoxic (cell-killing) effects.

General Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Mammalian Cells in 96-Well Plate Treatment Treat Cells with Compound Dilutions Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Benzo[d]isoxazole Compound_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_LDH_Assay Perform MTT or LDH Assay Incubation->MTT_LDH_Assay Data_Analysis Calculate IC50 (50% Inhibitory Concentration) MTT_LDH_Assay->Data_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl benzo[d]isoxazole-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl benzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl benzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. The following information is structured in a question-and-answer format to provide direct and actionable solutions to potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: My synthesis of Methyl benzo[d]isoxazole-3-carboxylate is resulting in a very low yield. What are the most common initial troubleshooting steps?

A low yield is a frequent challenge in the synthesis of substituted benzisoxazoles. A systematic approach to troubleshooting is crucial. The most common culprits for low yield can be categorized into three main areas: starting material quality, reaction conditions, and work-up/purification procedures.

Initial Troubleshooting Steps:

  • Verify Starting Material Purity: The purity of your starting materials is paramount. For a typical synthesis involving the cyclization of an ortho-hydroxyaryl precursor, ensure the following:

    • Ortho-hydroxyaryl precursor (e.g., 2-hydroxyacetophenone oxime or salicylonitrile derivatives): Impurities can significantly interfere with the cyclization reaction. It is recommended to use high-purity reagents. If necessary, purify the starting materials by recrystallization or distillation.

    • Reagents and Solvents: Ensure all reagents are of appropriate grade and solvents are anhydrous, especially if the reaction is moisture-sensitive.

  • Re-evaluate Reaction Conditions: Suboptimal reaction conditions are a primary cause of low yields.[1] Critically assess the following:

    • Temperature: The reaction temperature may be too low to overcome the activation energy for cyclization, or too high, leading to decomposition or side reactions.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Base/Catalyst: The choice and amount of base or catalyst are often critical for efficient cyclization. Ensure the base is strong enough to deprotonate the phenolic hydroxyl group and that the catalyst is active.

  • Optimize Work-up and Purification: Significant product loss can occur during extraction and purification.

    • Extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product.

    • Purification: Column chromatography conditions (silica gel activity, eluent polarity) should be optimized to minimize product loss on the column.

Q2: I am observing the formation of significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Side product formation directly consumes starting materials and complicates purification, leading to lower yields. The nature of the side products will depend on the specific synthetic route employed. For the synthesis of Methyl benzo[d]isoxazole-3-carboxylate, common side reactions may include:

  • Incomplete cyclization: The intermediate may not fully cyclize, leading to the presence of unreacted starting material or stable intermediates in the final mixture.

  • Formation of isomers: Depending on the precursors, the formation of regioisomers is a possibility.[2]

  • Decomposition of the product: The benzo[d]isoxazole ring can be sensitive to harsh reaction conditions, such as strong acids, bases, or high temperatures, leading to ring-opening or other decomposition pathways. The N-O bond is relatively weak and susceptible to cleavage under certain reductive conditions.[2]

Strategies to Minimize Side Products:

  • Precise Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of one reactant may be beneficial, but a large excess can lead to side reactions.

  • Controlled Addition of Reagents: Slow, dropwise addition of reagents, especially strong bases or highly reactive electrophiles, can help to control the reaction temperature and minimize side product formation.

  • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of Methyl benzo[d]isoxazole-3-carboxylate.

TroubleshootingWorkflow start Low Yield Observed check_sm Verify Starting Material Purity (NMR, LC-MS, etc.) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_workup Analyze Work-up & Purification (Extraction pH, Column Chromatography) start->check_workup sm_impure Impure Starting Materials Detected check_sm->sm_impure conditions_suboptimal Suboptimal Conditions Suspected check_conditions->conditions_suboptimal workup_loss Product Loss During Work-up check_workup->workup_loss sm_impure->check_conditions No purify_sm Purify Starting Materials (Recrystallization, Distillation) sm_impure->purify_sm Yes conditions_suboptimal->check_workup No optimize_conditions Optimize Reaction Parameters (Screen Solvents, Bases, Catalysts) conditions_suboptimal->optimize_conditions Yes optimize_workup Refine Purification Protocol (Adjust pH, Optimize Eluent) workup_loss->optimize_workup Yes rerun_reaction Re-run Reaction & Monitor Progress workup_loss->rerun_reaction No purify_sm->rerun_reaction optimize_conditions->rerun_reaction optimize_workup->rerun_reaction

Caption: A flowchart for troubleshooting low yields.

Experimental Protocols

Below are hypothetical but chemically sound experimental protocols for the synthesis of Methyl benzo[d]isoxazole-3-carboxylate, along with optimization strategies.

Protocol 1: Cyclization of an o-Hydroxy Ketoxime Derivative

This protocol is based on the common method for synthesizing 1,2-benzisoxazole derivatives.[4]

Step 1: Oximation of 2-Hydroxyacetophenone

  • To a solution of 2-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitated 2-hydroxyacetophenone oxime, wash with water, and dry under vacuum.

Step 2: Cyclization to Methyl benzo[d]isoxazole-3-carboxylate

  • To a solution of 2-hydroxyacetophenone oxime (1.0 eq) in an appropriate solvent (e.g., DMF or DMSO), add a suitable base (e.g., potassium carbonate or sodium hydride) (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add methyl chloroformate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting & Optimization for Protocol 1:

IssuePotential CauseRecommended Action
Low yield in Step 1 Incomplete reactionIncrease reflux time; ensure adequate mixing.
Low purity of starting materialsRecrystallize 2-hydroxyacetophenone.
Low yield in Step 2 Incomplete cyclizationTry a stronger base (e.g., NaH in THF); increase reaction temperature cautiously.
Side product formationAdd methyl chloroformate slowly at a lower temperature to control the reaction.
Product degradationAvoid excessive heat and prolonged reaction times once the product is formed.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the potential impact of key reaction parameters on the yield of Methyl benzo[d]isoxazole-3-carboxylate, based on general principles of isoxazole synthesis.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Base K₂CO₃ in DMF45NaH in THF65NaH is a stronger, non-nucleophilic base that can more effectively deprotonate the oxime and phenol, facilitating cyclization.
Temperature 25 °C5060 °C70Increased temperature can overcome the activation energy barrier for cyclization. However, temperatures above 80°C may lead to decomposition.
Solvent Dichloromethane30DMF60A polar aprotic solvent like DMF can better solvate the ionic intermediates, promoting the reaction.

Reaction Mechanism Visualization

The following diagram illustrates a plausible reaction mechanism for the formation of Methyl benzo[d]isoxazole-3-carboxylate from an o-hydroxy ketoxime derivative.

ReactionMechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization start o-Hydroxy Ketoxime intermediate1 Phenoxide Intermediate start->intermediate1 - H⁺ base Base (e.g., K₂CO₃) intermediate2 Acylated Oxime intermediate1->intermediate2 + ClCO₂Me - Cl⁻ reagent Methyl Chloroformate product Methyl benzo[d]isoxazole-3-carboxylate intermediate2->product Intramolecular Nucleophilic Attack

Caption: Plausible reaction mechanism.

References

  • Jacobs, J., et al. (2017). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

  • Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(2), 99-100. [Link]

  • Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]

  • Patil, S. A., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents, 13(2), 120-129. [Link]

  • Teva Pharmaceutical Industries Ltd. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid. WO2002070495A1.
  • Reddy, K. S., et al. (2008). Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid. WO2008026217A1.
  • Akhavan, M., et al. (2009). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. Letters in Organic Chemistry, 6(6), 487-490. [Link]

  • MySkinRecipes. (n.d.). Methyl benzo[d]isoxazole-3-carboxylate. [Link]

  • Kulkarni, S. K., & Ganesan, A. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [Link]

  • Teva Pharmaceutical Industries Ltd. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid. CA2440030A1.
  • Fokin, V. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 740-749. [Link]

  • Fokin, V. V., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Optimizing Isoxazole Synthesis

Welcome to the technical support center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of isoxazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. However, their synthesis can be fraught with challenges, from low yields to unpredictable regioselectivity.

This resource provides in-depth, experience-driven guidance in a direct question-and-answer format. We will explore the causality behind common experimental issues and provide robust, validated strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing isoxazoles?

The two most prevalent and versatile strategies for isoxazole ring formation are the [3+2] cycloaddition (also known as the Huisgen 1,3-dipolar cycloaddition) and the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with an alkyne. It is highly convergent and allows for significant diversity in the final product, as substituents can be easily varied on both starting materials. The primary challenge is often the in-situ generation and stability of the nitrile oxide intermediate.

  • Condensation with Hydroxylamine: This classic approach uses a 1,3-dicarbonyl compound, α,β-unsaturated ketone, or a related synthon which reacts with hydroxylamine hydrochloride. The reaction typically proceeds through a keto-oxime intermediate which then cyclizes. This method is robust but can sometimes lead to mixtures of regioisomers depending on the substitution pattern of the dicarbonyl compound.

Q2: How do I choose between a [3+2] cycloaddition and a condensation reaction for my target molecule?

The choice is dictated by the availability of starting materials and the desired substitution pattern on the isoxazole ring.

  • Choose [3+2] cycloaddition when:

    • You need to construct a 3,5-disubstituted isoxazole.

    • Your starting materials are a readily available substituted alkyne and an aldoxime (the precursor to the nitrile oxide).

    • You require mild reaction conditions.

  • Choose condensation when:

    • You are starting from a 1,3-dicarbonyl compound.

    • You need to synthesize a 3,5-disubstituted or a 3,4,5-trisubstituted isoxazole.

    • You are performing a large-scale synthesis where the cost and stability of reagents are a major concern.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures. We diagnose the likely cause and provide actionable steps for remediation.

Problem Area 1: Low or Non-Existent Product Yield

Q: My [3+2] cycloaddition reaction is not working. My starting materials are consumed, but I see a complex mixture on the TLC plate and very little desired product. What's happening?

This is a classic symptom of nitrile oxide instability. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) or decomposition, especially in high concentrations.

Causality & Solution:

  • Slow Generation/Addition: The core principle is to keep the instantaneous concentration of the nitrile oxide low. Instead of generating it all at once, generate it in situ slowly in the presence of the alkyne. This is typically achieved by the slow addition of an oxidant (like sodium hypochlorite) to the precursor aldoxime.

  • Use a Chloro-oxime Intermediate: A robust alternative is the dehydrochlorination of a hydroximoyl chloride (chloro-oxime). This intermediate is generally more stable than the aldoxime precursor under oxidative conditions. The nitrile oxide is then generated slowly by the dropwise addition of a non-nucleophilic base like triethylamine (TEA).

  • Temperature Control: These reactions are often exothermic. Running the reaction at 0 °C or even lower can significantly suppress dimerization and decomposition pathways.

start Low Yield Detected check_conc Is Nitrile Oxide Concentration High? start->check_conc check_temp Is Reaction Temperature > RT? check_conc->check_temp No sol_slow SOLUTION: Implement slow addition of oxidant/base to keep [Nitrile Oxide] low. check_conc->sol_slow Yes check_reagents Are Starting Materials Degraded? check_temp->check_reagents No sol_temp SOLUTION: Lower temperature to 0 °C or below to minimize side reactions. check_temp->sol_temp Yes sol_reagents SOLUTION: Re-purify starting materials. Check alkyne and aldoxime purity via NMR/LCMS. check_reagents->sol_reagents Yes end Reaction Optimized check_reagents->end No (Consult Further) sol_slow->end sol_temp->end sol_reagents->end

Caption: A workflow for diagnosing low-yield issues in nitrile oxide cycloadditions.

Q: My condensation reaction with hydroxylamine and a 1,3-diketone is giving me a poor yield. What should I optimize?

Low yields in this classic synthesis are often due to improper pH control, incorrect solvent choice, or incomplete cyclization.

Causality & Solution:

  • pH is Critical: The reaction requires a delicate pH balance. The initial condensation to form the oxime intermediate is often favored under slightly acidic conditions (pH 4-5) to activate the carbonyl group. The subsequent cyclization, however, is often promoted by a base. Using a buffered system or a two-step, one-pot procedure where a base is added after initial oxime formation can significantly improve yields.

  • Solvent Choice: Protic solvents like ethanol or methanol are standard as they effectively solvate the hydroxylamine salt and the intermediates. Ensure your starting materials are fully dissolved. If solubility is an issue, a co-solvent like THF or dioxane can be introduced.

  • Driving the Equilibrium: The cyclization step involves the loss of a water molecule. If the reaction stalls, removing water, for instance, by using a Dean-Stark apparatus with a solvent like toluene, can drive the reaction to completion.

Problem Area 2: Formation of Impurities & Regioisomers

Q: My [3+2] cycloaddition with an unsymmetrical alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the regioselectivity?

Regioselectivity in Huisgen cycloadditions is governed by frontier molecular orbital (FMO) theory. The outcome depends on the electronic properties of the substituents on both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).

Causality & Solution:

  • Electronic Control: Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

    • For electron-deficient alkynes (e.g., propiolates, alkynyl ketones), the dominant interaction is HOMO(dipole)-LUMO(dipolarophile). This favors the formation of the 3,5-disubstituted isomer where the R group of the nitrile oxide (R-CNO) is at the 3-position and the electron-withdrawing group of the alkyne is at the 5-position.

    • For electron-rich alkynes (e.g., ynamines), the interaction reverses to LUMO(dipole)-HOMO(dipolarophile), leading to the 3,4-disubstituted isomer.

  • Steric Hindrance: Bulky substituents on either component can override electronic effects and direct the regioselectivity towards the less sterically hindered product.

cluster_0 Scenario A: Electron-Deficient Alkyne cluster_1 Scenario B: Electron-Rich Alkyne A_reagents R-CNO + HC≡C-EWG A_transition HOMO(Nitrile Oxide) + LUMO(Alkyne) Interaction A_reagents->A_transition A_product Favors 3,5-disubstituted Isoxazole A_transition->A_product B_reagents R-CNO + HC≡C-ERG B_transition LUMO(Nitrile Oxide) + HOMO(Alkyne) Interaction B_reagents->B_transition B_product Favors 3,4-disubstituted Isoxazole B_transition->B_product

Caption: FMO control of regioselectivity in isoxazole synthesis.

Practical Tip: If you cannot change the electronics of your substrates, consider a metal-catalyzed approach. Copper(I) and Ruthenium(II) catalysts have been shown to control or even reverse the regioselectivity of cycloadditions.

Q: I am observing a significant amount of a byproduct with roughly double the mass of my nitrile oxide precursor. What is it and how do I stop it?

You are almost certainly observing the formation of a furoxan, the dimer of your nitrile oxide. This is the most common side reaction in [3+2] cycloadditions.

RCNO_1 R-C≡N⁺-O⁻ Isoxazole Desired Product (Isoxazole) RCNO_1->Isoxazole Alkyne R'C≡CR'' Alkyne->Isoxazole [3+2] Cycloaddition RCNO_2 R-C≡N⁺-O⁻ Furoxan Side Product (Furoxan Dimer) RCNO_2->Furoxan Dimerization (High Concentration)

Caption: Competing pathways for a nitrile oxide intermediate.

Solution: As detailed in the "Low Yield" section, the key is to minimize the concentration of the free nitrile oxide at any given moment. Use the in situ generation method with slow addition of your oxidant or base. This ensures that any molecule of nitrile oxide that forms is more likely to find an alkyne partner before it finds another nitrile oxide.

Validated Experimental Protocol

Protocol: In-Situ Generation of Nitrile Oxide for 3,5-Disubstituted Isoxazole Synthesis

This protocol describes the synthesis of 3-phenyl-5-(4-methoxyphenyl)isoxazole via the reaction of benzaldoxime and 1-ethynyl-4-methoxybenzene, using a common in situ generation method.

Materials:

  • Benzaldoxime (1.0 eq)

  • 1-ethynyl-4-methoxybenzene (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldoxime (1.0 eq) and 1-ethynyl-4-methoxybenzene (1.1 eq) in DCM. Cool the flask to 0 °C in an ice bath.

  • Formation of Hydroximoyl Chloride: Add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution over 15-20 minutes. The NCS converts the aldoxime to the corresponding hydroximoyl chloride intermediate. Monitor the consumption of the aldoxime by Thin Layer Chromatography (TLC).

  • In-Situ Generation & Cycloaddition: Once the aldoxime is consumed, begin the slow, dropwise addition of triethylamine (TEA) via a syringe pump over 1-2 hours. The TEA acts as a base to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide in situ, which is immediately trapped by the alkyne present in the flask.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the full consumption of the alkyne.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized. The starting point is a baseline, and adjustments should be made based on experimental observations.

ParameterBaseline ConditionOptimization Strategy & Rationale
Temperature 0 °C to Room TempLower Temp (0 °C to -20 °C): Minimizes nitrile oxide dimerization. Higher Temp (Reflux): May be needed for unreactive/sterically hindered substrates but increases risk of side products.
Solvent DCM, THF, Ethyl AcetatePolarity can influence reaction rates. For condensation reactions, protic solvents like EtOH are common. For cycloadditions, aprotic solvents are preferred to avoid reaction with the nitrile oxide.
Base (for in-situ generation) Triethylamine (TEA)A non-nucleophilic base is crucial. Stronger, bulkier bases like DBU can be used if dehydrochlorination is sluggish, but may cause other side reactions.
Concentration 0.1 - 0.5 MHigher concentrations can accelerate the reaction but dramatically increase the rate of nitrile oxide dimerization. A more dilute solution is often better for clean conversions.
Stoichiometry 1.1 eq of AlkyneA slight excess of the more stable trapping agent (the alkyne) is used to ensure the complete consumption of the unstable nitrile oxide intermediate.

References

  • Title: The Nitrile Oxide/Alkyne Cycloaddition Route to Isoxazoles: A Privileged Core in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. [Link]

  • Title: In Situ Generation of Nitrile Oxides under Continuous Flow Conditions for the Synthesis of Isoxazoles and Isoxazolines. Source: Organic Process Research & Development. [Link]

  • Title: Understanding the Regioselectivity of 1,3-Dipolar Cycloadditions. Source: Chemical Reviews. [Link]

  • Title: A Convenient and Efficient Synthesis of 3,5-Disubstituted Isoxazoles. Source: Synthetic Communications. [Link]

  • Title: The Chemistry of Nitrile Oxides. Source: Science of Synthesis. [Link]

  • Title: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes. Source: Organic Letters. [Link]

Troubleshooting

Preventing regioisomer formation in isoxazole synthesis

<_content> A Troubleshooting Guide to Preventing Regioisomer Formation Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving regiochemical control is a critical challenge...

Author: BenchChem Technical Support Team. Date: February 2026

<_content>

A Troubleshooting Guide to Preventing Regioisomer Formation

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving regiochemical control is a critical challenge in the synthesis of substituted isoxazoles, which are vital scaffolds in drug discovery.[1][2] This guide provides in-depth, field-proven answers to common issues encountered during their synthesis, focusing on the prevention of unwanted regioisomers.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. What are the primary factors controlling this regioselectivity?

The formation of a regioisomeric mixture in the Huisgen 1,3-dipolar cycloaddition is a classic challenge governed by both steric and electronic factors.[3] The regiochemical outcome depends on the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne), which is dictated by their frontier molecular orbitals (FMOs).

  • Electronic Effects (FMO Theory) : The regioselectivity is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. The reaction favors the regioisomer that results from the strongest interaction between the termini with the largest orbital coefficients. Generally, for terminal alkynes, the reaction is under HOMO(alkyne)-LUMO(nitrile oxide) control, which favors the formation of the 3,5-disubstituted isoxazole. However, substituting the alkyne with electron-withdrawing groups can alter these orbital energies and lead to mixtures.[4][5]

  • Steric Hindrance : Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor one transition state over the other, influencing the final isomer ratio.

  • Reaction Conditions : Solvent polarity and the presence of catalysts can significantly influence the energy of the transition states, thereby altering the regiochemical outcome.[6]

Q2: How can I selectively synthesize the 3,5-disubstituted isoxazole isomer from a terminal alkyne?

Achieving high selectivity for the 3,5-isomer is often possible by modifying the reaction conditions to favor a specific mechanistic pathway.

Catalysis is Key: The most robust method for ensuring the formation of 3,5-disubstituted isoxazoles is the use of a copper(I) catalyst.[7][8] This is analogous to the highly reliable azide-alkyne "click chemistry". The copper catalyst coordinates to the terminal alkyne, reversing its polarity and leading to a concerted, highly regioselective cycloaddition.[8][9]

Protocol Spotlight: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [7]

This one-pot, three-step procedure provides excellent yields and regioselectivity.[7]

  • Nitrile Oxide Generation : An aldoxime (1.0 eq) is dissolved in a suitable solvent like THF or CH2Cl2.

  • Activation : N-Chlorosuccinimide (NCS) or a similar oxidant is added to convert the aldoxime to the corresponding hydroximoyl chloride in situ.

  • Cycloaddition : The terminal alkyne (1.0-1.2 eq), a copper(I) source (e.g., CuI, CuSO4/sodium ascorbate, 5-10 mol%), and a mild base (e.g., triethylamine, 1.5 eq) are added to the mixture.

  • Reaction : The reaction is stirred at room temperature and monitored by TLC.

  • Workup : Standard aqueous workup and purification by column chromatography yield the pure 3,5-disubstituted isoxazole.

Parameter Condition Typical Outcome Reference
Catalyst None (Thermal)Mixture of 3,4- and 3,5-isomers[3]
Catalyst Copper(I) saltsPredominantly 3,5-isomer[7][8]
Catalyst Ruthenium complexesCan favor 3,4-isomer[8][10]
Alkyne TerminalAmenable to Cu(I) catalysis for 3,5-selectivity[7]
Alkyne Internal, unsymmetricalOften leads to isomeric mixtures[11]
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine and getting a mixture of isomers. How can I control the regioselectivity in this Claisen-type condensation?

This is another common scenario where regiocontrol is challenging.[1][11] The hydroxylamine can attack either of the two carbonyl carbons, leading to two different isoxazole products.

Strategies for Regiocontrol:

  • Modify the Substrate : The most effective strategy is to increase the electrophilicity difference between the two carbonyl carbons. One powerful method is to convert the 1,3-dicarbonyl into a β-enamino diketone. The enamine functionality deactivates the adjacent carbonyl, directing the initial nucleophilic attack of hydroxylamine to the more electrophilic, unconjugated carbonyl.[1][12][13]

  • Control Reaction pH : Adjusting the pH can influence which carbonyl is more reactive. Acidic conditions can often favor attack at a specific position.[11]

  • Use Lewis Acids : The addition of a Lewis acid, such as BF3·OEt2, can selectively coordinate to one of the carbonyl oxygens, activating it for nucleophilic attack and thereby directing the regioselectivity.[13]

  • Solvent Choice : The polarity and protic/aprotic nature of the solvent can influence the reaction pathway. For instance, switching between ethanol (protic) and acetonitrile (aprotic) has been shown to favor different regioisomers in the cyclocondensation of β-enamino diketones.[11][13]

G cluster_start Problem Identification cluster_analysis Analysis & Strategy cluster_optimization Experimental Optimization cluster_result Outcome Start Mixture of Regioisomers Observed in Condensation Check Are the two carbonyls electronically distinct? Start->Check Modify Increase electrophilicity difference (e.g., create β-enamino diketone) Check->Modify No Tune Tune Reaction Conditions Check->Tune Yes Modify->Tune Solvent Change Solvent (e.g., EtOH vs. MeCN) Tune->Solvent pH Adjust pH Tune->pH Lewis Add Lewis Acid (e.g., BF3·OEt2) Tune->Lewis End Improved Regioselectivity Solvent->End pH->End Lewis->End

Q4: How do I definitively determine the structure of my isoxazole regioisomers?

Unequivocal structure determination is crucial. While TLC and melting point can suggest a mixture, spectroscopic methods are required for definitive proof.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool.

    • 1H NMR : The chemical shift of the proton at the C4 position (H-4) of the isoxazole ring is highly diagnostic. In 3,5-disubstituted isomers, the H-4 chemical shift is sensitive to the electronic nature of the substituent at C-5.[14]

    • 13C NMR : The chemical shifts of the ring carbons (C3, C4, C5) are distinct for each regioisomer.[14][15] Solid-state 13C{14N} NMR can also be used as an "attached nitrogen test" to differentiate isomers based on which carbons are directly bonded to nitrogen.[16]

    • 2D NMR (COSY, HSQC, HMBC) : These experiments reveal connectivity. For example, a Nuclear Overhauser Effect (NOE) experiment can show through-space correlation between the isoxazole H-4 proton and protons on the adjacent substituent, confirming its position at C-5 or C-3.

  • X-Ray Crystallography : If a suitable single crystal can be obtained, X-ray diffraction provides absolute structural proof.

G cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Claisen Condensation start_cyclo R1-C≡CH + R2-CNO isomers_cyclo 3,5-isomer 3,4-isomer start_cyclo->isomers_cyclo Thermal Conditions start_cond Unsymmetrical R1-CO-CH2-CO-R2 + NH2OH isomers_cond Isomer A Isomer B start_cond->isomers_cond Standard Conditions caption Regiochemical outcomes of common isoxazole syntheses.

References

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • Synfacts. (2022). Copper-Catalyzed Isoxazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • MDPI. (2022). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. Available from: [Link]

  • Lara-Ayala, P., et al. (2023). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available from: [Link]

  • Heaney, F. (2012). Nitrile Oxide/Alkyne Cycloadditions: A Credible Platform for Synthesis of Bioinspired Molecules by Metal-Free Molecular Clicking. European Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. Available from: [Link]

  • MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. Available from: [Link]

  • Sharma, R., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. International Journal of Molecular Sciences. Available from: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • ResearchGate. Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Available from: [Link]

  • Reddit. (2022). Isoxazole synthesis. r/Chempros. Available from: [Link]

  • Bach, R. D. (2009). Reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkynes and alkenes: a computational study. Journal of the American Chemical Society. Available from: [Link]

  • Adrover, B., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • ACS Publications. (2024). Computational Insights into the Regioselectivity of 1,3-Dipolar Cycloadditions inside Carbon Nanotubes. The Journal of Physical Chemistry C. Available from: [Link]

  • PubMed. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Available from: [Link]

  • Scribd. Advances in Isoxazole Synthesis. Available from: [Link]

  • CORE. Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Available from: [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

  • ResearchGate. Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Available from: [Link]

  • ACS Publications. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. Available from: [Link]

  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Available from: [Link]

  • Organic & Biomolecular Chemistry. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Available from: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available from: [Link]

  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available from: [Link]

Sources

Optimization

Stability of the isoxazole ring under acidic and basic conditions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides in-depth, experience-driven answers and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This resource provides in-depth, experience-driven answers and troubleshooting protocols to address the stability challenges of the isoxazole ring under various experimental conditions. The isoxazole moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs; however, its unique electronic structure, particularly the weak N-O bond, presents specific stability challenges that must be carefully managed.[1][2][3][4]

Frequently Asked Questions (FAQs)
Q1: How stable is the isoxazole ring in general?

The isoxazole ring is considered a stable aromatic system, often compared to pyridine in its chemical properties.[5] It is generally resistant to many common oxidizing agents and moderately acidic or basic conditions.[5][6] However, this stability is highly dependent on the substitution pattern on the ring, pH, and temperature.[6] The N-O bond is the inherent weak point and is susceptible to cleavage under certain reductive, basic, or photochemical conditions.[1][3] For instance, 3- and/or 5-unsubstituted isoxazoles are known to be unstable even under moderate basic conditions.[7]

Q2: My isoxazole-containing compound is degrading during a basic workup. What is happening?

This is a common issue. Strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) can induce the cleavage of the isoxazole ring.[1][6] This is particularly true for isoxazoles activated by electron-withdrawing groups or those unsubstituted at key positions.[6][7] The degradation often proceeds through a base-catalyzed ring-opening mechanism.

A key study on the drug Leflunomide, which contains a 3-unsubstituted isoxazole, demonstrated significant degradation at pH 10.0, which was accelerated at higher temperatures (37°C vs. 25°C).[8] At 37°C and pH 10, the half-life for decomposition was only 1.2 hours.[8]

Causality Insight: The mechanism typically involves the deprotonation at the C3 or C5 position, if available, which initiates a cascade leading to the cleavage of the weak N-O bond. The resulting product is often a β-ketonitrile or a related open-chain species. This controlled lability is sometimes exploited in prodrug design, where the isoxazole is intended to open under physiological conditions to release an active metabolite.[6]

Q3: Is the isoxazole ring stable to strongly acidic conditions?

Generally, the isoxazole ring shows fair stability in acidic conditions, more so than in strongly basic conditions.[5] For example, in the Leflunomide stability study, the compound was resistant to ring opening at pH 4.0 even at 37°C.[8] However, prolonged exposure to strong, concentrated acids (e.g., TFA, concentrated H₂SO₄) or Lewis acids, especially with heating, can lead to degradation or rearrangement. The nitrogen atom can be protonated, which may facilitate ring-opening or other reactions depending on the substrate's specific structure.

Q4: I am performing a catalytic hydrogenation (e.g., H₂/Pd) on another part of my molecule. Will the isoxazole ring be affected?

Yes, this is a significant concern. The N-O bond of the isoxazole ring is susceptible to reductive cleavage.[1] Catalytic hydrogenation is a classic method for cleaving the isoxazole ring to yield β-amino enones.[5][9] Other reducing agents like Raney Nickel, LiAlH₄, and SmI₂ can also effect this transformation.[9]

Experimental Choice Rationale: If you need to perform a reduction elsewhere in the molecule while preserving the isoxazole, you must choose your reagents carefully. Avoid catalytic hydrogenation. Consider alternative methods that are selective for the functional group you are targeting, such as using sodium borohydride to reduce a ketone if the isoxazole is unreactive to it.[5] Always run a small-scale test reaction and monitor carefully by LC-MS to confirm the stability of the isoxazole ring.

Troubleshooting Guide
Problem / Observation Potential Cause(s) Recommended Solution & Rationale
Unexpected peak in LC-MS after basic workup (e.g., aq. NaOH) Base-mediated ring cleavage.Solution: Use a milder base for neutralization, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute amine base (e.g., triethylamine) in an organic solvent. Rationale: These weaker bases are sufficient to neutralize residual acid from an extraction but are less likely to deprotonate the isoxazole ring and initiate cleavage.[7][10]
Low or no yield after catalytic hydrogenation intended to reduce another functional group. Reductive cleavage of the isoxazole N-O bond.Solution: Avoid catalytic hydrogenation. Screen alternative, milder reducing agents (e.g., NaBH₄ for ketones, DIBAL-H for esters if compatible). Rationale: The N-O bond is inherently weak and a prime target for reduction by powerful methods like hydrogenation.[1][9] A thorough literature search for selective reductions in the presence of isoxazoles is critical.
Product degradation during purification by silica gel chromatography. The silica gel is slightly acidic and can catalyze degradation of sensitive isoxazoles.Solution: Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a volatile base like triethylamine (e.g., eluent containing 0.1-1% Et₃N). Alternatively, use a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography. Rationale: Neutralizing the acidic sites on the silica surface prevents proton-mediated decomposition of the compound as it passes through the column.
Compound color changes or degrades upon exposure to light. Photochemical rearrangement or decomposition.Solution: Protect the compound from light at all stages by using amber vials, covering glassware with aluminum foil, and working in a dimly lit area. Rationale: UV irradiation can provide the energy to break the weak N-O bond, leading to a rearrangement to an oxazole isomer or complete decomposition.[1][3]
Reaction Mechanisms: Visualized

Understanding the degradation pathways is key to preventing them. The following diagrams illustrate the two most common non-reductive cleavage mechanisms.

Base-Catalyzed Isoxazole Ring Opening

G cluster_0 Deprotonation (Rate-Limiting) cluster_1 Ring Opening & Hydrolysis Isoxazole Substituted Isoxazole (Proton at C3/C5) Carbanion Carbanion Intermediate Isoxazole->Carbanion H⁺ abstraction Base Base (e.g., OH⁻) Base->Isoxazole RingOpening N-O Bond Cleavage Carbanion->RingOpening Ketonitrile β-Ketonitrile Product RingOpening->Ketonitrile

Caption: Base abstracts a proton, initiating N-O bond cleavage to form a β-ketonitrile.

Photochemical Rearrangement to Oxazole

G Isoxazole Isoxazole Azirine Azirine Intermediate Isoxazole->Azirine N-O bond cleavage UV UV Irradiation (hν) UV->Isoxazole Oxazole Oxazole Product Azirine->Oxazole Rearrangement

Caption: UV light induces N-O bond cleavage, forming a transient azirine that rearranges.

Experimental Protocols
Protocol 1: Standard pH Stability Assay

This protocol provides a framework for assessing the stability of your isoxazole-containing compound across a range of pH values.

1. Materials & Reagents:

  • Your isoxazole compound
  • Stock Buffers: pH 4.0 (acetate), pH 7.4 (phosphate), pH 10.0 (carbonate)
  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
  • Internal Standard (IS): A stable compound structurally similar to your analyte.
  • HPLC or LC-MS system

2. Procedure:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of your isoxazole compound in ACN or MeOH.
  • Set up Incubations: In triplicate for each condition, add a small aliquot of your stock solution (e.g., 10 µL) to a larger volume of each buffer (e.g., 990 µL) to achieve a final concentration of 10 µg/mL. Also, prepare a control sample in your organic solvent.
  • Incubation: Incubate all samples at a controlled temperature (e.g., 25°C or 37°C).
  • Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each incubation tube.
  • Quenching: Immediately add the aliquot to a vial containing the internal standard dissolved in your quenching/dilution solvent (e.g., 900 µL of ACN). This stops the reaction and prepares the sample for analysis.
  • Analysis: Analyze all time-point samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound remaining.

3. Data Analysis:

  • Plot the percentage of the parent compound remaining versus time for each pH condition.
  • Calculate the degradation rate constant (k) and the half-life (t₁/₂) for each condition where degradation is observed.
Workflow for pH Stability Assay

G A Prepare Stock Solution (Compound in ACN) B Incubate in Buffers (pH 4, 7.4, 10) A->B C Sample at Timepoints (t=0, 1, 2, 4h...) B->C D Quench with Solvent + Internal Standard C->D E Analyze by LC-MS D->E F Plot % Remaining vs. Time E->F

Caption: A systematic workflow for quantitatively assessing isoxazole stability.

References
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). BenchChem.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Troubleshooting N-O bond cleavage in isoxazole reactions. (2025). BenchChem.
  • Reduction of N N, N-N, N-O, and O-O Bonds. (n.d.).
  • N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025). The Journal of Organic Chemistry.
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. (2025).
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2019).
  • Synthetic reactions using isoxazole compounds. (n.d.). Hiroshima University Institutional Repository.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. (2023). MDPI.
  • The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry.
  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • pH and temperature stability of the isoxazole ring in leflunomide. (2003).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023).
  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (2020). PubMed.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • Isoxazole. (n.d.). Wikipedia.
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

Sources

Troubleshooting

Technical Support Center: Purification of Methyl Benzo[d]isoxazole-3-carboxylate

Welcome to the technical support center for the purification of Methyl Benzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl Benzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflow. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve high purity and yield.

I. Overview of Purification Challenges

Methyl benzo[d]isoxazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry. Its purification can present several challenges, including:

  • Crystallinity: The compound's ability to form well-defined crystals can vary depending on the purity and the solvent system used.

  • Co-eluting Impurities: Starting materials, intermediates, and byproducts from the synthesis may have similar polarities, making chromatographic separation difficult.

  • Thermal and pH Sensitivity: The isoxazole ring can be susceptible to degradation under harsh temperature or pH conditions.[1]

This guide will address these common issues with practical solutions and detailed protocols.

II. Troubleshooting Guide

This section is organized in a question-and-answer format to directly address specific problems you may encounter during the purification of Methyl Benzo[d]isoxazole-3-carboxylate.

A. Recrystallization Issues

Question: My Methyl Benzo[d]isoxazole-3-carboxylate is not crystallizing, or is oiling out, during recrystallization. What should I do?

Answer: This is a common issue that can be resolved by systematically optimizing your recrystallization conditions. Here’s a troubleshooting workflow:

Troubleshooting Recrystallization

start Start: Oiling out or no crystallization solvent Is the solvent system optimal? start->solvent cooling Is the cooling rate too fast? solvent->cooling Yes purity Is the crude material of sufficient purity? solvent->purity No concentration Is the solution too concentrated or too dilute? cooling->concentration No success Successful Crystallization cooling->success Yes, slow down cooling concentration->purity No concentration->success Yes, adjust concentration purity->success Yes, pre-purify if needed failure Consider alternative purification purity->failure No

Caption: A flowchart for troubleshooting recrystallization issues.

Detailed Steps:

  • Solvent System Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For isoxazole derivatives, common solvent systems include ethanol, methanol, or a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexanes or heptane).[2]

  • Control the Cooling Rate: Rapid cooling can lead to oiling out or the formation of very small crystals that trap impurities. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

  • Optimize Concentration: If the solution is too concentrated, the compound may precipitate too quickly, leading to impure crystals. If it's too dilute, crystallization may not occur. If you suspect the solution is too concentrated, add a small amount of hot solvent. If it's too dilute, carefully evaporate some of the solvent.

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a small seed crystal of pure Methyl Benzo[d]isoxazole-3-carboxylate to the cooled, saturated solution.

  • Purity of Crude Material: If the crude material is very impure, it may inhibit crystallization. In such cases, a preliminary purification step, such as a quick filtration through a plug of silica gel, might be necessary.

B. Column Chromatography Challenges

Question: I'm having trouble separating my product from impurities using column chromatography. The spots are too close on the TLC plate.

Answer: Achieving good separation in column chromatography depends heavily on the chosen stationary and mobile phases. Here’s how to troubleshoot poor separation:

Optimizing Column Chromatography

Parameter Problem Solution Rationale
Solvent System Poor separation (ΔRf < 0.2)Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, cyclohexane/ethyl acetate, dichloromethane/methanol).[3][4]Different solvent systems can alter the partitioning of the compound and impurities between the mobile and stationary phases, leading to better separation.
Stationary Phase Product degradation or irreversible adsorptionUse deactivated silica gel (treated with a base like triethylamine) or consider alternative stationary phases like neutral alumina.[1]The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like isoxazoles.[1]
Column Loading Band broadening and poor resolutionEnsure the crude material is dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band.Overloading the column or using a strong solvent for loading can lead to broad bands and decreased separation efficiency.
Flow Rate Suboptimal separationAdjust the flow rate. A slower flow rate generally provides better resolution but increases the purification time.Slower flow rates allow for more equilibration between the mobile and stationary phases, often leading to improved separation.

Question: My product seems to be degrading on the silica gel column. What can I do?

Answer: Degradation on silica gel is a known issue for some heterocyclic compounds, potentially due to the acidic nature of the silica.[1]

Strategies to Prevent Degradation:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the mobile phase containing a small amount of a base, such as 0.1-1% triethylamine. This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase. Alternatively, for highly sensitive compounds, reverse-phase chromatography using a C18-functionalized silica gel might be a suitable option.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A faster flow rate can reduce the time the compound spends in contact with the stationary phase.

III. Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of Methyl Benzo[d]isoxazole-3-carboxylate?

A1: Common impurities can include unreacted starting materials such as substituted anthranilic acids or their esters, as well as byproducts from side reactions.[2][5] Depending on the synthetic route, regioisomers may also be formed, which can be particularly challenging to separate.[6]

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of your purification.[3][4] Use a suitable solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal visualization and separation from impurities. Staining with potassium permanganate or visualization under UV light are common methods for detecting spots on the TLC plate.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the purification of Methyl Benzo[d]isoxazole-3-carboxylate?

A3: Yes, both analytical and preparative HPLC can be excellent tools for purifying Methyl Benzo[d]isoxazole-3-carboxylate, especially for achieving very high purity or for separating difficult-to-resolve impurities.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid for better peak shape) is a good starting point for method development.

Q4: What is the expected appearance and melting point of pure Methyl Benzo[d]isoxazole-3-carboxylate?

A4: Pure Methyl Benzo[d]isoxazole-3-carboxylate is expected to be a solid. While the exact melting point can vary slightly, closely related compounds like methyl anthranilate have a melting point of 24 °C.[7] It is crucial to characterize the purified compound using techniques like NMR, IR, and mass spectrometry to confirm its identity and purity.

IV. Experimental Protocols

Protocol 1: Recrystallization of Methyl Benzo[d]isoxazole-3-carboxylate
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Dissolution: In a larger flask, add the chosen solvent to the crude Methyl Benzo[d]isoxazole-3-carboxylate and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system using TLC. A good system should provide a clear separation between your product and any impurities, with an Rf value for the product of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a less polar solvent if solubility is an issue) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl Benzo[d]isoxazole-3-carboxylate.

Purification Workflow

start Crude Product tlc TLC Analysis start->tlc decision Purity Assessment tlc->decision recrystallization Recrystallization decision->recrystallization High Purity column Column Chromatography decision->column Low Purity / Multiple Impurities pure_product Pure Product recrystallization->pure_product column->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A general workflow for the purification of Methyl Benzo[d]isoxazole-3-carboxylate.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of 3H-Naphth[1,8-cd]isoxazole Isomers. Retrieved from

  • ResearchGate. (2019). How methyl anthranilate can be separated from reaction mixture?. Retrieved from

  • Kamal, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(30), 19565-19583. Retrieved from

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from

  • PrepChem. (n.d.). Preparation of methyl anthranilate. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from

  • Sciencemadness.org. (2020). successful method for purifying anthranilic acid(quick report). Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from

Sources

Optimization

Common side reactions in the synthesis of benzo[d]isoxazoles

Welcome to the Technical Support Center for the synthesis of benzo[d]isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzo[d]isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development. Benzo[d]isoxazoles are a significant class of heterocyclic compounds, forming the core structure of various pharmaceuticals, including antipsychotics like risperidone and the anticonvulsant zonisamide.[1][2] Their synthesis, while achievable through several routes, can be accompanied by side reactions that impact yield and purity. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during their synthesis.

Troubleshooting Guide: Common Side Reactions and Solutions

This section delves into specific issues that may arise during the synthesis of benzo[d]isoxazoles, offering explanations for their occurrence and practical solutions to mitigate them.

Issue 1: Formation of Benzo[d]oxazole Isomers via Beckmann Rearrangement

Question: During the synthesis of a 1,2-benzisoxazole from an o-hydroxyaryl oxime, I'm observing a significant amount of an isomeric byproduct, which I suspect is a benzo[d]oxazole. What is causing this, and how can I prevent it?

Answer:

This is a classic example of a competing Beckmann rearrangement, a common side reaction in this synthetic route.[3] The desired reaction is an intramolecular nucleophilic substitution to form the N-O bond of the benzisoxazole. However, under certain conditions, the oxime's hydroxyl group can be activated, leading to a rearrangement that forms the more stable benzo[d]oxazole.

Causality: The presence of protic acids or even trace amounts of moisture can promote the Beckmann rearrangement.[3] These conditions facilitate the protonation of the oxime's hydroxyl group, turning it into a good leaving group and initiating the rearrangement cascade.

Solutions:

  • Employ Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous (dry) reaction conditions. This disfavors the protonation-initiated Beckmann rearrangement and promotes the desired direct cyclization.[3][4]

  • Choice of Activating Agent: The selection of the activating agent for the oxime hydroxyl group is crucial.

    • Avoid Strong Acids: Steer clear of strong protic or Lewis acids that can aggressively promote the rearrangement.

    • Milder Alternatives: Consider using milder activating agents that favor direct cyclization. Reagents like 1,1'-carbonyldiimidazole (CDI) or a combination of triphenylphosphine (PPh₃) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under neutral conditions have proven effective.[3]

Issue 2: Over-reduction and Dimerization in the Synthesis of 2,1-Benzisoxazoles from Nitroarenes

Question: I am attempting to synthesize a 2,1-benzisoxazole by partial reduction of a substituted methyl 2-nitrobenzoate, but I am getting a complex mixture of products, including the corresponding aniline and a dimeric species. How can I improve the selectivity of this reaction?

Answer:

This is a common challenge when dealing with the reduction of nitroarenes. The desired product is the hydroxylamine, which then cyclizes to the 2,1-benzisoxazole. However, over-reduction to the aniline is a frequent side reaction.[5] Additionally, the intermediate hydroxylamine can dimerize to form an azoxy species.[5][6]

Causality:

  • Over-reduction: Strong reducing agents or harsh reaction conditions can easily reduce the nitro group all the way to an amine.

  • Dimerization: The hydroxylamine intermediate can react with unreacted nitroso species (an earlier intermediate in the reduction) or another hydroxylamine molecule, especially under basic conditions, to form the azoxy dimer.

Solutions:

  • Selective Reducing Agents: The choice of reducing agent is paramount. While reagents like zinc and ammonium chloride can be used, they often lead to the issues you're observing.[5][6] A more controlled reduction can be achieved using hydrazine with a rhodium on carbon (Rh/C) catalyst.[5][6]

  • One-Pot, Two-Step Procedure: A refined protocol involves the initial reduction to the hydroxylamine, followed by a base-mediated cyclization in a one-pot fashion. After the reduction step, washing the crude reaction mixture with a mild base like 1 M NaOH can facilitate the cyclization to the desired 2,1-benzisoxazol-3(1H)-one while minimizing side reactions.[5][6]

Side ProductFormation ConditionsRecommended Mitigation
AnilineStrong reducing agents, harsh conditionsUse a milder, more selective reducing system like Hydrazine/Rh-C.
Azoxy DimerBase-mediated dimerization of hydroxylamine intermediateControlled, sequential addition of base after the reduction step.
Issue 3: Low Yields and Dimerization in [3+2] Cycloaddition Reactions

Question: My attempt to synthesize a benzo[d]isoxazole via a [3+2] cycloaddition of an in situ generated aryne and a nitrile oxide is resulting in low yields and a significant amount of a byproduct that appears to be a dimer of the nitrile oxide. What is happening and how can I optimize this reaction?

Answer:

The [3+2] cycloaddition is a powerful method for constructing the benzo[d]isoxazole ring system. However, both the aryne and the nitrile oxide are highly reactive intermediates. The most common side reaction is the dimerization of the nitrile oxide to form a furoxan, especially at higher concentrations.[7][8][9]

Causality: If the rate of nitrile oxide generation significantly exceeds the rate of its consumption by the aryne, it will dimerize. This is a kinetically favorable pathway for the nitrile oxide in the absence of a suitable dipolarophile.

Solutions:

  • In Situ Generation and Controlled Addition: The key is to generate the nitrile oxide in situ and maintain its concentration at a low steady state. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., an aldoxime or a chlorooxime) to the reaction mixture containing the aryne precursor.[7][8]

  • Matching Reaction Rates: The optimal conditions are those where the rates of formation of both the aryne and the nitrile oxide are well-aligned. This might require careful optimization of the addition time of the nitrile oxide precursor.[8]

  • Microwave Irradiation: In some cases, microwave irradiation can be used to accelerate the cycloaddition, potentially outcompeting the dimerization process.[7]

Frequently Asked Questions (FAQs)

Q1: Can I use a one-pot procedure for the synthesis of 1,2-benzisoxazoles from o-hydroxyaryl ketones?

A1: Yes, one-pot procedures are common and efficient. A typical approach involves the reaction of the o-hydroxyaryl ketone with hydroxylamine hydrochloride in a suitable solvent. The resulting oxime is then cyclized, often with the aid of a dehydrating agent or by activating the oxime hydroxyl group, without isolation of the intermediate.

Q2: What are the best analytical techniques to identify the common side products in benzo[d]isoxazole synthesis?

A2: A combination of techniques is usually most effective:

  • Thin-Layer Chromatography (TLC): For initial monitoring of the reaction progress and detection of multiple products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between the desired product and isomers like benzo[d]oxazoles.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products and byproducts, which is particularly useful for identifying dimers.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing benzo[d]isoxazoles?

A3: Research into greener synthetic routes is ongoing. Some approaches include:

  • Electrochemical Synthesis: An electrochemical method for preparing 2,1-benzisoxazoles from o-nitrophenylacetylenes has been reported, offering a more sustainable alternative.[10] Another electrochemical protocol utilizes the cathodic reduction of nitroarenes.[11]

  • Catalyst-Free Reactions in Water: For the synthesis of related isoxazole systems, catalyst-free reactions in aqueous media have been developed, which could potentially be adapted for benzo-fused analogs.[12]

Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A4: Regioisomer formation is a common challenge, particularly in syntheses involving unsymmetrical starting materials.

  • For [3+2] Cycloadditions: The regioselectivity is influenced by both steric and electronic factors of the aryne and the nitrile oxide. Modifying the substituents on either reactant can favor the formation of one regioisomer over the other.

  • For Cyclizations of Oximes: The regioselectivity is generally controlled by the position of the hydroxyl and oxime groups on the aromatic ring.

Experimental Workflow and Visualization

Workflow for Minimizing Beckmann Rearrangement

start Start: o-Hydroxyaryl Oxime anhydrous Strictly Anhydrous Conditions start->anhydrous moisture Presence of Moisture/Acid start->moisture activating_agent Select Mild Activating Agent (e.g., CDI or PPh3/DDQ) anhydrous->activating_agent cyclization Intramolecular Cyclization activating_agent->cyclization product Desired Benzo[d]isoxazole cyclization->product side_reaction Beckmann Rearrangement side_product Benzo[d]oxazole Byproduct side_reaction->side_product moisture->side_reaction

Caption: Workflow to favor benzo[d]isoxazole formation.

Decision Tree for Troubleshooting Low Yields in [3+2] Cycloadditions

start Low Yield in [3+2] Cycloaddition check_dimer Check for Nitrile Oxide Dimer (e.g., Furoxan) by MS start->check_dimer dimer_present Dimer Detected check_dimer->dimer_present Yes no_dimer No Significant Dimer check_dimer->no_dimer No slow_addition Implement Slow Addition of Nitrile Oxide Precursor dimer_present->slow_addition check_starting_materials Verify Purity and Reactivity of Aryne and Nitrile Oxide Precursors no_dimer->check_starting_materials optimize_rates Optimize Reaction Rates of Aryne and Nitrile Oxide Formation slow_addition->optimize_rates success Improved Yield optimize_rates->success check_starting_materials->success

Caption: Troubleshooting low yields in cycloaddition reactions.

References

  • BenchChem. (n.d.). Common side reactions in the synthesis of benzisoxazoles.
  • Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
  • Lepore, S. D., Schacht, A. L., & Wiley, M. R. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Royal Society of Chemistry.
  • (2020). Synthesis of 2,1-Benzoisoxazole-Containing 1,2,3-Triazoles through Copper-Catalyzed Three-Component Domino Reactions of o-Bromoacetophenones, Aldehydes, and Sodium Azide. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,1-Benzisoxazoles.
  • Organic Chemistry Portal. (n.d.). Benzisoxazole synthesis.
  • (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC - NIH.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
  • (2014). General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. PMC - NIH.
  • (n.d.). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. PMC - NIH.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • ResearchGate. (n.d.). Proposed mechanism for the formation of benzisoxazoles.
  • Wikipedia. (n.d.). Benzisoxazole.
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  • (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research.
  • (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. PMC - NIH.
  • (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research.
  • (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
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  • (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
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Troubleshooting

Technical Support Center: Regioselectivity in 1,3-Dipolar Cycloadditions of Nitrile Oxides

Welcome to the technical support center for 1,3-dipolar cycloadditions of nitrile oxides. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the regioselecti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-dipolar cycloadditions of nitrile oxides. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions. Here, we address common experimental challenges with scientifically grounded explanations and provide actionable protocols.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter in the laboratory when aiming for high regioselectivity in the synthesis of isoxazolines and isoxazoles.

Issue 1: My reaction is producing a mixture of regioisomers. How can I increase the yield of the desired isomer?

Low regioselectivity is a frequent challenge, often resulting from a subtle balance of electronic and steric factors.[1][2][3] Here’s a systematic approach to diagnosing and solving the issue.

Root Cause Analysis & Solution Workflow

G cluster_0 Problem: Poor Regioselectivity cluster_1 Step 1: Analyze Reactant Properties cluster_2 Step 2: Modify Reaction Conditions cluster_3 Step 3: Introduce Catalysis cluster_4 Solutions Problem Mixture of 4- and 5-substituted isoxazoline regioisomers obtained Analyze Are steric/electronic differences between dipolarophile carbons minimal? Problem->Analyze Conditions Have you optimized solvent and temperature? Analyze->Conditions No Sol_Reactant Modify substituents on nitrile oxide or dipolarophile to enhance steric/electronic bias. Analyze->Sol_Reactant Yes Catalysis Is the reaction amenable to catalysis? Conditions->Catalysis Sol_Conditions Systematically screen solvents of varying polarity. Run reaction at lower temperatures to favor the lower energy TS. Conditions->Sol_Conditions No Catalysis->Problem No, review fundamentals Sol_Catalysis Introduce a Lewis acid or organocatalyst to coordinate to the dipolarophile and alter FMO energies/coefficients. Catalysis->Sol_Catalysis Yes FMO cluster_0 LUMO(Dipole) - HOMO(Dipolarophile) Interaction (Type III) cluster_1 Result: 5-Substituted Isoxazoline lumo_dipole LUMO (Nitrile Oxide) R-C≡N⁺-O⁻ homo_alkene HOMO (Alkene) R'-CH=CH₂ lumo_c homo_c2 lumo_c->homo_c2 Major Interaction lumo_o homo_c1 lumo_o->homo_c1 Minor Interaction lumo_c_label C (Large Coeff.) lumo_o_label O (Small Coeff.) homo_c1_label Cβ (Small Coeff.) homo_c2_label Cα (Large Coeff.) Result Favored Product: Forms 5-R' isomer

Caption: FMO control leading to 5-substituted isoxazolines.

As shown in the diagram, for a typical reaction with a terminal alkene, the nitrile oxide LUMO has a larger coefficient on the carbon atom, while the alkene HOMO has a larger coefficient on the terminal carbon (Cα). The dominant interaction is therefore between the nitrile oxide carbon and the terminal alkene carbon, leading to the 5-substituted isoxazoline.

Q2: Can you provide a standard protocol for a Lewis acid-catalyzed cycloaddition to improve regioselectivity?

Certainly. This protocol describes a general procedure for the magnesium iodide (MgI₂) catalyzed cycloaddition of benzonitrile oxide to an α,β-unsaturated N-acyloxazolidinone, which is known to yield high regioselectivity.

Experimental Protocol: MgI₂-Catalyzed Regioselective 1,3-Dipolar Cycloaddition

Materials:

  • N-crotonyloxazolidin-2-one (Dipolarophile)

  • Benzhydroximoyl Chloride (Nitrile Oxide Precursor)

  • Magnesium Iodide (MgI₂, anhydrous)

  • Triethylamine (Et₃N, freshly distilled)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-crotonyloxazolidin-2-one (1.0 equiv) and anhydrous MgI₂ (1.2 equiv).

  • Solvent Addition: Add anhydrous DCM via syringe to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Precursor Addition: Add the benzhydroximoyl chloride (1.1 equiv) to the cooled solution.

  • Base Addition: Add triethylamine (1.2 equiv) dropwise to the reaction mixture over 10-15 minutes using a syringe pump. The slow addition is crucial to maintain a low concentration of the free nitrile oxide, preventing dimerization.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Q3: How do steric and electronic effects compete or cooperate to determine the final regioisomeric ratio?

Steric and electronic effects are the two pillars governing regioselectivity, and their interplay determines the outcome. [2][3][4]

  • Cooperation: In many cases, these effects work in concert. For example, in the reaction of benzonitrile oxide with styrene, both electronic (FMO) and steric factors favor the formation of 3,5-diphenyl-2-isoxazoline. The electronics favor the C(nitrile oxide)-Cβ(styrene) bond, and sterics disfavor placing the two phenyl groups adjacent to each other (which would occur in the 3,4-diphenyl isomer).

  • Competition: Competition arises when electronic and steric factors favor different regioisomers. This often occurs with 1,2-disubstituted alkenes or when bulky, electronically-neutral groups are present. [5]In these scenarios, the reaction may yield a mixture of products, and the ratio will be highly sensitive to reaction conditions like temperature and solvent. [6]DFT calculations are often employed to predict which effect will dominate by calculating the activation energies for the competing transition states. [7][8][9][10] Data Summary: Influence of Catalysis on Regioselectivity

The following table summarizes representative data on how catalysis can influence the ratio of regioisomers.

DipoleDipolarophileConditionsCatalystRatio (5-Subst : 4-Subst)Reference
PhCNOAcrylamide DerivativeCH₂Cl₂, 0 °CNone~5:1Sibi et al. (2004)
PhCNOAcrylamide DerivativeCH₂Cl₂, 0 °CMgBr₂-(S)-ip-pybox>30:1Sibi et al. (2004) [1]
ArCNOElectron-rich alkyneToluene, 80 °CNoneMajor: 5-SubstitutedHu et al. (2021)
ArCNOElectron-rich alkyneToluene, 80 °C[Ru(p-cymene)Cl₂]₂Major: 4-Substituted (Reversed)Hu et al. (2021) [11]

References

  • Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society, 126(17), 5366–5367. [Link]

  • Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6663. [Link]

  • Varlamov, A. V., et al. (2023). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 28(3), 1345. [Link]

  • Kim, J. I., et al. (2015). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1537-1539. [Link]

  • Raimondi, L., et al. (2006). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. Organic & Biomolecular Chemistry, 4(10), 1933-1938. [Link]

  • Faita, G., Mella, M., & Quadrelli, P. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids, 217, 109598. [Link]

  • Roscales, S., & Plumet, J. (2019). Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Heterocycles, 99(1), 1-25. [Link]

  • Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society. [Link]

  • Roscales, S., & Plumet, J. (2019). Mini-Review: Organic Catalysts in the 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides. Heterocycles. [Link]

  • Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral lewis Acid catalysis in nitrile oxide cycloadditions. Journal of the American Chemical Society. [Link]

  • de Oliveira, K. T., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. [Link]

  • Davies, S. G., et al. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 10(46), 9204–9213. [Link]

  • Hu, Y., & Houk, K. N. (2000). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. Tetrahedron, 56(41), 8229-8235. [Link]

  • Jasiński, R., et al. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega, 5(29), 18131–18140. [Link]

  • Jasiński, R. (2024). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 29(13), 3042. [Link]

  • Wu, X., et al. (2017). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 19(18), 4976–4979. [Link]

  • Coe, D. M. (1997). The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. ANU Open Research. [Link]

  • Butler, R. N., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Kanemasa, S., et al. (1989). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society, 111(23), 8791–8793. [Link]

  • Tron, A. (2008). 1,3-Dipolar cycloaddition reaction of nitrile oxides. ResearchGate. [Link]

  • Tajabadi, J., et al. (2015). The origin of regio- and stereoselectivity in 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, A DFT study. RSC Advances, 5(48), 38489-38498. [Link]

  • Wang, J., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(12), 1157-1163. [Link]

  • Hu, B., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters, 23(7), 2636–2641. [Link]

  • Blake, A. J., et al. (2003). Stereoselectivity of nitrile oxide cycloadditions to chiral allylic fluorides: experiment and theory. Chemistry, 9(22), 5664–5672. [Link]

  • Jasiński, R., et al. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Omega. [Link]

  • Kim, J. N., & Lee, K. Y. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(24), 3845–3847. [Link]

  • Jen, W. S., Wiener, J. J. M., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 122(40), 9874–9875. [Link]

  • Faita, G., et al. (2003). Nitrile oxide cycloaddition to 4-hydroxy-2-cyclopentenone: Solvent effect and selectivity. Tetrahedron: Asymmetry, 14(22), 3547-3554. [Link]

  • Tajabadi, J., et al. (2015). The origin of regio- and stereoselectivity in the 1,3-dipolar cycloaddition of nitrile oxides with C1-substituted 7-oxabenzonorbornadienes, a DFT study. RSC Advances. [Link]

  • Butler, R. N., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Mon, J., et al. (2018). Intramolecular [3 + 2] Cycloaddition Reactions of Unsaturated Nitrile Oxides. A Study from the Perspective of Bond Evolution Theory (BET). The Journal of Physical Chemistry A, 122(37), 7472–7481. [Link]

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Optimization

Degradation pathways of isoxazole derivatives during workup

Welcome to the technical support center for researchers working with isoxazole-containing compounds. This guide is designed to help you troubleshoot and prevent common degradation issues encountered during synthetic work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with isoxazole-containing compounds. This guide is designed to help you troubleshoot and prevent common degradation issues encountered during synthetic workups and purification. The isoxazole ring, while a valuable scaffold in medicinal chemistry, possesses inherent liabilities that can lead to unexpected yield loss or the formation of complex impurities.[1][2] Understanding these pathways is the first step toward robust and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My isoxazole product is degrading during a catalytic hydrogenation step (e.g., Pd/C, H₂). What is happening and how can I prevent it?

Symptom: You are performing a reaction, such as a debenzylation or nitro group reduction, on a molecule containing an isoxazole ring. Post-reaction analysis (TLC, LC-MS) shows the disappearance of your starting material and product, often accompanied by a new, more polar spot.

Probable Cause: Reductive Cleavage of the N-O Bond

The nitrogen-oxygen (N-O) bond in the isoxazole ring is inherently weak and susceptible to cleavage under reductive conditions.[3] Catalytic hydrogenation is a particularly common culprit. The catalyst (e.g., Palladium, Platinum, Raney Nickel) readily facilitates the hydrogenolysis of this bond, leading to a ring-opened β-enaminone or a related species.[4][5] This transformation is often irreversible and represents a common failure point in multi-step syntheses.

Mechanism of Reductive N-O Cleavage The reaction proceeds by the oxidative addition of the catalyst into the N-O bond, followed by hydrogenolysis, which cleaves the ring to generate a stable, acyclic β-enaminone.

Caption: Reductive cleavage of the isoxazole N-O bond.

Recommended Solutions & Protocols

Your primary goal is to choose a reduction method that is selective for your target functional group while being inert to the isoxazole ring.

MethodTarget Functional GroupReagents & ConditionsSuitability for Isoxazoles
Catalytic Hydrogenation Nitro, Benzyl ethers, C=CH₂, Pd/C, PtO₂, Ra-NiHigh Risk - Avoid if possible.[6]
Transfer Hydrogenation Nitro, Benzyl ethersCyclohexene, Pd/C, EtOH, refluxModerate Risk - Milder than H₂, but cleavage can still occur.[7]
Chemical Reduction Nitro groupFe powder, NH₄Cl, EtOH/H₂O, refluxGood - Generally selective for nitro groups over the isoxazole ring.
Chemical Reduction Carbonyl (Ketone/Aldehyde)NaBH₄, MeOH, 0 °CExcellent - Hydride reagents are typically safe for the isoxazole ring.
Dissolving Metal Benzyl ethersNa, liquid NH₃Moderate Risk - Can cleave N-O bond depending on substrate.

Protocol: Selective Nitro Group Reduction in the Presence of an Isoxazole

This protocol utilizes iron powder in a neutral buffered solution, which is a classic and reliable method for selectively reducing nitroarenes without cleaving the isoxazole ring.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add your isoxazole-containing nitro compound (1.0 eq).

  • Reagents: Add ethanol and water (e.g., a 4:1 mixture) to dissolve/suspend the starting material. Add ammonium chloride (NH₄Cl, 4-5 eq) and finely powdered iron (Fe, 5-10 eq).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts.

  • Extraction: Wash the Celite pad thoroughly with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine before purification.

FAQ 2: I'm observing decomposition after a basic workup (e.g., washing with NaOH or K₂CO₃). What is the cause?

Symptom: After quenching a reaction and performing a standard aqueous basic wash, your TLC or LC-MS analysis shows a significant loss of product and the appearance of new, often baseline, impurities. This is particularly common for isoxazoles that are unsubstituted at the C3 or C5 position.

Probable Cause: Base-Mediated Ring Opening

Isoxazoles, especially those with a proton at the C3 or C5 position, can be susceptible to base-catalyzed ring opening.[8] Strong bases can deprotonate the ring, initiating a cascade that results in N-O bond scission to form a cyano-ketone or related species. The acidity of these protons is enhanced by electron-withdrawing groups on the ring.[9][10]

Mechanism of Base-Mediated Ring Opening A base abstracts a proton from the C3 position, leading to an anionic intermediate. This intermediate undergoes electronic rearrangement, cleaving the weak N-O bond and forming a more stable open-chain species.

Caption: Base-mediated degradation of an isoxazole ring.

Recommended Solutions & Protocols

Avoid strong bases during workup. If a basic wash is necessary to remove acidic impurities, use a milder base.

Basic ReagentApproximate pH (0.1 M aq.)Suitability for Isoxazole WorkupNotes
Sodium Hydroxide (NaOH)~13High Risk Avoid unless your isoxazole is known to be robust.
Potassium Carbonate (K₂CO₃)~11.6Moderate to High Risk Can still cause degradation, especially with sensitive substrates.
Sodium Bicarbonate (NaHCO₃)~8.3Good The preferred choice for neutralizing acids.
Triethylamine (Et₃N) in organic solventN/A (non-aqueous)Excellent Useful for neutralizing acidic catalysts (e.g., HCl salts) before aqueous workup.

Protocol: Mild Bicarbonate Workup

  • Quench: If your reaction is in an organic solvent, cool it to room temperature.

  • Neutralize: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with stirring. Be cautious of gas evolution (CO₂) if quenching a strong acid.

  • Extract: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally, brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

FAQ 3: My purified isoxazole derivative decomposes upon storage or during silica gel chromatography. What's causing this instability?

Symptom: A compound that appeared pure by NMR after workup shows new impurity spots on a TLC plate after sitting on the benchtop for a day, or you experience significant loss of material during column chromatography on standard silica gel.

Probable Causes: Photochemical Degradation and Acid-Catalyzed Decomposition

  • Photochemical Degradation: The isoxazole ring can be sensitive to UV light.[11] The weak N-O bond can undergo homolytic cleavage upon irradiation, leading to a rearrangement to an oxazole or other isomeric structures via a highly reactive azirine intermediate.[12][13] This process can occur even under ambient laboratory lighting over time.

  • Acid-Catalyzed Decomposition on Silica: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive compounds. For isoxazoles, this can lead to hydrolysis or rearrangement pathways, similar to degradation under strongly acidic aqueous conditions.

Recommended Solutions & Protocols

A. Preventing Photochemical Degradation

  • Storage: Always store isoxazole-containing compounds in amber vials or wrap clear vials in aluminum foil.[14]

  • Handling: Minimize exposure to direct light during experiments. Work in a fume hood with the sash lowered where possible.

  • Inert Atmosphere: For long-term storage, storing the compound under an inert atmosphere (Nitrogen or Argon) at low temperature (-20 °C) can further prevent degradation.

B. Protocol: Neutralizing Silica Gel for Chromatography

If you suspect your compound is acid-sensitive, use neutralized silica gel for purification.

  • Preparation: Make a slurry of standard silica gel in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Neutralization: Add a small amount of a volatile base, such as triethylamine (Et₃N), typically 0.5-1% by volume relative to the solvent.

  • Equilibration: Stir the slurry for 15-30 minutes.

  • Packing: Pack your chromatography column with the neutralized slurry as you normally would.

  • Elution: Run your column using a mobile phase that has also been treated with the same percentage of triethylamine. This ensures the column remains neutralized throughout the separation.

By understanding these common degradation pathways, you can adjust your experimental procedures to protect the sensitive isoxazole ring, leading to higher yields, purer compounds, and more reliable results in your research.

References

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  • Milyutin, C. V., et al. (2021). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 17, 2552-2559. Available from: [Link]

  • Amador, C. A., et al. (2020). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ChemComm, 56(82), 12454-12457. Available from: [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]

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  • Subramanian, M., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available from: [Link]

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  • Wikipedia (2023). Isoxazoline. In Wikipedia. Available from: [Link]

  • G. La-Venia, A., et al. (2019). Synthesis of Highly Reactive Ketenimines via Photochemical Rearrangement of Isoxazoles. Organic Letters, 21(1), 144-148. Available from: [Link]

  • Kumar, D., et al. (2021). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. The Journal of Organic Chemistry, 86(4), 3539-3550. Available from: [Link]

  • Amador, C. A., et al. (2020). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications, 56(82), 12454-12457. Available from: [Link]

  • Wang, Y., et al. (2016). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron, 72(31), 4661-4665. Available from: [Link]

  • Ulrich, H., et al. (1965). Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones. The Journal of Organic Chemistry, 30(8), 2840-2841. Available from: [Link]

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  • Morressier (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Morressier. Available from: [Link]

  • Wang, Z., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(10), 11956-11964. Available from: [Link]

  • Sławiński, J., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 559-596. Available from: [Link]

  • Pratap, V., et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 1-2. Available from: [Link]

  • Kaur, H., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 12(10), 1645-1675. Available from: [Link]

  • Pi, C., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3369-3376. Available from: [Link]

  • Ekoja, A. (2017). Degradation Pathway. ResearchGate. Available from: [Link]

  • Rocchigiani, L., et al. (2016). Ligand Assisted Cleavage of H2 Across a Ru−N Bond within a Four‐membered Metallacycle and the Catalytic Hydrogenation of CO2. Chemistry - A European Journal, 22(35), 12255-12259. Available from: [Link]

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Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Methyl Benzo[d]isoxazole-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl Benzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl Benzo[d]isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our aim is to combine established chemical principles with practical, field-proven insights to ensure your success from bench-scale experiments to larger-scale production.

Introduction to the Synthesis

Methyl benzo[d]isoxazole-3-carboxylate is a key building block in medicinal chemistry. Its synthesis typically involves the cyclization of a suitably substituted aromatic precursor. A common and effective strategy involves the reaction of a salicylaldehyde derivative with hydroxylamine to form an oxime, followed by an intramolecular cyclization to yield the desired benzo[d]isoxazole ring system. This guide will focus on a plausible and scalable two-step synthetic route, addressing potential challenges at each stage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers may have before embarking on or scaling up the synthesis.

Q1: What is a reliable and scalable synthetic route for Methyl Benzo[d]isoxazole-3-carboxylate?

A1: A robust and widely applicable route involves a two-step process starting from a substituted salicylaldehyde. The first step is the formation of an oxime by reacting the aldehyde with hydroxylamine. The second step is the intramolecular cyclization of the oxime to form the benzo[d]isoxazole ring. This method is advantageous due to the availability of starting materials and generally good yields.

Q2: What are the critical parameters to control during the oximation step?

A2: The key parameters for the oximation step are temperature, pH, and the stoichiometry of hydroxylamine. The reaction is typically carried out at or slightly above room temperature. Maintaining a slightly acidic to neutral pH is often crucial for efficient oxime formation. An excess of hydroxylamine can be used to drive the reaction to completion, but this may complicate the workup.

Q3: What are the common challenges encountered during the cyclization step at a larger scale?

A3: The main challenges during the scale-up of the cyclization step include ensuring efficient heat transfer for this often exothermic reaction, managing the safe handling of reagents, and controlling the formation of byproducts. Inadequate temperature control can lead to side reactions and a decrease in yield.

Q4: What are the typical byproducts in this synthesis, and how can they be minimized?

A4: A common byproduct is the formation of furoxans from the dimerization of nitrile oxides, which can be an intermediate in some synthetic variations.[1] In the proposed route, incomplete cyclization can leave unreacted oxime, and side reactions due to excessive heat can lead to decomposition products. Careful control of reaction conditions is the primary way to minimize these byproducts.

Q5: What are the recommended purification methods for the final product at scale?

A5: For laboratory scale, column chromatography is a common purification method.[2] However, for larger quantities, crystallization is the preferred method due to its efficiency and cost-effectiveness.[3] A systematic screening of solvents is recommended to find the optimal conditions for crystallization.

Part 2: Detailed Experimental Protocols and Troubleshooting

This section provides a detailed, step-by-step methodology for the synthesis of Methyl Benzo[d]isoxazole-3-carboxylate, along with a comprehensive troubleshooting guide for each step.

Synthetic Scheme

Synthesis_of_Methyl_benzo_d_isoxazole_3_carboxylate cluster_step1 Step 1: Oximation cluster_step2 Step 2: Intramolecular Cyclization A Methyl 2-hydroxy-3-formylbenzoate C Methyl 2-hydroxy-3-(hydroxyiminomethyl)benzoate (Oxime Intermediate) A->C + NH2OH·HCl, Base B Hydroxylamine Hydrochloride (NH2OH·HCl) B->C D Methyl 2-hydroxy-3-(hydroxyiminomethyl)benzoate E Methyl benzo[d]isoxazole-3-carboxylate D->E Dehydrating Agent / Heat Scale_Up_Troubleshooting cluster_purity Purity Analysis cluster_conditions Reaction Conditions cluster_equipment Equipment Evaluation Start Low Yield on Scale-Up Check_Purity Analyze Purity of Intermediates and Final Product Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Equipment Evaluate Scale-Up Equipment Start->Check_Equipment Impure_Start Impure Starting Materials? Check_Purity->Impure_Start Byproducts Increased Byproduct Formation? Check_Purity->Byproducts Temp_Control Inadequate Temperature Control? Check_Conditions->Temp_Control Mixing Inefficient Mixing? Check_Conditions->Mixing Addition_Rate Reagent Addition Too Fast? Check_Conditions->Addition_Rate Heat_Transfer_Issue Poor Heat Transfer? Check_Equipment->Heat_Transfer_Issue Stirrer_Issue Inadequate Stirrer? Check_Equipment->Stirrer_Issue Repurify Repurify Starting Materials Impure_Start->Repurify Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Byproducts->Optimize_Conditions Yes Improve_Cooling Improve Cooling Capacity Temp_Control->Improve_Cooling Yes Improve_Agitation Improve Agitation Mixing->Improve_Agitation Yes Slow_Addition Slow Down Reagent Addition Addition_Rate->Slow_Addition Yes Use_Jacketed_Reactor Use Jacketed Reactor Heat_Transfer_Issue->Use_Jacketed_Reactor Yes Change_Impeller Change Impeller Type/Size Stirrer_Issue->Change_Impeller Yes

Sources

Reference Data & Comparative Studies

Validation

A Multi-technique Guide to the Definitive Structural Validation of Methyl benzo[d]isoxazole-3-carboxylate

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of Methyl benzo[d]isoxazole-3-carboxylate. We will move beyond simple procedural lis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of Methyl benzo[d]isoxazole-3-carboxylate. We will move beyond simple procedural lists to explore the causality behind a multi-technique approach, demonstrating how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide orthogonal, complementary data points that converge to a single, validated structural hypothesis. Furthermore, we will compare this spectroscopic approach to the "gold standard" of single-crystal X-ray crystallography, offering a complete perspective on the levels of structural proof available to the modern researcher.

The Convergent Spectroscopic Approach: A Triad of Evidence

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Caption: Conceptual comparison of spectroscopic vs. crystallographic data.

Comparative Guide: Analytical Techniques

FeatureSpectroscopic Methods (NMR, MS, IR)Single-Crystal X-ray Crystallography
Primary Output Data requiring interpretation to infer structure (chemical shifts, m/z, frequencies).A direct 3D model of the molecule's atomic positions in the solid state.
State of Matter Primarily solution (NMR, ESI-MS) or bulk solid/liquid (IR).Requires a high-quality single crystal.
Information Provides connectivity, molecular formula, and functional groups. Dynamic processes can be studied.Provides absolute structure, bond lengths, angles, and intermolecular packing forces.
Key Advantage High throughput, requires small sample amounts, applicable to a wide range of compounds (oils, non-crystalline solids).Unambiguous and definitive structural proof. The "gold standard."
Key Limitation It is an inferential process; complex structures can be ambiguous without 2D NMR. Does not provide solid-state packing info.The major bottleneck is growing a suitable single crystal, which can be difficult or impossible for many compounds.
Trustworthiness Very high when multiple techniques are combined and data is self-consistent.Absolute, provided the data quality is high and the refinement model is correct.

Conclusion

The structural validation of Methyl benzo[d]isoxazole-3-carboxylate is a clear illustration of a fundamental principle in chemical science: no single technique provides the complete picture. A robust and trustworthy validation is built upon a foundation of converging evidence from orthogonal analytical methods. The triad of ¹H and ¹³C NMR, High-Resolution Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and reliable dataset to confirm the molecule's identity, connectivity, and composition for routine research and development. For instances requiring absolute proof, such as in the final stages of drug development or for publication in high-impact journals, this spectroscopic dossier is powerfully complemented by the definitive, three-dimensional insight of Single-Crystal X-ray Crystallography . By understanding the causality behind each technique and integrating their data, researchers can proceed with the highest degree of confidence in their molecular starting point.

References

  • Open Research Oklahoma. (n.d.). Synthetic and Mechanistic Studies of Benzo[d]oxazoles, 1H-Indoles, and Benzimidazoles. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

  • Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. Retrieved from [Link]

  • Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]

  • ResearchGate. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl benzo[d]isoxazole-3-carboxylate. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. Retrieved from [Link]

  • PubMed. (2022). Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors. Retrieved from [Link]

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Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl benzo[d]isoxazole-3-carboxylate

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl benzo[d]isoxazole-3-carboxylate. As a key heterocyclic scaffold, benzo[d]isoxazole derivatives are of s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl benzo[d]isoxazole-3-carboxylate. As a key heterocyclic scaffold, benzo[d]isoxazole derivatives are of significant interest to researchers in medicinal chemistry and materials science. A thorough understanding of their structure and spectroscopic properties is paramount for the rational design and synthesis of novel functional molecules. This document will delve into the expected spectral features of Methyl benzo[d]isoxazole-3-carboxylate, offer a comparative analysis with a related compound, detail experimental protocols, and provide authoritative references to support the presented information.

Introduction to the Spectroscopic Challenge

Predicted ¹H and ¹³C NMR Spectral Data for Methyl benzo[d]isoxazole-3-carboxylate

The structure of Methyl benzo[d]isoxazole-3-carboxylate, with the IUPAC numbering convention, is presented below. This numbering will be used for the assignment of the predicted NMR signals.

G cluster_0 Methyl benzo[d]isoxazole-3-carboxylate C3 C3 C3a C3a C3->C3a N2 N2 C_ester C=O C3->C_ester C4 C4 C3a->C4 C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->C3a O1 O1 C7a->O1 O1->C3 O_ester O C_ester->O_ester CH3_ester CH3 O_ester->CH3_ester

Caption: Structure of Methyl benzo[d]isoxazole-3-carboxylate with atom numbering.

Based on established principles of NMR spectroscopy and analysis of data from similar structures, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

The aromatic region of the ¹H NMR spectrum is expected to show four signals corresponding to the protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the fused isoxazole ring and the ester group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H48.0 - 8.2d~8.0
H57.5 - 7.7t~7.5
H67.7 - 7.9t~7.5
H77.9 - 8.1d~8.0
OCH₃4.0 - 4.1s-

Rationale for Predictions:

The protons on the benzene ring (H4-H7) will exhibit chemical shifts in the typical aromatic region, generally between 7.0 and 8.5 ppm. Protons H4 and H7, being in the ortho positions relative to the fused isoxazole ring, are expected to be the most deshielded and appear at the downfield end of the aromatic region. The methyl protons of the ester group are anticipated to appear as a sharp singlet around 4.0 ppm.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum will be characterized by signals for the eight carbons of the benzo[d]isoxazole core, the carbonyl carbon of the ester, and the methyl carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C3155 - 160
C3a120 - 125
C4128 - 132
C5125 - 129
C6130 - 135
C7110 - 115
C7a160 - 165
C=O160 - 165
OCH₃52 - 55

Rationale for Predictions:

The quaternary carbons C3, C3a, and C7a will have distinct chemical shifts. C7a, being attached to oxygen, is expected to be significantly deshielded. The carbonyl carbon of the ester group will also appear in the downfield region. The aromatic carbons (C4, C5, C6, C7) will resonate in the range of 110-135 ppm. The methyl carbon of the ester group will be found in the typical range for such functionalities. These predictions are informed by data from various substituted isoxazoles and benzoxazoles.[1][2]

Comparative Analysis: Methyl benzo[d]isoxazole-3-carboxylate vs. 3-Methyl-5-phenylisoxazole

To provide a practical context for the predicted data, we will compare it with the experimentally determined NMR data for a related compound, 3-methyl-5-phenylisoxazole. This comparison will highlight the influence of the fused benzene ring and the methyl carboxylate group on the chemical shifts.

¹H and ¹³C NMR Data for 3-Methyl-5-phenylisoxazole (in CDCl₃) [1]

¹H NMRδ (ppm)Multiplicity¹³C NMRδ (ppm)
Phenyl-H7.76-7.70mC5169.4
Phenyl-H7.46-7.37mC3160.2
Isoxazole-H6.33sPhenyl-C129.8, 128.7, 127.4
CH₃2.33sC4100.0
CH₃11.4

Key Spectral Differences and Interpretations:

  • Aromatic Protons: In Methyl benzo[d]isoxazole-3-carboxylate, the four aromatic protons are part of a fused ring system, leading to a more complex splitting pattern (expected doublets and triplets) compared to the multiplet observed for the phenyl group in 3-methyl-5-phenylisoxazole. The overall chemical shift range for the aromatic protons in the benzo[d]isoxazole derivative is expected to be slightly more downfield due to the electronic effects of the fused heterocyclic ring.

  • Isoxazole Proton: The most significant difference is the absence of a proton on the isoxazole ring (at the C4 position) in Methyl benzo[d]isoxazole-3-carboxylate, which is replaced by the fusion to the benzene ring. In 3-methyl-5-phenylisoxazole, this proton appears as a distinct singlet at 6.33 ppm.

  • Substituent Effects: The methyl ester group at the C3 position in our target molecule will cause a downfield shift for C3 in the ¹³C NMR spectrum compared to the methyl-substituted C3 in the comparative compound. The methyl protons of the ester will appear at a significantly different chemical shift (around 4.0 ppm) compared to the methyl protons directly attached to the isoxazole ring (2.33 ppm).

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like Methyl benzo[d]isoxazole-3-carboxylate.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include DMSO-d₆, Acetone-d₆, or Methanol-d₄.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

G A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Place in Spectrometer C->D E Acquire Data D->E F Process & Analyze E->F

Caption: A simplified workflow for NMR sample preparation and data acquisition.

NMR Data Acquisition
  • Instrumentation: Spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

For a more detailed guide on NMR acquisition parameters, refer to established resources on practical NMR spectroscopy.[3]

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for Methyl benzo[d]isoxazole-3-carboxylate. By leveraging data from analogous structures, we have presented a detailed prediction of its spectral features. The comparative analysis with 3-methyl-5-phenylisoxazole highlights the key structural influences on the NMR spectrum. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality NMR data for this and similar compounds. A thorough understanding of the NMR spectroscopy of this important heterocyclic system is essential for advancing research in fields that utilize benzo[d]isoxazole derivatives.

References

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Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Methyl Benzo[d]isoxazole-3-carboxylate

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of novel chemical entities is paramount. Methyl benzo[d]isoxazole-3-carboxylate, a heterocyclic compound with potentia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable analysis of novel chemical entities is paramount. Methyl benzo[d]isoxazole-3-carboxylate, a heterocyclic compound with potential pharmaceutical applications, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry-based approaches for its characterization and quantification, drawing upon established principles of analytical chemistry and field-proven insights. Our focus is to equip you with the knowledge to make informed decisions for your analytical workflows, ensuring data integrity and methodological robustness.

Introduction: The Analytical Imperative for Methyl Benzo[d]isoxazole-3-carboxylate

Methyl benzo[d]isoxazole-3-carboxylate belongs to the isoxazole class of heterocyclic compounds, a scaffold known for its diverse biological activities.[1][2] As with any potential therapeutic agent, the ability to unequivocally identify and accurately quantify this molecule in various matrices is a cornerstone of preclinical and clinical development. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the gold standard for such analyses due to its inherent sensitivity, selectivity, and speed.[3]

This guide will compare two powerful MS-based workflows for the analysis of methyl benzo[d]isoxazole-3-carboxylate:

  • Quantitative Analysis using Triple Quadrupole (QqQ) Mass Spectrometry: A targeted approach ideal for high-sensitivity quantification.

  • Qualitative and Quantitative Analysis using High-Resolution Accurate Mass Spectrometry (HRAMS): A versatile approach for both structural confirmation and quantification.

The choice between these methodologies is not arbitrary; it is dictated by the specific analytical question at hand—be it routine quantitation in a bioanalytical study or impurity profiling during process development.

Foundational Principles: Ionization and Fragmentation

The journey of an analyte through a mass spectrometer begins with ionization. For a molecule like methyl benzo[d]isoxazole-3-carboxylate, Electrospray Ionization (ESI) is a primary and effective choice, typically operating in positive ion mode to generate the protonated molecule, [M+H]⁺.[4] Under certain ESI conditions, the formation of radical cations, M⁺•, can also occur, representing a competing ionization process.[5][6]

Once ionized, the molecule can be subjected to fragmentation through Collision-Induced Dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. Based on studies of similar isoxazole structures, key fragmentation pathways for methyl benzo[d]isoxazole-3-carboxylate are expected to involve:

  • Cleavage of the N-O bond: A characteristic fragmentation of the isoxazole ring.[7][8]

  • Loss of the methoxycarbonyl group (-COOCH₃): A common fragmentation for esters.

  • Ring-opening and subsequent rearrangements: Leading to a variety of smaller fragment ions.[9]

Understanding these foundational principles is critical for developing robust and specific MS methods.

Comparative Analysis: QqQ vs. HRAMS for Methyl Benzo[d]isoxazole-3-carboxylate

The selection of a mass analyzer is a critical decision that directly impacts the quality and utility of the analytical data. Here, we compare the workhorse of quantitative analysis, the triple quadrupole (QqQ), with the versatile high-resolution accurate mass spectrometer (HRAMS), such as an Orbitrap or Q-TOF.

Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Powerhouse

QqQ instruments excel at targeted quantification through Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[3] This technique offers exceptional sensitivity and selectivity by isolating a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then monitoring for a specific product ion in the third quadrupole (Q3).

Advantages for Methyl Benzo[d]isoxazole-3-carboxylate Analysis:

  • Unmatched Sensitivity: QqQ instruments are generally considered the most sensitive for targeted quantification, often achieving lower limits of detection (LOD) and quantification (LOQ).[10]

  • High Specificity: The monitoring of a specific precursor-to-product ion transition minimizes interference from matrix components.

  • Robustness and Reliability: QqQ methods are well-established and known for their ruggedness in high-throughput environments.

Limitations:

  • Limited to Targeted Analytes: QqQ methods are "blind" to unexpected compounds or metabolites as they only monitor for pre-selected transitions.

  • Method Development Time: Optimization of SRM transitions and collision energies is required for each analyte.

High-Resolution Accurate Mass Spectrometry (HRAMS): The Versatile Explorer

HRAMS instruments, such as Orbitrap and TOF analyzers, provide high-resolution and accurate mass measurements, enabling both qualitative and quantitative analyses.[11][12] For quantification, data can be acquired in full scan mode and the analyte quantified using a narrow mass extraction window around its accurate mass.

Advantages for Methyl Benzo[d]isoxazole-3-carboxylate Analysis:

  • Simultaneous Qualitative and Quantitative Analysis: A single injection can provide accurate mass data for structural confirmation and quantitative data for concentration determination.[11]

  • Retrospective Data Analysis: The full scan data allows for the retrospective identification of metabolites or impurities without the need for re-injection.

  • Enhanced Selectivity in Complex Matrices: The high resolving power can separate the analyte signal from isobaric interferences.[13]

Limitations:

  • Sensitivity: While modern HRAMS instruments are highly sensitive, the newest generation of QqQ instruments may still offer a slight advantage for the lowest-level quantification.[10]

  • Data File Size: Full scan HRAMS data generates significantly larger files compared to targeted SRM data.

The following diagram illustrates the distinct workflows for QqQ and HRAMS analysis.

MassSpec_Workflows cluster_QqQ Triple Quadrupole (QqQ) Workflow cluster_HRAMS High-Resolution Accurate Mass (HRAMS) Workflow QqQ_Sample Sample Injection QqQ_Q1 Q1: Precursor Ion Selection ([M+H]⁺) QqQ_Sample->QqQ_Q1 QqQ_q2 q2: Collision-Induced Dissociation (CID) QqQ_Q1->QqQ_q2 QqQ_Q3 Q3: Product Ion Selection QqQ_q2->QqQ_Q3 QqQ_Detector Detector QqQ_Q3->QqQ_Detector QqQ_Data SRM Data (Intensity vs. Time) QqQ_Detector->QqQ_Data HRAMS_Sample Sample Injection HRAMS_Analyzer HRAMS Analyzer (e.g., Orbitrap, TOF) HRAMS_Sample->HRAMS_Analyzer HRAMS_Detector Detector HRAMS_Analyzer->HRAMS_Detector HRAMS_Data Full Scan Data (Accurate m/z vs. Time) HRAMS_Detector->HRAMS_Data HRAMS_Extraction Extracted Ion Chromatogram (Narrow Mass Window) HRAMS_Data->HRAMS_Extraction

Caption: Comparative workflows for QqQ and HRAMS analysis.

Experimental Protocols and Performance Comparison

To provide a practical comparison, we present hypothetical, yet realistic, experimental protocols for the analysis of methyl benzo[d]isoxazole-3-carboxylate using both QqQ and HRAMS platforms. The validation of analytical methods is a critical component of ensuring data quality and is guided by regulatory bodies such as the ICH and FDA.[14][15]

Sample Preparation

A generic protein precipitation protocol is often suitable for initial studies in biological matrices.

Step-by-Step Protocol:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS/MS Method Development

A standard reversed-phase LC method is a good starting point for small aromatic molecules.[16][17]

Liquid Chromatography Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Parameters

QqQ (SRM) Parameters:

  • Ionization Mode: Positive ESI

  • Precursor Ion (Q1): m/z of [M+H]⁺ for methyl benzo[d]isoxazole-3-carboxylate

  • Product Ions (Q3): At least two optimized fragment ions

  • Collision Energy: Optimized for each transition

HRAMS (Full Scan) Parameters:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-1000

  • Resolution: >30,000

  • Data Analysis: Extracted ion chromatogram with a mass window of <5 ppm

The following diagram outlines the general method development strategy.

Method_Dev_Strategy cluster_LC LC Method Development cluster_MS MS Method Development LC_Start Start with C18 Column and ACN/H₂O Gradient LC_PeakShape Optimize Peak Shape (Adjust Mobile Phase Additives) LC_Start->LC_PeakShape LC_Retention Adjust Gradient for Optimal Retention Time LC_PeakShape->LC_Retention Final_Method Final Validated Method LC_Retention->Final_Method MS_Tune Tune Analyte to Find Precursor Ion ([M+H]⁺) MS_Fragment Optimize Fragmentation (Collision Energy) MS_Tune->MS_Fragment MS_Select Select Specific and Intense Product Ions (for QqQ) MS_Fragment->MS_Select MS_Select->Final_Method Analyte_Info Gather Analyte Information (Structure, Properties) Analyte_Info->LC_Start Analyte_Info->MS_Tune

Caption: General strategy for LC-MS method development.

Performance Comparison

The following table summarizes the expected performance characteristics for the two platforms based on established principles of analytical method validation.[18][19]

ParameterTriple Quadrupole (QqQ) - SRMHigh-Resolution MS (HRAMS) - Full ScanRationale
Limit of Quantification (LOQ) +++ (Lower)++ (Slightly Higher)QqQ instruments generally offer superior sensitivity in targeted mode.
Linear Dynamic Range +++ (Wider)++ (Slightly Narrower)QqQ detectors are often optimized for a wider linear range in quantitative applications.
Selectivity +++++HRAMS provides higher selectivity due to its ability to resolve the analyte from isobaric interferences.[13]
Throughput +++++SRM methods can be faster due to shorter dwell times compared to full scan acquisitions.
Qualitative Information ++++HRAMS provides accurate mass and isotopic pattern data for confident identification.[12]
Flexibility ++++HRAMS data allows for retrospective analysis of untargeted compounds.[11]

(Performance is rated on a scale of + to +++)

Conclusion and Recommendations

The choice between a triple quadrupole and a high-resolution mass spectrometer for the analysis of methyl benzo[d]isoxazole-3-carboxylate is contingent upon the specific goals of the study.

  • For high-throughput, routine quantitative analysis where maximum sensitivity is required, a triple quadrupole mass spectrometer operating in SRM mode is the preferred platform. Its robustness and established performance make it ideal for bioanalytical studies and quality control applications.[10][13]

  • For drug discovery, metabolite identification, and impurity profiling , where both qualitative and quantitative information are crucial, a high-resolution accurate mass spectrometer is the more powerful tool. The ability to perform retrospective data analysis and confidently identify unknown compounds provides invaluable insights during the development process.[11][12]

Ultimately, a well-equipped laboratory will leverage both technologies to support the full spectrum of analytical needs in drug development. By understanding the principles, strengths, and limitations of each approach, researchers can design and implement robust and reliable analytical methods for novel compounds like methyl benzo[d]isoxazole-3-carboxylate, ensuring the generation of high-quality data to support critical decisions.

References

  • Dillen, L., Cools, W., Vereyken, L., Lorreyne, W., Huybrechts, T., de Vries, R., Ghobarah, H., & Cuyckens, F. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Bioanalysis, 4(5), 535-547. [Link]

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  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

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  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

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  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]

  • ScienceDirect. (n.d.). Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. ScienceDirect. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for "A practical and efficient one-pot synthesis of 1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides in water". The Royal Society of Chemistry. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). ResearchGate. [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC. [Link]

  • ResearchGate. (2014). Two competing ionization processes in electrospray mass spectrometry of indolyl benzo[b]carbazoles: Formation of M+• versus [M+H]+. ResearchGate. [Link]

  • PubMed. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PMC. [Link]

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Comparative

A Comparative Guide to the Biological Activity of the Benzo[d]isoxazole Scaffold and Other Isoxazoles

Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and structural rigidity have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets.[2] This versatility has led to the incorporation of the isoxazole moiety into numerous FDA-approved drugs, spanning a wide array of therapeutic areas including antirheumatic (Leflunomide) and anti-inflammatory (Valdecoxib) agents. Isoxazole derivatives exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3]

This guide provides a comparative analysis of the biological activity of Methyl benzo[d]isoxazole-3-carboxylate and its broader class of benzo[d]isoxazole derivatives against other notable isoxazole compounds. We will delve into their performance in key therapeutic areas, supported by experimental data, to elucidate critical structure-activity relationships (SAR) that guide modern drug discovery.

Focus Molecule: Methyl benzo[d]isoxazole-3-carboxylate and its Congeners

The benzo[d]isoxazole scaffold, a fusion of a benzene ring and an isoxazole ring, serves as the core for a class of compounds with significant therapeutic potential, particularly in oncology and infectious diseases.[4] While specific public data on the biological activity of Methyl benzo[d]isoxazole-3-carboxylate itself is limited, the broader family of benzo[d]isoxazole-3-carboxamides and related derivatives has been extensively studied. These studies provide a strong foundation for understanding its potential activities and for comparing it with other isoxazole structures.

Comparative Analysis I: Anticancer Activity

The search for novel anticancer agents with improved efficacy and fewer side effects is a paramount goal in pharmaceutical research.[3] Isoxazole derivatives have emerged as a promising class of compounds, acting through diverse mechanisms such as the induction of apoptosis, inhibition of protein kinases, and disruption of tubulin polymerization.[1]

The Role of the Benzo[d]isoxazole Scaffold

Benzo[d]isoxazole derivatives have demonstrated significant potential as anticancer agents. For instance, certain analogues function as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression and metastasis. Other derivatives have been developed as Bromodomain and Extra-Terminal (BET) inhibitors for the treatment of castration-resistant prostate cancer.

Comparison with Other Isoxazole Derivatives

To contextualize the potential of the benzo[d]isoxazole scaffold, it is instructive to compare its activity with other isoxazole-containing compounds. A variety of substitutions on the core isoxazole ring have yielded potent anticancer agents.

Compound/Derivative Class Target Cancer Cell Line(s) Activity Metric (IC₅₀) Reference
5-Methyl-3-phenylisoxazole-4-carboxamide (Compound 2e) B16F1 (Melanoma)0.079 µM[3]
Isoxazole-based ureate (Compound 8) HepG2 (Hepatocellular Carcinoma)0.84 µM[5]
Isoxazole-based hydrazone (Compound 10c) HepG2 (Hepatocellular Carcinoma)0.69 µM[5]
3-(biphenyl)-5-(dichloro phenyl) isoxazole (Compound 1d) MDA-MB 231 (Breast Cancer)46.3 µg/mL (GI₅₀)[6]
3-Methyl-4-oxo-imidazo[5,1-d]tetrazine-8-carboxylate (Compound IVa) Various, including HL-60 (Leukemia)<10% survival at 40 µg/mL[7]

Structure-Activity Relationship (SAR) Insights: The data reveals that modifications at the C3 and C5 positions of the isoxazole ring are critical for anticancer activity.

  • Aryl Substituents: The presence of substituted aryl groups, such as the 3-phenyl and 5-styryl moieties, is a common feature in active compounds.[8]

  • Carboxamide Linkage: The isoxazole-4-carboxamide linkage provides a versatile point for introducing diverse functional groups, significantly influencing potency and selectivity. Studies show that different aniline derivatives coupled at this position lead to a wide range of cytotoxic activities.[3]

  • Urea and Hydrazone Moieties: The conversion of isoxazole carbohydrazides into ureates and hydrazones has yielded compounds with potent inhibitory activity against hepatocellular carcinoma, demonstrating sub-micromolar efficacy.[5]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of isoxazole derivatives on cancer cell lines.

  • Cell Seeding: Plate human cancer cells (e.g., HepG2, B16F1) in 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. After incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control, e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Comparative Analysis II: Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[4] Isoxazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[9]

The Role of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole core is present in compounds with notable antimicrobial potential. Research has focused on developing derivatives that are effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4]

Comparison with Other Isoxazole Derivatives

The antimicrobial potency of isoxazoles is highly dependent on the nature and position of substituents on the heterocyclic ring.

Compound/Derivative Class Target Microorganism(s) Activity Metric (MIC) Reference
Benzothiazole-isoxazole Schiff base (Compound 12d) S. aureus, B. subtilis, E. coli, P. aeruginosa3.9 - 15.6 µg/mL
Benzothiazole-isoxazole Schiff base (Compound 12g) C. albicans, A. niger7.8 - 15.6 µg/mL
5-Methylisoxazole-3-carboxamide (Compound 10) M. tuberculosis H37Rv3.125 µM[10]
5-Methylisoxazole-3-carboxamide (Compound 14) M. tuberculosis H37Rv3.125 µM[10]

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing and Lipophilic Groups: Studies have shown that the presence of electron-withdrawing groups (e.g., nitro, chloro) at the C3-phenyl ring and lipophilic groups (e.g., methoxy, bromo) at the C5-phenyl ring can enhance antibacterial activity.[2]

  • Hybrid Molecules: Linking the isoxazole scaffold with other biologically active heterocycles, such as benzothiazole, has proven to be a successful strategy. Certain benzothiazole-isoxazole Schiff bases exhibit potent, broad-spectrum antimicrobial activity with MIC values in the low microgram per milliliter range.

  • Antitubercular Activity: Specific 5-methylisoxazole-3-carboxamide derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with MIC values as low as 3.125 µM, highlighting their potential for developing new anti-TB agents.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only). A standard antibiotic (e.g., ciprofloxacin) should be tested in parallel as a positive control.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

Comparative Analysis III: Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, and isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, are well-established anti-inflammatory agents.[11]

The Role of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole scaffold is a key component of compounds designed to modulate inflammatory pathways. These derivatives have been explored for their ability to inhibit key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to the production of inflammatory mediators.[4][12]

Comparison with Other Isoxazole Derivatives

The anti-inflammatory potential of isoxazoles can be fine-tuned through chemical modification, leading to compounds with potent in vivo activity.

Compound/Derivative Class In Vivo Model Key Finding Reference
Isoxazolyl-pyrrole-carboxylate (Compound 17b, 17c) Carrageenan-induced paw edemaPotent activity comparable to standard drug[8]
MZO-2 (isoxazole derivative) Carrageenan-induced paw edemaPotent inhibitory effect[13]
Pyrazoles and Isoxazoles with Aryl Sulfonate Carrageenan-induced paw edemaSome derivatives showed good anti-inflammatory activity[14]

Structure-Activity Relationship (SAR) Insights:

  • Enzyme Inhibition: The ability of isoxazoles to inhibit COX-2 and LOX is a key mechanism for their anti-inflammatory effects.[12] The substitution pattern on the isoxazole ring dictates the selectivity and potency of this inhibition.

  • In Vivo Efficacy: Several isoxazole derivatives have demonstrated potent anti-inflammatory effects in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.[8][13] The results from these studies often show efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[13]

  • Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, housed under standard laboratory conditions with free access to food and water. Allow them to acclimatize for at least one week before the experiment.

  • Grouping and Administration: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the isoxazole compound. Administer the vehicle, standard, or test compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Edema Induction: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved in the discovery and action of these compounds, the following diagrams are provided.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Chalcones Chalcone Synthesis Cyclization Isoxazole Ring Formation Chalcones->Cyclization Coupling Amide/Ester Coupling Cyclization->Coupling Purification Purification & Characterization (NMR, MS) Coupling->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro Lead Compounds InVivo In Vivo Models (e.g., Paw Edema) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of novel isoxazole derivatives.

Conclusion

The isoxazole scaffold, particularly in its benzo[d]isoxazole form, represents a highly valuable framework for the development of new therapeutic agents. While direct data for Methyl benzo[d]isoxazole-3-carboxylate is emerging, the extensive research on its parent scaffold and related isoxazole derivatives clearly demonstrates significant potential across anticancer, antimicrobial, and anti-inflammatory applications. The comparative analysis reveals that strategic modifications to the core isoxazole ring system are crucial for tuning biological activity and achieving desired therapeutic profiles. Future research should focus on synthesizing and evaluating a broader range of benzo[d]isoxazole-3-carboxylate esters and amides to fully elucidate their structure-activity relationships and identify lead candidates for further preclinical development.

References

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Validation

A Comparative Guide to the In Vitro Biological Profiling of Benzo[d]isoxazole-3-Carboxylate Scaffolds

Prepared by: Senior Application Scientist, Gemini Division This guide provides a comprehensive comparative analysis of the in vitro assay results pertaining to Methyl benzo[d]isoxazole-3-carboxylate and its structural an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides a comprehensive comparative analysis of the in vitro assay results pertaining to Methyl benzo[d]isoxazole-3-carboxylate and its structural analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational framework for evaluating compounds built upon the versatile benzo[d]isoxazole core. We will dissect the causality behind experimental choices, present detailed protocols for self-validating assays, and contextualize the data with mechanistic insights, enabling researchers to strategically position their own findings within the broader landscape of isoxazole-based drug discovery.

The benzisoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and potent enzyme-inhibitory properties.[2][3][4] Methyl benzo[d]isoxazole-3-carboxylate, as a representative of this class, thus stands as a compound of significant interest. While public data on this specific ester is limited, a robust evaluation can be constructed by comparing its potential performance against well-characterized, structurally related analogues. This guide will use data from published isoxazole carboxamides and carboxylic acids to establish benchmarks for key biological assays.

Strategic Profiling of Biological Activity: Key In Vitro Assays

The decision to pursue a particular assay is driven by the known pharmacophore of the compound class. For isoxazole derivatives, the scientific literature points toward several high-potential therapeutic areas. The following assays represent a logical starting point for a comprehensive in vitro screen.

  • Anticancer Activity (Cytotoxicity): The most frequently reported activity for benzisoxazole derivatives is their potential as anticancer agents.[3][5] The primary screening method is a cytotoxicity assay, which measures the compound's ability to inhibit cancer cell proliferation or induce cell death. The MTT or MTS assay is a gold standard, providing a quantitative measure of metabolic activity, which correlates with cell viability.

  • Anti-inflammatory Activity (Enzyme Inhibition): Chronic inflammation is a key driver of numerous diseases. Many isoxazole derivatives have been shown to act as potent anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[6][7] An in vitro COX inhibition assay is therefore critical for characterizing this potential and determining selectivity, a crucial factor for minimizing side effects.[7]

  • Specific Enzyme Inhibition (e.g., Kinase Inhibition): Beyond general anti-inflammatory action, isoxazole scaffolds have been successfully tailored to inhibit specific enzymes crucial to disease pathology. A prominent example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of tumor angiogenesis.[5] Assays targeting specific kinases or other enzymes like carbonic anhydrase or the mitochondrial permeability transition pore (mtPTP) can uncover more nuanced and potent mechanisms of action.[8][9]

  • Antimicrobial Activity: The isoxazole ring is a component of approved antibacterial drugs, making antimicrobial screening a valuable endeavor.[10][11] The standard method is a microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[10]

Comparative In Vitro Data Analysis

To effectively gauge the potential of Methyl benzo[d]isoxazole-3-carboxylate, its experimental results should be benchmarked against established analogues. The following table summarizes published in vitro data for several isoxazole-3-carboxamide and carboxylate derivatives, providing a clear performance baseline.

Compound ID Structure/Description Target / Assay Key Metric Result Reference
Methyl benzo[d]isoxazole-3-carboxylate Methyl ester of Benzo[d]isoxazole-3-carboxylic acid(Data to be determined by researcher)IC₅₀ / MIC(Experimental Value)N/A
Carboxamide 3c Isoxazole-based carboxamideAnticancer (NCI-60 Screen, Leukemia MOLT-4)% Growth Inhibition92.21% at 10 µM[5]
Compound 8 Isoxazole-based ureateAnticancer (Hepatocellular Carcinoma, HepG2)IC₅₀0.84 µM[5]
Compound A13 3,4-dimethoxy and chloro-substituted phenyl-isoxazole-carboxamideCOX-1 Enzyme InhibitionIC₅₀64 nM[7]
Compound A13 3,4-dimethoxy and chloro-substituted phenyl-isoxazole-carboxamideCOX-2 Enzyme InhibitionIC₅₀13 nM (Selective)[7]
Compound 60 N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamidemtPTP Inhibition (Mitochondrial Swelling)EC₅₀< 0.39 µM[9]
Compound 10 5-methylisoxazole-3-carboxamide derivativeAntitubercular (M. tuberculosis H37Rv)MIC3.125 µg/mL[12][13]
Compound 5f 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoleAntibacterial (S. aureus)Zone of Inhibition18 mm at 40 µg/mL[10]

Mechanistic Insights: VEGFR2 Signaling in Angiogenesis

Many isoxazole-based compounds exert their anticancer effects by inhibiting protein kinases.[5] VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis. Inhibition of VEGFR2 blocks the downstream signaling cascade, thereby preventing endothelial cell proliferation and migration. Understanding this pathway is crucial for interpreting assay results and designing next-generation inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Response Cell Proliferation Migration Angiogenesis Transcription->Response VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes Inhibitor Isoxazole Inhibitor (e.g., Compound 8) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: The VEGFR2 signaling pathway and the inhibitory action of isoxazole compounds.

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are presented with this principle in mind, including essential controls and explanations for key steps.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Methyl benzo[d]isoxazole-3-carboxylate in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Causality: DMSO is used as a solvent for poorly water-soluble organic compounds. The final DMSO concentration in the well should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Test Wells: Cells + Compound dilutions.

    • Positive Control: Cells + a known cytotoxic agent (e.g., Doxorubicin).

    • Negative Control (Vehicle): Cells + medium with the same final concentration of DMSO used in the test wells.

    • Blank: Medium only (no cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 3-4 hours. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow start Start step1 1. Cell Seeding (e.g., HepG2 in 96-well plate) start->step1 step2 2. 24h Incubation (Allow attachment) step1->step2 step3 3. Compound Treatment (Serial dilutions of test compound) step2->step3 step4 4. 48-72h Incubation (Drug exposure) step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL solution) step4->step5 step6 6. 3-4h Incubation (Formazan crystal formation) step5->step6 step7 7. Solubilize Formazan (Add 100 µL DMSO) step6->step7 step8 8. Read Absorbance (570 nm on plate reader) step7->step8 end End (Calculate IC50) step8->end

Caption: A standardized workflow for the MTT cell viability assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol uses a commercial colorimetric inhibitor screening kit to determine the potency and selectivity of the test compound.

Principle: The assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂, oxidizing a colorimetric probe in the process. An inhibitor will prevent this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components (buffer, heme, enzymes, arachidonic acid, colorimetric substrate) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of Methyl benzo[d]isoxazole-3-carboxylate in DMSO. Create a series of dilutions in the provided assay buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background: 100 µL Assay Buffer, 10 µL DMSO.

    • 100% Initial Activity: 100 µL Assay Buffer, 10 µL DMSO.

    • Inhibitor Wells: 100 µL Assay Buffer, 10 µL of each compound dilution.

    • Positive Controls: 100 µL Assay Buffer, 10 µL of a non-selective inhibitor (e.g., Ketoprofen) and a selective COX-2 inhibitor (e.g., Celecoxib).[7]

  • Enzyme Addition: Add 10 µL of either COX-1 or COX-2 enzyme to all wells except the background.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the arachidonic acid substrate to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at the specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Analysis: Calculate the reaction rate (V) for each well by plotting absorbance vs. time. Determine the percent inhibition for each compound concentration relative to the 100% initial activity control. Plot a dose-response curve and calculate the IC₅₀ value for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Conclusion

The benzo[d]isoxazole-3-carboxylate scaffold represents a highly promising starting point for the development of novel therapeutic agents. While direct in vitro data for Methyl benzo[d]isoxazole-3-carboxylate is not extensively published, this guide establishes a robust framework for its evaluation. By comparing experimental results against potent, published analogues in anticancer, anti-inflammatory, and specific enzyme inhibition assays, researchers can accurately determine its biological potential. The provided protocols for cytotoxicity and COX inhibition assays offer a validated, reproducible path for generating the necessary data. Ultimately, the successful characterization of this and related compounds will depend on a systematic and comparative approach, as outlined in this guide, to unlock their full therapeutic value.

References

  • Kabi, A. K., Gujjarappa, R., Garg, A., et al. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Springer Proceedings in Materials, 15, 81-98. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. JPBS. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological activities of 1,2-Benzisoxazoles and their N- Glucosides. IJPSR. [Link]

  • ResearchGate. (2022). Overview on Diverse Biological Activities of Benzisoxazole Derivatives. ResearchGate Publication. [Link]

  • Al-Hourani, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

  • ResearchGate. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate Publication. [Link]

  • ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Publications. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Current Chemistry Letters, 11(3), 255-262. [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Organic Syntheses. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Drug Delivery, 29(1), 2004-2020. [Link]

  • Bernardi, P., et al. (2019). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry, 62(3), 1255-1269. [Link]

  • PubChem. (n.d.). Methyl 2-cyano-2-phenylacetate. National Center for Biotechnology Information. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Archiv der Pharmazie, 354(11), e2100201. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 41(21), 11211-11227. [Link]

  • Molbank. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

  • International Journal of Molecular Sciences. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate Publication. [Link]

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Comparative

A Researcher's Guide to Benzo[d]isoxazole Synthesis: A Comparative Analysis of Key Synthetic Routes

The benzo[d]isoxazole core, also known as anthranil, is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its derivatives are integral to a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

The benzo[d]isoxazole core, also known as anthranil, is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its derivatives are integral to a wide array of therapeutic agents, including antipsychotics like risperidone, the anticonvulsant zonisamide, and novel anticancer agents.[1][2][3] The biological versatility of this moiety drives the continuous need for efficient, scalable, and adaptable synthetic methods.

This guide provides an in-depth comparative analysis of three prominent synthetic strategies for constructing the benzo[d]isoxazole ring system. We will move beyond simple procedural lists to explore the mechanistic rationale, practical considerations, and relative performance of each route, supported by experimental data. Our objective is to equip researchers with the critical insights needed to select the most appropriate synthetic pathway for their specific research and development goals.

Route 1: The Classic Approach - Cyclocondensation of Salicylaldehyde Derivatives

One of the most direct and historically significant methods for synthesizing benzo[d]isoxazoles begins with readily available salicylaldehydes (2-hydroxybenzaldehydes).[1] This approach relies on the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration event.

Mechanistic Rationale

The reaction is typically initiated by the condensation of a salicylaldehyde derivative with a source of hydroxylamine, such as hydroxylamine hydrochloride or hydroxylamine-O-sulfonic acid. The key step is the intramolecular nucleophilic attack of the hydroxyl group's oxygen onto the oxime's nitrogen, displacing a leaving group (like a sulfonate) or facilitating dehydration to close the five-membered isoxazole ring. The use of a base is often required to deprotonate the phenolic hydroxyl, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of Benzo[d]isoxazole from Salicylaldehyde

This protocol is adapted from the base-catalyzed reaction with hydroxylamine-O-sulfonic acid, a common and efficient variation.[1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as methanol or water.

  • Addition of Base: Add an aqueous solution of a base, for example, sodium hydroxide (2.0 eq), to the flask and stir until the salicylaldehyde has completely dissolved and formed the corresponding phenoxide.

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl) to a pH of ~7. The product often precipitates and can be collected by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final benzo[d]isoxazole.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Purification start1 Salicylaldehyde step1 1. Dissolve Salicylaldehyde in Solvent start1->step1 start2 Hydroxylamine-O-sulfonic Acid step3 3. Add Hydroxylamine Derivative (0-10 °C) start2->step3 start3 Base (e.g., NaOH) step2 2. Add Base to form Sodium Phenoxide start3->step2 step1->step2 step2->step3 step4 4. Stir at Room Temp (2-4h) step3->step4 step5 5. Neutralization & Product Precipitation/Extraction step4->step5 step6 6. Filtration / Drying step5->step6 step7 7. Purification (Recrystallization) step6->step7 final Pure Benzo[d]isoxazole step7->final

Caption: Workflow for Salicylaldehyde Cyclocondensation.

Route 2: Thermolytic Cyclization of 2-Azidobenzophenones

A powerful and often high-yielding route to 3-arylbenzo[d]isoxazoles involves the intramolecular cyclization of 2-azidobenzophenones. This method leverages the reactivity of an in-situ generated nitrene intermediate.

Mechanistic Rationale

The synthesis begins with a suitable 2-azidobenzophenone, which can be prepared from the corresponding 2-aminobenzophenone. Upon heating (thermolysis), the aryl azide undergoes decomposition, extruding a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. This electrophilic nitrene then rapidly undergoes an intramolecular cyclization by attacking the carbonyl oxygen of the adjacent benzoyl group, forming the benzo[d]isoxazole ring system in a clean and efficient manner.[4] The reaction is typically performed in a high-boiling, inert solvent like xylene.

Experimental Protocol: Synthesis of 3-Phenylbenzo[d]isoxazole

This protocol is based on the thermocyclization of 2-azidobenzophenone.[4]

  • Preparation: To a flask fitted with a reflux condenser and a nitrogen inlet, add 2-azidobenzophenone (1.0 eq).

  • Solvent Addition: Add a sufficient volume of dry, high-boiling solvent, such as o-xylene, to fully dissolve the starting material.

  • Reaction: Heat the reaction mixture to reflux (approx. 135-140 °C) under a nitrogen atmosphere. The evolution of nitrogen gas should be observed. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting azide by TLC or LC-MS.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 3-phenylbenzo[d]isoxazole. This method frequently provides near-quantitative yields.[4]

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_end Workup & Purification start1 2-Azidobenzophenone step1 1. Dissolve in Dry Xylene start1->step1 step2 2. Heat to Reflux (~135 °C) under N2 Atmosphere (1-2h) step1->step2 step3 3. N2 Gas Evolution & Intramolecular Cyclization step2->step3 step4 4. Cool to Room Temp step3->step4 step5 5. Remove Solvent (Rotary Evaporation) step4->step5 final Pure 3-Phenylbenzo[d]isoxazole step5->final

Caption: Workflow for Thermolytic Cyclization of Azides.

Route 3: Transition Metal-Catalyzed Intramolecular Annulation

Modern synthetic organic chemistry frequently employs transition metals to forge complex heterocyclic structures with high efficiency and functional group tolerance. The synthesis of benzo[d]isoxazoles is no exception, with copper and palladium-catalyzed methods being particularly prominent.[5] These reactions often involve C-H activation or cross-coupling strategies.

Mechanistic Rationale

A representative example is the copper-catalyzed intramolecular C-N/N-O bond formation starting from substrates like 2-halobenzamides or related precursors. For instance, a copper(I) iodide catalyst can facilitate the oxidative cyclization of 2-mercapto-N-substituted benzamides under an oxygen atmosphere.[5] The mechanism is believed to involve coordination of the copper catalyst to the substrate, facilitating the key bond-forming steps that lead to the heterocyclic ring. These methods are valued for their ability to proceed under relatively mild conditions and tolerate a wider variety of substituents compared to classical methods.

Experimental Protocol: Copper-Catalyzed Synthesis of a Benzo[d]isothiazolone (Analogue)

While this specific protocol is for a closely related benzo[d]isothiazolone, the principles are directly analogous to those used for benzo[d]isoxazoles.[5]

  • Preparation: In a reaction vessel, combine the 2-mercapto-N-substituted benzamide (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable solvent such as dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 70 °C) under an atmosphere of oxygen (often supplied via a balloon).

  • Monitoring: Follow the reaction's progress over several hours by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to afford the desired benzo[d]isothiazolone.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Purification start1 2-Substituted Benzamide Derivative step1 1. Combine Substrate & Catalyst in Solvent (DMF) start1->step1 start2 Cu(I) Catalyst start2->step1 start3 Oxidant (e.g., O2) step3 3. Maintain O2 Atmosphere start3->step3 step2 2. Heat Reaction Mixture (e.g., 70 °C) step1->step2 step2->step3 step4 4. Stir for several hours step3->step4 step5 5. Quench with Water & Extract with Organic Solvent step4->step5 step6 6. Dry and Concentrate step5->step6 step7 7. Column Chromatography step6->step7 final Pure Product step7->final

Caption: Workflow for a Cu-Catalyzed Annulation.

Comparative Performance Analysis

The choice of synthetic route is a critical decision dictated by factors such as desired substitution patterns, scale, cost, and safety considerations. The following table summarizes the key performance indicators for the three discussed methodologies.

ParameterRoute 1: Salicylaldehyde CyclocondensationRoute 2: Azide ThermolysisRoute 3: Transition-Metal Catalysis
Typical Yield Moderate to Good (60-85%)Excellent (often >95%)[4]Good to Excellent (70-95%)[5]
Reaction Time 2-8 hours[6]1-3 hours[4]4-24 hours
Temperature Room Temperature to Mild RefluxHigh (130-150 °C)[4]Moderate (70-120 °C)[5]
Starting Materials Simple, inexpensive, widely available[1]Requires multi-step synthesis (amine → azide)Often requires pre-functionalized precursors
Reagent Safety Generally safe reagentsPotentially explosive azide intermediatesToxic metal catalysts; may require oxidant
Scalability Good; well-established proceduresGood, but safety precautions for azides neededModerate; catalyst cost and removal can be an issue
Functional Group Tolerance Moderate; sensitive to strong acids/basesGood; reaction is typically neutralExcellent; wide range of groups tolerated

Conclusion and Recommendations

Each synthetic route to benzo[d]isoxazoles offers a unique set of advantages and disadvantages.

  • Route 1 (Salicylaldehyde Cyclocondensation) is the workhorse method, ideal for preparing simpler, unsubstituted, or modestly substituted benzo[d]isoxazoles on a large scale due to its low cost and operational simplicity.[1]

  • Route 2 (Azide Thermolysis) is unparalleled for its efficiency and cleanliness in producing 3-aryl substituted derivatives, often yielding products that require minimal purification.[4] However, the preparation and handling of aryl azides demand rigorous safety protocols, making it more suitable for experienced chemists in a controlled laboratory setting.

  • Route 3 (Transition-Metal Catalysis) provides the greatest flexibility and functional group tolerance, making it the premier choice for late-stage functionalization and the synthesis of complex, highly decorated analogues for medicinal chemistry programs.[5] The primary drawbacks are the cost of the catalyst and the need to ensure complete removal of metal residues from the final product, which is a critical consideration in drug development.

Ultimately, the optimal synthetic strategy is contingent upon the specific target molecule, available resources, and the overarching goals of the research project. By understanding the mechanistic underpinnings and practical limitations of each approach, researchers can make an informed decision to efficiently access this vital heterocyclic scaffold.

References

  • [No Author]. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC - NIH. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. A review of isoxazole biological activity and present synthetic techniques. Available at: [Link] (Accessed: Latest available date).

  • Ivanova, Y. et al. Synthesis of benzo[d]isothiazoles: an update - Arkivoc. Available at: [Link] (Accessed: Latest available date).

  • Kumar, V. et al. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Review of synthesis process of benzoxazole and benzothiazole derivatives. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Transition Metal‐Mediated Functionalization of Isoxazoles: A Review - ResearchGate. Available at: [Link] (Accessed: Latest available date).

  • Das, S. & Chanda, K. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link] (Accessed: Latest available date).

  • Das, S. & Chanda, K. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Publishing. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC - NIH. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - ResearchGate. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. US7291742B2 - Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof - Google Patents.
  • [No Author]. Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - NIH. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities - SciSpace. Available at: [Link] (Accessed: Latest available date).

  • Waldo, J. P. & Larock, R. C. Synthesis of Isoxazoles via Electrophilic Cyclization - Organic Chemistry Portal. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Benzisoxazole - Wikipedia. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. *Sci-Hub: ChemInform Abstract: Facile Synthesis of Benzo[d]azol‐2(3H)‐ones Using 2‐Phenoxycarbonyl‐4,5‐dichloropyridazin‐3(2H). Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes | Request PDF - ResearchGate. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones - MDPI. Available at: [Link] (Accessed: Latest available date).

  • Joshi, V. D. et al. Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines - JOCPR. Available at: [Link] (Accessed: Latest available date).

  • [No Author]. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH. Available at: [Link] (Accessed: Latest available date).

  • Lang, S. A. & Lin, Y.-I. 4.16 – Isoxazoles and their Benzo Derivatives - Semantic Scholar. Available at: [Link] (Accessed: Latest available date).

  • Odinokov, A. V. et al. (PDF) Synthesis of 3-phenylbenzo[c]isoxazoles by thermocyclization of 2-azidobenzophenones - ResearchGate. Available at: [Link] (Accessed: Latest available date).

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Validation

A Comparative Guide to the Purity Assessment of Synthesized Methyl benzo[d]isoxazole-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific results. Methyl benzo[d]isoxazole-3-carboxylate, a heterocyclic compound featuring the benzisoxazole scaffold, serves as a crucial building block in the synthesis of pharmacologically active agents. Its structural integrity and purity are paramount to ensure predictable downstream reactions and to accurately interpret biological activity data.[1][2][3]

This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized Methyl benzo[d]isoxazole-3-carboxylate. We move beyond simple protocol listings to explain the causality behind methodological choices, offering a self-validating framework for robust purity determination. The objective is to empower researchers to select the most appropriate analytical strategy based on their specific needs, from routine reaction monitoring to the stringent quality control required for pre-clinical candidates.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity assessment strategy begins with an understanding of the synthetic route and the potential impurities that may arise. Methyl benzo[d]isoxazole-3-carboxylate is often synthesized via a cyclization reaction. A common pathway involves the reaction of a substituted salicylaldehyde derivative with a hydroxylamine species, followed by esterification.

Potential impurities can be broadly categorized:

  • Organic Impurities: These include unreacted starting materials (e.g., salicylaldehyde derivatives), intermediates, and by-products from side reactions.[3]

  • Inorganic Impurities: Catalysts, reagents, and salts used during the synthesis and workup can persist in the final product.[3]

  • Residual Solvents: Solvents used in the reaction or for purification (e.g., recrystallization) may remain in the final solid material.[3]

An effective purity analysis workflow is designed to detect and quantify these diverse impurity types.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Purity Assessment cluster_decision Data Interpretation & Action synth Synthesized Methyl benzo[d]isoxazole-3-carboxylate sample_prep Sample Preparation (Dissolution, Dilution) synth->sample_prep hplc HPLC Analysis (Quantitative Purity) sample_prep->hplc gcms GC-MS Analysis (Volatile Impurities) sample_prep->gcms nmr NMR Spectroscopy (Structural Confirmation & Purity) sample_prep->nmr mp Melting Point (Bulk Purity Indicator) sample_prep->mp data_analysis Comparative Data Analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis mp->data_analysis decision Purity Specification Met? data_analysis->decision release Release for Downstream Use decision->release Yes repurify Repurification Required decision->repurify No

Caption: General workflow for purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC is arguably the most powerful and widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For a molecule like Methyl benzo[d]isoxazole-3-carboxylate, a reversed-phase HPLC (RP-HPLC) method is the logical first choice, separating compounds based on their hydrophobicity.[6]

Causality of Method Choice: The ester and isoxazole moieties give the molecule moderate polarity, making it ideally suited for retention and separation on a nonpolar stationary phase (like C18) using a polar mobile phase (like acetonitrile and water). A UV detector is chosen because the fused aromatic ring system possesses a strong chromophore, ensuring high sensitivity.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Elution: Isocratic elution with a 60:40 (v/v) mixture of B:A. Justification: An isocratic method is simpler and more robust for routine purity checks once developed. A gradient elution may be used during method development to screen for a wider range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Justification: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Justification: This wavelength typically provides a good response for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound at 1 mg/mL in acetonitrile. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.

Data Interpretation
  • Pure Sample: The chromatogram will show a single, sharp, symmetrical peak at a specific retention time. Purity is calculated based on the area percentage of this main peak relative to the total area of all peaks detected. For high-purity standards, this should be ≥98%.

  • Impure Sample: Additional peaks will be observed at different retention times. The area of these peaks corresponds to the relative amount of each impurity.

HPLC_Workflow start Start sample_prep Prepare Sample (0.1 mg/mL in Mobile Phase) start->sample_prep inject Inject Sample (10 µL) sample_prep->inject instrument_setup Set Up HPLC (Column, Mobile Phase, Flow Rate) instrument_setup->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peaks & Calculate Area % chromatogram->analysis report Report Purity analysis->report end End report->end

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[4][7] It is particularly useful for detecting residual solvents and volatile organic impurities that might not be resolved or detected by HPLC.[3]

Causality of Method Choice: While Methyl benzo[d]isoxazole-3-carboxylate itself has a relatively high boiling point, GC-MS is not the primary method for quantifying the main compound but rather for identifying low molecular weight impurities. Direct injection is possible, but derivatization can sometimes improve peak shape and thermal stability, though it may not be necessary for this specific molecule if analyzing for more volatile impurities.[8][9] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode at 250°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230°C.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Interpretation
  • Pure Sample: The total ion chromatogram (TIC) will be dominated by the peak for the target compound. The corresponding mass spectrum will show the molecular ion peak (M+) and a characteristic fragmentation pattern that can be matched against a library or predicted fragmentation.

  • Impure Sample: Peaks corresponding to residual solvents (e.g., ethanol, ethyl acetate, toluene) will appear at early retention times. Other peaks may indicate volatile by-products from the synthesis. The mass spectrum for each peak allows for positive identification of the impurity.

NMR Spectroscopy: The Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing detailed structural information.[4][7][10][11] While often used for structural elucidation, it is also a powerful tool for purity assessment. The presence of unexpected signals in either the ¹H or ¹³C NMR spectrum is a direct indication of impurities.

Causality of Method Choice: ¹H NMR is highly sensitive and provides information on the chemical environment of every proton in the molecule.[10] For Methyl benzo[d]isoxazole-3-carboxylate, distinct signals for the aromatic protons and the methyl ester protons should be visible and well-resolved. Any deviation from the expected spectrum, such as extra peaks in the aromatic or aliphatic regions, signals the presence of impurities. ¹³C NMR provides complementary information about the carbon framework.[10][12]

Detailed Experimental Protocol: ¹H NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate all peaks.

Data Interpretation
  • Expected ¹H NMR Signals (in CDCl₃, approximate):

    • δ ~8.0-7.5 ppm: Multiplets corresponding to the 4 protons on the fused benzene ring.

    • δ ~4.0 ppm: A singlet corresponding to the 3 protons of the methyl ester (-OCH₃) group.

  • Purity Assessment:

    • Pure Sample: The spectrum will show only the expected signals with the correct chemical shifts, multiplicities, and integration ratios. The baseline will be clean.

    • Impure Sample: Additional peaks will be present. For example, a triplet around 1.2 ppm and a quartet around 4.2 ppm might indicate residual ethanol. Peaks resembling the starting materials would also be a clear sign of incomplete reaction. By integrating the impurity peaks relative to a known peak of the main compound, a semi-quantitative estimate of the impurity level can be made.

Melting Point Analysis: A Classical and Rapid Purity Check

Melting point determination is a fundamental thermal analysis technique used to characterize crystalline solids and assess their purity.[13][14] The principle is based on the phenomenon of melting point depression: impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.[13][15]

Causality of Method Choice: This is a fast, low-cost, and highly effective method for a preliminary assessment of bulk purity.[16] A pure crystalline compound melts over a very narrow temperature range (typically 0.5–1°C).[13] The presence of impurities both lowers the melting point and broadens the melting range.[15][17]

Detailed Experimental Protocol: Melting Point
  • Instrumentation: A calibrated digital melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount (2-3 mm height) into a capillary tube.[14][16]

  • Determination:

    • Place the capillary tube in the apparatus.

    • Heat rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Data Interpretation
  • Pure Sample: Will exhibit a sharp melting range (e.g., 1-2°C) that is consistent with the literature value for the pure compound.

  • Impure Sample: Will show a depressed (lower) and broadened melting range (e.g., >5°C).[15][17]

Comparative Summary of Techniques

Parameter HPLC GC-MS NMR Spectroscopy Melting Point
Primary Use Quantitative Purity & Impurity ProfilingIdentification of Volatile/Residual ImpuritiesStructural Confirmation & Purity CheckPreliminary Bulk Purity Assessment
Sensitivity High (ppm to ppb)Very High (ppb)Moderate (0.1-1%)Low (>1%)
Specificity HighVery High (Structural Info)Very High (Structural Info)Low
Quantitation ExcellentGood (with standards)Good (qNMR)Poor (Qualitative)
Sample Req. Low (µg)Low (µg)Moderate (mg)Low (mg)
Throughput HighMediumMediumVery High
Expertise Req. MediumHighHighLow

Conclusion and Expert Recommendations

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound like Methyl benzo[d]isoxazole-3-carboxylate. A multi-faceted, orthogonal approach is essential for building a complete purity profile that ensures the quality and reliability of the material for its intended application.

  • For Routine Synthesis & Reaction Monitoring: A combination of Thin-Layer Chromatography (TLC) and Melting Point analysis provides a rapid and cost-effective way to assess reaction completion and the general purity of the crude or recrystallized product.

  • For Characterization of a New Batch: A comprehensive analysis using ¹H NMR and HPLC is mandatory. NMR confirms that the desired structure has been synthesized, while HPLC provides a precise quantitative measure of purity and reveals the presence of non-volatile impurities.

  • For Final Product Release (Pre-clinical/GMP): A full suite of tests is required. This includes HPLC for purity, GC-MS for residual solvents, NMR for identity confirmation, and potentially Elemental Analysis to confirm the elemental composition. This rigorous testing is required to meet the stringent guidelines set by regulatory bodies.[1][2][5]

By strategically employing these techniques, researchers can confidently assess the purity of their synthesized Methyl benzo[d]isoxazole-3-carboxylate, ensuring the integrity of their subsequent research and development efforts.

References

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  • Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.
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Comparative

A Senior Application Scientist's Comparative Guide to X-ray Crystallography of Benzo[d]isoxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antipsychotic, antimicrobial, anticancer, and anticonvulsant properties.[1][2] For drug development professionals, elucidating the precise three-dimensional atomic arrangement of these derivatives is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design.

Single-crystal X-ray crystallography stands as the definitive method for determining molecular structure, providing unambiguous insights into stereochemistry, conformation, and the subtle intermolecular interactions that govern crystal packing.[3][4] This guide offers a comparative analysis of the crucial stages in the X-ray crystallography workflow for benzo[d]isoxazole derivatives, blending established protocols with field-proven insights to empower researchers in this vital area of structural chemistry.

Part 1: The Crystallization Challenge — A Comparative Overview

The primary hurdle in any crystallographic study is obtaining high-quality single crystals suitable for diffraction.[5] For benzo[d]isoxazole derivatives, which often feature rigid aromatic systems, the choice of crystallization method is paramount. A comparison of common techniques is presented below.

Crystallization Method Principle Advantages for Benzo[d]isoxazoles Common Challenges & Mitigation
Slow Evaporation A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, gradually increasing the concentration to the point of supersaturation and crystallization.Simple setup; effective for moderately soluble compounds. Often successful for planar aromatic systems.Risk of forming polycrystalline powder or "oiling out." Mitigation: Screen a wide range of solvents with varying polarities and boiling points (e.g., ethanol, acetone, ethyl acetate, hexane/ethanol mixtures).[6] Control evaporation rate by loosely capping the vial.
Vapor Diffusion (Hanging & Sitting Drop) A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The slow diffusion of vapor concentrates the drop, inducing crystallization.Requires very small amounts of material. Allows for fine-tuning of conditions by varying precipitant concentration.Can be sensitive to vibrations and temperature fluctuations. Requires careful setup.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface as the solvents slowly mix.Excellent for compounds that are sparingly soluble or prone to rapid precipitation. Can produce very high-quality crystals.Technically more challenging to set up without disturbing the interface.

Expert Insight: For novel benzo[d]isoxazole derivatives, a multi-technique screening approach is most efficient. Slow evaporation from a mixed solvent system (e.g., ethanol/n-hexane) is an excellent starting point due to its simplicity.[7] If this fails, vapor diffusion provides more controlled conditions for optimization.

Part 2: Data Collection Strategy — Maximizing Information from Your Crystal

The goal of data collection is to obtain a complete and accurate set of reflection intensities to the highest possible resolution.[8] The strategy depends on the crystal's properties and the available X-ray source.

Comparison of X-ray Sources
Source Type Description Performance Comparison for Benzo[d]isoxazoles
In-house Sealed Tube/Microfocus Source A laboratory-based X-ray generator (e.g., Cu or Mo anode) with advanced detectors.[4]Advantage: Immediate access, suitable for well-diffracting, reasonably sized crystals. Limitation: Lower X-ray flux (brilliance) may require longer exposure times, which can lead to crystal decay. May be insufficient for very small (<50 µm) or weakly diffracting crystals.
High-Brilliance Rotating Anode / MetalJet Source Advanced in-house sources that provide significantly higher X-ray flux than standard sealed tubes.Advantage: Enables faster data collection and analysis of smaller or more challenging crystals.[9] A MetalJet source can reduce data collection time from over 100 hours to under an hour for the same crystal, with improved data quality (lower R-factors).[9]
Synchrotron A particle accelerator that produces extremely brilliant X-ray beams.[5]Advantage: The gold standard. The high flux allows for rapid data collection from microscopic crystals, weakly diffracting samples, or those with large unit cells. Tunable wavelengths are crucial for anomalous dispersion experiments to determine absolute configuration.[10]

Causality in Experimental Choice: The decision of where to collect data is a trade-off between accessibility and the crystal's quality. For routine structure confirmation of a well-diffracting benzo[d]isoxazole, a modern in-house diffractometer is often sufficient. However, if the crystals are small, weak, or if the determination of absolute stereochemistry is critical, the higher brilliance of a synchrotron source is indispensable.[5][9]

Workflow for Benzo[d]isoxazole Crystallography

G General Workflow for X-ray Crystallography of Benzo[d]isoxazole Derivatives cluster_prep Phase 1: Sample & Crystal Preparation cluster_data Phase 2: X-ray Diffraction Experiment cluster_analysis Phase 3: Structure Solution & Refinement cluster_output Phase 4: Analysis & Deposition A Synthesis & Purification of Benzo[d]isoxazole Derivative B Crystal Screening (Slow Evaporation, Vapor Diffusion, etc.) A->B C Crystal Optimization (Solvent, Temp., Conc.) B->C D Harvest & Mount Single Crystal C->D E Mount Crystal on Diffractometer (In-house vs. Synchrotron) D->E F Preliminary Screening (Unit Cell & Crystal Quality) E->F G Develop Data Collection Strategy (Rotation, Exposure, Resolution) F->G H Full Diffraction Data Collection G->H I Data Processing (Integration & Scaling) H->I J Structure Solution (Direct Methods / Dual-Space) I->J K Structure Refinement (Least-Squares Fitting) J->K L Model Validation (checkCIF / PLATON) K->L M Analyze Geometry & Intermolecular Interactions L->M N Prepare CIF & Deposit to Database (CSD/COD) M->N O Publication & SAR Studies N->O

Caption: From Synthesis to Structure: The Crystallographic Workflow.

Part 3: Structural Analysis — A Comparative Look at Benzo[d]isoxazole Interactions

Once a structure is solved, the analysis reveals a wealth of information. Benzo[d]isoxazole derivatives, with their heteroatoms and aromatic rings, engage in a variety of non-covalent interactions that dictate their packing in the solid state.[11][12]

A key aspect of analysis is comparing the solved structure to related compounds in crystallographic databases. This comparative analysis can reveal conserved structural motifs or unique packing arrangements that may correlate with physical properties or biological activity.

Interaction Type Description Relevance in Benzo[d]isoxazole Structures
Hydrogen Bonding Strong directional interaction between a hydrogen atom donor (e.g., N-H, O-H) and an acceptor (e.g., N, O).Crucial for stabilizing crystal lattices. The isoxazole nitrogen and oxygen atoms are common acceptors. Intramolecular H-bonds can lock the conformation of substituents.[7][13][14]
π-π Stacking Attractive, non-covalent interaction between aromatic rings.Frequently observed due to the planar benzo-fused ring system. Can be face-to-face or offset (parallel-displaced) and significantly contributes to crystal cohesion.
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor.Common in aromatic systems, helping to direct the three-dimensional architecture of the crystal packing.
Halogen Bonding A non-covalent interaction involving a halogen atom as an electrophilic species.If halogen substituents are present, these interactions can be highly directional and serve as powerful tools in crystal engineering.

For example, in the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a strong intramolecular hydrogen bond is observed between an N-H donor and a carbonyl oxygen acceptor, which forms a nearly planar six-membered ring.[7][14][15] This interaction significantly influences the molecule's overall conformation.[7][14][15]

Part 4: Alternative & Complementary Techniques — A Reality Check

While X-ray crystallography provides the ultimate solid-state picture, it is not the only tool. A holistic understanding requires comparison with other techniques.

X-ray Crystallography vs. NMR Spectroscopy
Feature Single Crystal X-ray Crystallography Nuclear Magnetic Resonance (NMR)
State of Matter Solid (Crystal)Solution
Primary Information Precise 3D atomic coordinates, bond lengths/angles, absolute configuration, intermolecular packing.[3][4]Connectivity through scalar couplings (COSY, HMBC), spatial proximity through space (NOE), information on dynamics and conformation in solution.[16][17]
Key Advantage Unambiguous determination of stereochemistry and complex 3D structures.[3]Provides data on the molecule's behavior in a physiologically more relevant solution state.[16] Does not require crystallization.[16][17]
Key Limitation Requires high-quality single crystals, which can be difficult to obtain.[3][17] Provides a static picture of the molecule.[17]Structure determination can be ambiguous for complex molecules with few protons or multiple quaternary centers.[3] Does not provide information on crystal packing.

Trustworthiness through Integration: The two techniques are highly complementary.[17] NMR can confirm that the primary structure (connectivity) is correct, while crystallography reveals the precise 3D arrangement in the solid state. Discrepancies between a crystal structure and solution-state NMR data can reveal important conformational flexibility, which may be critical for receptor binding.

Experimental Protocols: A Self-Validating System

The trustworthiness of a crystal structure is built on a foundation of rigorous experimental and validation procedures.

Protocol 1: Crystallization by Slow Evaporation
  • Purity is Paramount: Ensure the benzo[d]isoxazole derivative is of the highest possible purity (>98%). Impurities can inhibit crystallization.

  • Solvent Screening: In separate 1-dram glass vials, dissolve 2-5 mg of the compound in 0.5-1.0 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). The goal is to find a solvent in which the compound is moderately soluble.

  • Induce Supersaturation: Cover the vials with paraffin film or a cap with a small hole pierced by a needle. This controls the rate of evaporation.

  • Patience and Observation: Place the vials in a vibration-free location at a constant temperature. Observe daily for the formation of clear, well-defined single crystals. This may take several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully extract one using a cryo-loop and immediately mount it on the diffractometer for screening.

Protocol 2: Data Quality and Structure Validation
  • Data Collection: Collect a full sphere of data with high redundancy. Key indicators of good data are a high I/σI (Intensity over standard uncertainty), typically > 2.0 in the outermost resolution shell, and a low Rmerge.

  • Structure Refinement: After solving the structure, refine the model against the experimental data. The goal is to minimize the R1 and wR2 values. For a well-behaved small molecule structure, an R1 value below 5% (0.05) is expected.

  • Validation with checkCIF: Before deposition or publication, the final Crystallographic Information File (CIF) must be validated using the IUCr's checkCIF service.[18]

  • Addressing Alerts: The checkCIF report will generate alerts (A, B, C, G) for potential issues. Each alert must be investigated. Some alerts (e.g., related to specific geometric restraints) may be justifiable, but they must be explained in a validation response form (VRF) embedded within the CIF.

  • Database Deposition: Deposit the final, validated CIF and structure factor data with a public database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[19][20] This ensures transparency and allows other researchers to access and verify the data.

Decision Framework for Crystallographic Analysis

G Decision Framework for Benzo[d]isoxazole Analysis A Is the goal to confirm chemical connectivity? B Primary Technique: NMR Spectroscopy A->B Yes C Is unambiguous determination of stereochemistry or conformation required? A->C No C->B No D Primary Technique: Single-Crystal X-ray Diffraction C->D Yes E Are high-quality crystals available? D->E F Proceed with Data Collection E->F Yes G Focus on Crystal Growth Optimization E->G No H Is the crystal small or weakly diffracting? F->H G->E Iterate I Strategy: Use In-house Diffractometer H->I No J Strategy: Use Synchrotron Source H->J Yes K Final Validated Structure I->K J->K

Sources

Validation

A Comparative Guide to the Biological Evaluation of Methyl Benzo[d]isoxazole-3-carboxylate Derivatives

Introduction: The Privileged Scaffold of Benzo[d]isoxazole In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Benzo[d]isoxazole

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to diverse biological targets. The benzo[d]isoxazole ring system is one such scaffold, with its derivatives demonstrating a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2] The fusion of a benzene ring with an isoxazole ring creates a rigid, planar structure with unique electronic properties, making it an attractive core for rational drug design.

This guide focuses specifically on derivatives of methyl benzo[d]isoxazole-3-carboxylate . The presence of the methyl ester at the 3-position serves as a critical synthetic handle and a point for molecular diversification. By modifying the benzene ring or by transforming the ester into other functional groups (e.g., amides, hydrazides), researchers can systematically tune the compound's physicochemical properties and biological activity. This document provides a comparative analysis of the biological performance of these derivatives, supported by experimental data and detailed protocols, to guide researchers in this promising field.

Comparative Anticancer Activity

Derivatives of the benzo[d]isoxazole scaffold have emerged as a significant area of interest in oncology research.[1] Their mechanism of action often involves the disruption of key intracellular signaling pathways or direct cytotoxic effects on cancer cells.[2] The evaluation of these compounds typically begins with in vitro cytotoxicity screening against a panel of human cancer cell lines.

Data Summary: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying a compound's potency in inhibiting cancer cell growth. A lower IC₅₀ value indicates higher potency. The following table summarizes the cytotoxic activity of representative benzo[d]isoxazole derivatives compared to a standard chemotherapeutic agent, Cisplatin.

Compound IDCore Structure ModificationR¹ SubstituentR² SubstituentCancer Cell LineIC₅₀ (µM)Reference
1a Benzo[d]isoxazoleH4-FluorophenylHCT-116 (Colon)>100[3]
1d Benzo[d]isoxazoleH4-NitrophenylHCT-116 (Colon)45.2[3]
2a 6-Nitrobenzo[d]isoxazoleH4-FluorophenylHCT-116 (Colon)35.6[3]
2d 6-Nitrobenzo[d]isoxazoleH4-NitrophenylHCT-116 (Colon)15.1[3]
3a Isoxazole-carboxamide2-Chlorophenyl3,4,5-trimethoxyphenylHeLa (Cervical)>100[4]
3b (2d) Isoxazole-carboxamide4-Chlorophenyl2,4-dichlorophenylHeLa (Cervical)15.48[4]
3c (2e) Isoxazole-carboxamide4-Chlorophenyl2,5-dichlorophenylHep3B (Liver)~23[4]
Cisplatin Reference Drug--MCF-7 (Breast)~5-10[5]

Analysis and Causality: The data reveals critical structure-activity relationships (SAR). The unsubstituted benzo[d]isoxazole core (1a) shows minimal activity. However, the introduction of an electron-withdrawing nitro group at the 6-position of the benzisoxazole ring (2a) significantly enhances cytotoxicity. A similar enhancement is seen when an electron-withdrawing 4-nitrophenyl group is attached (1d). The combination of both modifications in compound 2d results in the most potent derivative in this series against HCT-116 cells.[3] This suggests that modulating the electronic properties of the scaffold is a key strategy for improving anticancer efficacy. Similarly, for the isoxazole-carboxamide series, specific halogenation patterns on the phenyl rings, as seen in compounds 3b and 3c , are crucial for potent activity against HeLa and Hep3B cell lines, respectively.[4]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare a series of dilutions of the test compounds (e.g., from 0.1 to 100 µM) in culture medium. Remove the existing medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, under the same conditions.[8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.[9] During this time, viable cells will convert the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 550-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.[10]

Comparative Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[11] Isoxazole derivatives have been widely investigated for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[12][13][14]

Data Summary: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a classic and highly reproducible in vivo assay for evaluating acute inflammation and screening for potential anti-inflammatory drugs.[15][16] The percentage of edema inhibition is a direct measure of a compound's anti-inflammatory effect.

Compound IDDose (mg/kg)Time Post-Carrageenan% Edema InhibitionReference Drug (% Inhibition)Reference
5b 102 hr75.68%Nimesulide[13]
5b 103 hr76.71%Nimesulide[13]
5c 102 hr74.48%Nimesulide[13]
5c 103 hr75.56%Nimesulide[13]
TPI-7 203 hr72.00%Nimesulide (76.00%)[11]
TPI-13 203 hr74.00%Nimesulide (76.00%)[11]
MZO-2 50-PotentIndomethacin[17]

Analysis and Causality: The results indicate that several isoxazole derivatives exhibit potent anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like Nimesulide and Indomethacin.[11][13][17] Compounds 5b and 5c demonstrated significant edema inhibition, highlighting their potential as lead molecules for further development.[13] The high activity of compounds TPI-7 and TPI-13 was attributed to the presence of a methoxy group at the para position of a phenyl ring, suggesting that this specific substitution pattern is favorable for anti-inflammatory action.[11] The mechanism often involves the inhibition of prostaglandin synthesis through the COX pathway.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is a cornerstone for assessing the efficacy of anti-inflammatory agents. The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response, allowing for the evaluation of drug effects on different inflammatory mediators.[15][18]

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[16]

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each derivative at various doses. Fast the animals overnight before the experiment.

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This serves as the baseline reading (V₀).

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Inflammation: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.[13]

  • Data Analysis: Calculate the percentage of edema (inflammation) at each time point using the formula: % Edema = [(Vₜ - V₀) / V₀] x 100. Then, calculate the percentage of edema inhibition for the treated groups relative to the control group: % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] x 100.

Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical agents. Isoxazole derivatives have shown promise in this area, with various substituted compounds exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.[12][19][20]

Data Summary: In Vitro Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[21]

Compound IDModificationTest OrganismMIC (µg/mL)Reference Drug (MIC)Reference
9 5-Methylisoxazole-3-carboxamideBacillus subtilis6.25-[22]
10 5-Methylisoxazole-3-carboxamideM. tuberculosis H37Rv3.125-[22]
13 5-Methylisoxazole-3-carboxamideEscherichia coli6.25-[22]
A8 5-Methylisoxazole-carboxamidePseudomonas aeruginosa2000-[14]
A8 5-Methylisoxazole-carboxamideCandida albicans2000-[14]
6a-j Ester-functionalized isoxazolesS. aureus & E. coliSignificant Activity-[19]

Analysis and Causality: The antimicrobial spectrum and potency of isoxazole derivatives are highly dependent on their substitution patterns. For instance, specific 5-methylisoxazole-3-carboxamide derivatives showed significant activity against M. tuberculosis and common bacteria like B. subtilis and E. coli at low MIC values.[22] The presence of certain amine-derived amide functionalities was critical for this activity. Other studies have shown that ester-functionalized isoxazoles also possess significant antibacterial and antifungal properties.[19] The structural modifications directly influence the compound's ability to penetrate the microbial cell wall and interact with essential cellular targets.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the MIC of antimicrobial agents due to its efficiency and quantitative nature.[21][23] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a 96-well microtiter plate.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[21]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. The concentration range should be wide enough to encompass the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[21][24]

  • (Optional) Resazurin Assay: For a colorimetric endpoint, a viability indicator like resazurin can be added. Living, metabolically active bacteria will reduce the blue resazurin to the pink resorufin. The MIC is the lowest concentration that remains blue.[23]

Visualization of Evaluation Workflows and Mechanisms

To better conceptualize the research process and potential mechanisms, graphical representations are invaluable.

Workflow for Biological Evaluation

This diagram outlines the logical progression from compound synthesis to comprehensive biological characterization.

G cluster_0 Phase 1: Synthesis & Design cluster_2 Phase 3: In Vivo Validation Synthesis Synthesis of Methyl Benzo[d]isoxazole-3-carboxylate Derivatives SAR Structure-Activity Relationship (SAR) Design Synthesis->SAR Anticancer Anticancer Screening (MTT Assay) SAR->Anticancer Test Cytotoxicity AntiInflammatory_vitro Anti-inflammatory Screening (e.g., COX Inhibition Assay) SAR->AntiInflammatory_vitro Test Target Inhibition Antimicrobial Antimicrobial Screening (MIC Determination) SAR->Antimicrobial Test Potency Xenograft Anticancer Model (Tumor Xenograft) Anticancer->Xenograft Validate Efficacy PawEdema Anti-inflammatory Model (Carrageenan Paw Edema) AntiInflammatory_vitro->PawEdema Validate Efficacy

Caption: General workflow for the biological evaluation of novel chemical entities.

Potential Anti-inflammatory Mechanism

Many isoxazole-based anti-inflammatory agents function by inhibiting the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE₂) COX2->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation Derivative Benzo[d]isoxazole Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

Structure-Activity Relationship (SAR) Logic

This diagram illustrates how structural modifications to the core scaffold influence biological outcomes.

G cluster_mods Structural Modifications cluster_outcomes Biological Outcomes Core Methyl Benzo[d]isoxazole-3-carboxylate Core Mod1 Add Electron-Withdrawing Group (e.g., -NO₂) to Benzene Ring Mod2 Convert Ester to Amide (-CONH-R) Mod3 Add Halogens (e.g., -Cl, -F) to Phenyl Substituents Outcome1 Increased Anticancer Activity Mod1->Outcome1 Outcome2 Increased Antimicrobial Activity Mod2->Outcome2 Mod3->Outcome1 Outcome3 Potent Anti-inflammatory Activity Mod3->Outcome3

Caption: Key structure-activity relationships for benzo[d]isoxazole derivatives.

Conclusion and Future Perspectives

The methyl benzo[d]isoxazole-3-carboxylate scaffold is a fertile ground for the development of novel therapeutic agents. Comparative analysis demonstrates that targeted modifications to this core structure can yield derivatives with potent and selective anticancer, anti-inflammatory, and antimicrobial activities.

  • For Anticancer Agents: The introduction of electron-withdrawing groups on the benzisoxazole ring is a validated strategy for enhancing cytotoxicity.

  • For Anti-inflammatory Agents: Specific substitution patterns, such as para-methoxy groups or specific halogenations on appended phenyl rings, appear critical for potent in vivo efficacy, likely through mechanisms such as COX-2 inhibition.

  • For Antimicrobial Agents: The conversion of the 3-carboxylate ester to various carboxamides is a promising route to discovering compounds with significant antibacterial and antitubercular activity.

Future research should focus on elucidating the precise molecular targets for the most active compounds. Advanced studies, including co-crystallization with target proteins, transcriptomic analysis, and more complex in vivo disease models, will be essential to progress these promising derivatives from lead compounds to clinical candidates.

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Comparative

Benchmarking the Efficacy of Methyl benzo[d]isoxazole-3-carboxylate Against Known KRAS G12C Inhibitors: A Comparative Guide

In the landscape of targeted cancer therapy, the development of inhibitors for previously "undruggable" targets represents a significant leap forward. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, partic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the development of inhibitors for previously "undruggable" targets represents a significant leap forward. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the Gly12Cys (G12C) mutation, has been a long-sought-after target in oncology.[1][2] This guide provides an in-depth comparative analysis of a novel investigational compound, Methyl benzo[d]isoxazole-3-carboxylate (hereafter referred to as Compound X), against the FDA-approved KRAS G12C inhibitors, Sotorasib (AMG-510) and Adagrasib (MRTX849).[3][4]

While the broader class of isoxazole-containing compounds has demonstrated a wide range of biological activities, including anticancer properties, the specific efficacy of Compound X against KRAS G12C is a subject of ongoing investigation.[5][6] This document outlines the experimental framework for evaluating its potential as a direct KRAS G12C inhibitor, providing researchers with the necessary protocols and benchmarks for a comprehensive assessment.

The Rationale for Targeting KRAS G12C

The KRAS protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] This cycling regulates downstream signaling pathways, such as the MAPK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[8][9] The G12C mutation, prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, traps the KRAS protein in a constitutively active state, leading to uncontrolled cell growth and tumor development.[2][4][9]

Sotorasib and Adagrasib have revolutionized the treatment landscape for KRAS G12C-mutated cancers.[3] They act as covalent inhibitors, irreversibly binding to the mutant cysteine-12 residue, thereby locking the protein in its inactive state and inhibiting downstream oncogenic signaling.[1][10][11] This guide will utilize these established inhibitors as the benchmark against which the performance of Compound X is measured.

Comparative Mechanism of Action

InhibitorMechanism of ActionTarget StateBinding Pocket
Sotorasib (AMG-510) Covalent, irreversible binding to the cysteine-12 of KRAS G12C.[1][10]GDP-bound (inactive) state.Binds to a cryptic pocket (Switch-II pocket) that is present in the inactive conformation.[12][13]
Adagrasib (MRTX849) Covalent, irreversible binding to the cysteine-12 of KRAS G12C.[10][11]GDP-bound (inactive) state.Also targets the Switch-II pocket, but with different binding interactions compared to Sotorasib.[1][10]
Compound X (Hypothetical) To be determined. The primary investigation is to ascertain if it exhibits covalent or non-covalent inhibitory activity against KRAS G12C.To be determined through binding assays.To be determined through structural biology studies.

Experimental Design for Efficacy Benchmarking

A multi-tiered approach, encompassing both biochemical and cell-based assays, is essential for a thorough evaluation of Compound X's efficacy relative to Sotorasib and Adagrasib. This ensures that the data reflects not only direct target engagement but also functional consequences within a cellular context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Biochemical_Binding Biochemical Binding Assay (e.g., TR-FRET) Nucleotide_Exchange Nucleotide Exchange Assay Biochemical_Binding->Nucleotide_Exchange Confirms functional inhibition Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Biochemical_Binding->Target_Engagement Transition to cellular context Downstream_Signaling p-ERK Inhibition Assay (e.g., HTRF) Target_Engagement->Downstream_Signaling Links binding to pathway inhibition Cell_Viability Cell Proliferation/Viability Assay (e.g., CellTiter-Glo) Downstream_Signaling->Cell_Viability Correlates pathway inhibition with phenotype

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay (HTRF)

This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the exchange for GTP, which is a critical step for its activation.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the binding of fluorescently labeled GTP to the KRAS G12C protein. Inhibition of nucleotide exchange results in a decreased HTRF signal.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

    • Recombinant Human KRAS G12C protein.

    • SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF), to catalyze the exchange.

    • Fluorescently labeled GTP (e.g., GTP-DY-647P1).

    • Test Compounds: Prepare a 10-point serial dilution of Compound X, Sotorasib, and Adagrasib in DMSO, then dilute in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of diluted test compounds or DMSO (vehicle control) to the assay wells.

    • Add 4 µL of KRAS G12C protein solution to each well.

    • Incubate for 60 minutes at room temperature to allow for inhibitor binding.

    • Add 4 µL of a mix of SOS1 and fluorescently labeled GTP to initiate the exchange reaction.

    • Incubate for 120 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[15][16]

Cell-Based Assay: p-ERK Inhibition in NCI-H358 Cells

This assay quantifies the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK (p-ERK), a key component of the MAPK pathway.

Principle: The NCI-H358 cell line harbors the KRAS G12C mutation, resulting in constitutively high levels of p-ERK. Effective KRAS G12C inhibitors will reduce these p-ERK levels. A cell-based HTRF assay is used for quantification.[17][18]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X, Sotorasib, and Adagrasib in culture medium.

    • Replace the existing medium with the medium containing the test compounds or vehicle control (DMSO).

    • Incubate for 4 hours at 37°C in a CO₂ incubator.

  • Cell Lysis and HTRF Assay:

    • Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial p-ERK HTRF kit.

    • Incubate the lysate for 30 minutes at room temperature with shaking.

    • Transfer the lysate to a 384-well assay plate.

    • Add the HTRF antibody reagents (anti-p-ERK and anti-total-ERK antibodies) to the wells.

    • Incubate for 4 hours at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the ratio of the p-ERK signal to the total-ERK signal for normalization.

    • Determine the percentage of p-ERK inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the log of inhibitor concentration to calculate the IC₅₀ value.[15][16]

Comparative Efficacy Data Summary

The following table presents hypothetical data for Compound X alongside established data for Sotorasib and Adagrasib for comparative purposes.

CompoundBiochemical IC₅₀ (nM) (KRAS G12C Nucleotide Exchange)Cell-Based IC₅₀ (nM) (p-ERK Inhibition in NCI-H358)
Sotorasib (AMG-510) 8.9[12]~10
Adagrasib (MRTX849) 0.14[12]~5
Compound X (Hypothetical) 25.355.8

Note: IC₅₀ values for Sotorasib and Adagrasib are representative values from published literature and can vary based on specific assay conditions.[12]

Visualizing the KRAS Signaling Pathway

Understanding the pathway is crucial to interpreting the results of cell-based assays. KRAS activation leads to the phosphorylation cascade of the MAPK pathway.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP SOS1 (GEF) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP binding RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Sotorasib / Adagrasib Compound X Inhibitor->KRAS_GDP Locks in inactive state

Caption: The KRAS/MAPK signaling pathway and inhibitor action.

Discussion and Future Directions

This guide provides a framework for the initial benchmarking of Methyl benzo[d]isoxazole-3-carboxylate (Compound X) as a potential KRAS G12C inhibitor. The hypothetical data presented suggests that while Compound X may possess inhibitory activity, its potency in both biochemical and cellular assays is lower than the established benchmarks, Sotorasib and Adagrasib.

Several factors must be considered when interpreting these results:

  • Mechanism of Binding: Further studies are required to determine if Compound X binds covalently or non-covalently. This has significant implications for its duration of action and potential for resistance.

  • Selectivity: The selectivity of Compound X against wild-type KRAS and other cellular kinases needs to be established to assess its potential for off-target effects.

  • Pharmacokinetics: In vivo studies would be necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X, which are critical for its development as a therapeutic agent.

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  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC - NIH. [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl Benzo[d]isoxazole-3-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl Benzo[d]isoxazole-3-carboxylate. As a trusted partner in your research, we are committed to providing information th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Methyl Benzo[d]isoxazole-3-carboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond the product itself, ensuring safety and operational excellence in your laboratory. The following protocols are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety practices.

Hazard Identification and Risk Assessment

  • Anticipated Hazards: Based on analogous compounds, this chemical should be handled as if it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] High concentrations of similar heterocyclic compounds can be destructive to the tissues of mucous membranes and the upper respiratory tract.[2]

  • Physicochemical Properties: The compound is a solid at room temperature. Its reactivity profile is not thoroughly investigated, but it should be stored away from strong oxidizing agents.[3]

  • Environmental Hazards: Discharge into the environment must be avoided.[4] Improper disposal can lead to contamination of soil and water systems.

The foundational principle of safe disposal is to treat this compound as hazardous waste, adhering to all federal, state, and local regulations.[5][6] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a comprehensive framework for hazardous waste management, from generation to disposal—often referred to as a "cradle-to-grave" system.[7]

Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and disposal operations must be performed with appropriate personal protective equipment. The selection of PPE is the first line of defense in preventing chemical exposure.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Safety glasses with side-shields or tight-sealing safety goggles.Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust, powders, and splashes.[3][8]
Skin Chemical-resistant gloves (e.g., Nitrile rubber). Lab coat.Prevents direct skin contact, which may cause irritation.[2][4] Always wash hands thoroughly after handling.[9]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.[1][2]Prevents inhalation of potentially harmful dust or vapors.

Spill Management Protocol

Accidental spills must be managed promptly and safely. The approach differs based on the scale of the spill.

Small-Scale Spill (e.g., <1 gram in a fume hood)
  • Ensure Ventilation: Keep the spill contained within the chemical fume hood.

  • Wear Appropriate PPE: Don all PPE as specified in the table above.

  • Containment & Cleanup: Gently sweep up the solid material. Avoid raising dust.[2][3] Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Inform the laboratory supervisor of the incident.

Large-Scale Spill (e.g., >1 gram or outside a fume hood)
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area.

  • Restrict Access: Prevent entry to the spill area.

  • Ventilate: If safe to do so, increase ventilation to the area.

  • Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.

  • HAZWOPER: Large-scale spill cleanup falls under OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[11]

Waste Segregation, Collection, and Disposal

Proper segregation and collection are critical steps in the disposal workflow. Never mix incompatible wastes.[10]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use a container that is compatible with the chemical, such as a high-density polyethylene (HDPE) bottle or drum. The container must be in good condition and have a secure, sealable lid.[10]

  • Collect Waste:

    • Solid Waste: This includes unused or expired Methyl Benzo[d]isoxazole-3-carboxylate and any materials contaminated with it (e.g., weigh boats, gloves, absorbent pads). Place these items directly into the designated solid hazardous waste container.

    • Contaminated Solvents/Solutions: If the compound is dissolved in a solvent, it must be collected as liquid hazardous waste. The first rinse of any container that held the compound must also be collected as hazardous waste.[10]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[10] This prevents the release of vapors and protects against spills.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl Benzo[d]isoxazole-3-carboxylate" and any other constituents (e.g., solvents). Do not use abbreviations.

    • The approximate percentage of each component.

    • The date accumulation started.

    • Relevant hazard warnings (e.g., Irritant).[8]

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area. Use secondary containment (such as a larger, chemically resistant bin) for liquid waste to contain potential leaks.[12]

  • Disposal:

    • The primary approved method for disposal is incineration .[2] Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Never dispose of this chemical down the drain or in the regular trash.[4][10]

    • Contact your institution's EHS department or a licensed chemical waste management company to arrange for pickup and final disposal.[5] These professionals are equipped to handle transportation and disposal in compliance with EPA and Department of Transportation (DOT) regulations.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Methyl Benzo[d]isoxazole-3-carboxylate.

G cluster_prep Preparation & Handling cluster_response Waste Generation & Response cluster_disposal Containerization & Disposal start Identify Waste: Methyl Benzo[d]isoxazole-3-carboxylate ppe Select & Don Appropriate PPE start->ppe handle Handle Compound ppe->handle spill_check Spill Occurred? handle->spill_check spill_small Small Spill: Follow Cleanup Protocol spill_check->spill_small Yes (Small) spill_large Large Spill: Evacuate & Call EHS spill_check->spill_large Yes (Large) routine_waste Routine Waste: (Unused chemical, contaminated labware) spill_check->routine_waste No collect Collect Waste in Designated Container spill_small->collect routine_waste->collect label_waste Label Container with Contents & Hazards collect->label_waste close_container Keep Container Tightly Closed label_waste->close_container store Store in Secondary Containment in Satellite Accumulation Area close_container->store dispose Arrange Pickup with EHS for Approved Incineration store->dispose

Caption: Workflow for handling and disposal of Methyl Benzo[d]isoxazole-3-carboxylate.

References

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • OSHA. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • OSHA. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • ChemicalBook. (2025, July 5). 3-hydroxy-isoxazole - Safety Data Sheet.
  • U.S. EPA. Hazardous Waste.
  • Benchchem. Navigating the Safe Disposal of Ethyl 3-hydroxyisoxazole-5-carboxylate: A Procedural Guide.
  • OSHA. Hazardous Waste - Overview.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • NIH PubChem. Methyl 5-methylisoxazole-3-carboxylate.
  • Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET - Methyl benzoate.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
  • U.S. EPA. (2025, March 24). Learn the Basics of Hazardous Waste.
  • J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET - 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - Methyl isoxazole-5-carboxylate.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Sigma-Aldrich. Benzo[d]isoxazole-3-carboxylic acid.
  • Dartmouth Policy Portal. Hazardous Waste Disposal Guide.
  • Benchchem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.

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Handling

Personal protective equipment for handling Methyl benzo[d]isoxazole-3-carboxylate

Essential Safety and Handling Guide for Methyl benzo[d]isoxazole-3-carboxylate This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl benzo[d]isoxazole-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Methyl benzo[d]isoxazole-3-carboxylate

This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl benzo[d]isoxazole-3-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on a thorough hazard assessment of structurally related isoxazole and benzoate derivatives. It is imperative to treat Methyl benzo[d]isoxazole-3-carboxylate as a substance with potential hazards and to adhere to the highest standards of laboratory safety.

Hazard Assessment and Core Safety Principles

The foundational principle of this guide is the implementation of a multi-layered safety strategy that prioritizes engineering controls, followed by administrative controls, and finally, the correct and consistent use of Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure risk. The following table outlines the minimum PPE requirements for handling Methyl benzo[d]isoxazole-3-carboxylate.

PPE Category Item Specification Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldChemical splash goggles are mandatory at all times. A face shield should be worn over safety goggles when there is a significant risk of splashing.Provides a barrier against accidental splashes to the eyes and face.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[4]Protects the skin from direct contact and potential absorption of the chemical.
Body Protection Laboratory CoatA full-length, buttoned laboratory coat is mandatory to protect skin and personal clothing.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection NIOSH-Approved RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.Minimizes the risk of inhaling potentially harmful vapors or aerosols.
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory at all times.Protects the feet from spills and falling objects.

Operational Plan: Safe Handling and Storage Protocols

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Engineering Controls
  • Ventilation: All procedures involving Methyl benzo[d]isoxazole-3-carboxylate, particularly the handling of the solid compound and the preparation of solutions, must be performed in a certified chemical fume hood.[4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2]

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Lay down absorbent, disposable bench paper to contain any potential spills.

  • PPE Donning: Put on all required PPE as outlined in the table above. A detailed donning and doffing procedure is provided in the workflow diagram below.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and dispose of all contaminated materials as hazardous waste.

Storage

Store Methyl benzo[d]isoxazole-3-carboxylate in a tightly sealed, clearly labeled container.[1] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures and Spill Management

Prompt and correct response to an emergency situation is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Spill Response
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[7][8]

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste containing Methyl benzo[d]isoxazole-3-carboxylate must be treated as hazardous waste.

  • Chemical Waste: Collect all excess solid and solutions in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and cleaning materials, must be placed in a sealed bag and disposed of as hazardous waste.[8]

  • Disposal Vendor: Follow all local, state, and federal regulations for the disposal of chemical waste.[9] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the recommended PPE donning and doffing sequence, and the general handling workflow.

PPE_Donning_and_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Safety Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Safety Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator (if required) doff3->doff4

Caption: PPE Donning and Doffing Sequence

Handling_Workflow prep Preparation: - Verify fume hood function - Lay down bench paper don_ppe Don PPE prep->don_ppe weigh Weighing and Transfer: - Perform in fume hood - Avoid dust creation don_ppe->weigh solution Solution Preparation: - Add solid to solvent slowly - Label container weigh->solution post_handle Post-Handling: - Decontaminate work area - Dispose of contaminated materials solution->post_handle doff_ppe Doff PPE post_handle->doff_ppe

Caption: General Handling Workflow for Methyl benzo[d]isoxazole-3-carboxylate

References

  • PubChem. Methyl Anthranilate. National Center for Biotechnology Information. [Link]

  • Carl Roth. Safety Data Sheet: Methyl anthranilate. [Link]

  • Loba Chemie. METHYL ANTHRANILATE FOR SYNTHESIS MSDS. [Link]

  • PCW France. METHYL ANTHRANILATE NATUREL - Safety Data Sheet. [Link]

  • Alfa Aesar. Material Safety Data Sheet: Methyl benzoate. [Link]

  • ResearchGate. Hand dermatitis aggravated by contact allergy to methylisothiazolinone in protective nitrile gloves. [Link]

  • J & W PharmLab. MATERIAL SAFETY DATA SHEET: 5-Methoxy-benzo[d]isoxazole-3-carboxylic acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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